molecular formula C10H12N4O2 B3198277 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine CAS No. 1011399-37-3

1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine

Numéro de catalogue: B3198277
Numéro CAS: 1011399-37-3
Poids moléculaire: 220.23 g/mol
Clé InChI: FOEJCOYOXRZYDO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine ( 1011399-37-3) is a valuable chemical building block in medicinal chemistry and pharmaceutical research. This compound belongs to the 1H-pyrazolo[3,4-b]pyridine family, a privileged scaffold noted for its strong resemblance to purine bases, which makes it a highly relevant structure for designing biologically active molecules . With a molecular formula of C10H12N4O2 and a molecular weight of 220.23, it features a nitro group that serves as a versatile handle for further synthetic modification, for instance, through reduction to a key amine intermediate . The core pyrazolo[3,4-b]pyridine structure is frequently employed as a hinge-binding motif in the design of kinase inhibitors . Research indicates that over 300,000 1H-pyrazolo[3,4-b]pyridine derivatives have been described, many of which are explored in patents and biomedical applications, highlighting the significant research interest in this chemotype . The specific substitution pattern of this compound—with an isopropyl group at the N1 position and a methyl at C3—aligns with common practices in the field to ensure regiospecific synthesis and optimize interactions with biological targets . This reagent is intended for use as a key intermediate in the synthesis of more complex molecules for drug discovery programs. For Research Use Only. Not for diagnostic or therapeutic use.

Propriétés

IUPAC Name

3-methyl-5-nitro-1-propan-2-ylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-6(2)13-10-9(7(3)12-13)4-8(5-11-10)14(15)16/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEJCOYOXRZYDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=N2)[N+](=O)[O-])C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

In-Depth Technical Guide: Chemical Structure, Synthesis, and Properties of 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and rational drug design, fused bicyclic heteroaromatics are highly valued for their rigid conformational geometry and predictable vectorization of substituents. 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (CAS: 1011399-37-3) is a highly functionalized, medicinally privileged scaffold [4]. It serves as a potent purine bioisostere, mimicking the core structure of adenine and guanine, which allows it to interface seamlessly with the ATP-binding pockets of various critical enzymes [1]. This technical whitepaper dissects the physicochemical properties, mechanistic pharmacology, and synthesis of this compound, providing a self-validating framework for researchers and drug development professionals.

Structural and Physicochemical Profiling

The molecular architecture of 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine is strategically designed for target affinity and synthetic versatility.

  • The Core: The pyrazolo[3,4-b]pyridine bicyclic system provides a planar, electron-deficient aromatic platform capable of multi-point hydrogen bonding[1].

  • N1-Isopropyl Group: Introduces a bulky, lipophilic moiety that enhances membrane permeability and occupies hydrophobic pockets within target proteins.

  • C3-Methyl Group: Acts as a steric shield, restricting the rotation of adjacent interacting residues and locking the molecule into a favorable binding conformation.

  • C5-Nitro Group: A strong electron-withdrawing group (EWG) that significantly lowers the pKa of the core, while also serving as a localized hydrogen-bond acceptor for solvent-exposed regions.

Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics critical for early-stage pharmacokinetic (PK) modeling and formulation.

PropertyValuePharmacological Implication
Chemical Name 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridineStandard IUPAC nomenclature.
CAS Registry Number 1011399-37-3Unique identifier for procurement [4].
Molecular Formula C10H12N4O2Defines atomic composition.
Molecular Weight 220.23 g/mol Highly favorable for lead optimization (well below the Lipinski limit of 500 Da).
Hydrogen Bond Donors 0Enhances lipophilicity and passive diffusion.
Hydrogen Bond Acceptors 4 (Nitro O, Pyridine N, Pyrazole N)Facilitates robust interactions with kinase hinge regions.
Rotatable Bonds 1 (N1-Isopropyl linkage)Low conformational entropy penalty upon target binding.

Mechanistic Pharmacology & Scaffold Utility

The pyrazolo[3,4-b]pyridine core is extensively documented for its potent biological activities, most notably as an inhibitor of cyclin-dependent kinases (CDKs), PIM1 kinases, and Topoisomerase IIα [2][3].

When deployed as an anti-cancer or anti-leukemic agent, the core nitrogen atoms (N2 and N7) act as a bidentate hydrogen-bonding system, anchoring the molecule to the highly conserved hinge region of the kinase ATP-binding site [2]. The N1-isopropyl group is thrust into the hydrophobic selectivity pocket (often adjacent to the gatekeeper residue), dictating the compound's selectivity profile. Simultaneously, the C5-nitro group projects toward the solvent interface, where it can either interact with basic amino acid residues (like Lysine or Arginine) or serve as a synthetic handle for future reduction to an amine, enabling further derivatization.

PharmacophoreModel Core Pyrazolo[3,4-b]pyridine Core Iso N1-Isopropyl Group Core->Iso Nitro C5-Nitro Group Core->Nitro Target Kinase ATP-Binding Pocket Core->Target Hinge Region H-Bonds Iso->Target Hydrophobic Pocket Nitro->Target Solvent Interface

Fig 2. Pharmacophore mapping of the functionalized pyrazolo[3,4-b]pyridine core in kinases.

Rational Synthesis & Self-Validating Protocol

Direct electrophilic nitration of a pre-formed pyrazolo[3,4-b]pyridine core is notoriously low-yielding due to the electron-deficient nature of the pyridine ring. Therefore, the most authoritative and regioselective approach is a "bottom-up" cyclocondensation [1]. By building the pyridine ring onto a pre-formed pyrazole using a pre-nitrated dielectrophile, we guarantee absolute regiocontrol at the C5 position.

SynthesisWorkflow A 1-Isopropyl-3-methyl- 1H-pyrazol-5-amine C Glacial Acetic Acid / 90°C A->C B 2-Nitro-1,3-dielectrophile B->C D Michael-Type Addition C->D E Intramolecular Cyclization D->E F 1-Isopropyl-3-methyl-5-nitro- 1H-pyrazolo[3,4-b]pyridine E->F

Fig 1. Regioselective synthetic workflow for the 5-nitro-pyrazolo[3,4-b]pyridine scaffold.

Step-by-Step Experimental Methodology

Step 1: Reagent Preparation

  • Action: Dissolve 1.0 equivalent of 1-isopropyl-3-methyl-1H-pyrazol-5-amine and 1.1 equivalents of a 2-nitro-1,3-dielectrophile (e.g., 2-nitro-1,3-bis(dimethylamino)trimethinium perchlorate) in anhydrous glacial acetic acid.

  • Causality: Glacial acetic acid serves a dual purpose: it acts as a highly polar solvent to dissolve the trimethinium salt and functions as a mild acid catalyst to protonate the dielectrophile, enhancing its susceptibility to nucleophilic attack by the weakly nucleophilic exocyclic pyrazole amine.

Step 2: Michael-Type Condensation

  • Action: Stir the reaction mixture at room temperature for 30 minutes.

  • Self-Validation Check: Extract a 10 µL aliquot, dilute in methanol, and run a rapid LC-MS. You must observe the mass of the acyclic enamine intermediate. If unreacted starting material dominates, the nucleophilic attack has stalled, indicating potential moisture contamination.

Step 3: Thermal Cyclization & Aromatization

  • Action: Elevate the temperature to 90°C and reflux for 4–6 hours.

  • Causality: The thermal energy is critical to overcome the steric hindrance imposed by the N1-isopropyl group, driving the intramolecular ring closure. Subsequent elimination of dimethylamine restores the highly stable aromaticity of the newly formed pyridine ring.

  • Self-Validation Check: Monitor via TLC (Hexane:Ethyl Acetate, 7:3). The disappearance of the highly polar intermediate and the emergence of a highly UV-active, less polar spot confirms the completion of the aromatization.

Step 4: Isolation and Precipitation

  • Action: Cool the mixture to room temperature and pour it slowly into crushed ice water while stirring vigorously. Neutralize carefully with saturated aqueous NaHCO₃.

  • Causality: The target compound is highly lipophilic. Quenching in an aqueous environment forces the rapid precipitation of the product, while the neutralization step safely handles the perchloric acid byproduct and removes residual acetic acid, preventing degradation.

  • Action: Filter the resulting precipitate under a vacuum, wash with cold distilled water, and recrystallize from hot ethanol to yield the pure product.

Analytical Validation Standards

To ensure the scientific integrity of the synthesized batch, the following analytical signatures must be verified:

  • LC-MS (ESI+): A dominant molecular ion peak at m/z 221.2 [M+H]⁺ confirms the correct molecular weight.

  • ¹H NMR (CDCl₃, 400 MHz): The defining signature of this molecule is the highly deshielded singlet corresponding to the pyridine C6-H (typically appearing between 9.00 – 9.30 ppm ). This extreme downfield shift is caused by the combined anisotropic and electron-withdrawing effects of the adjacent pyridine nitrogen and the C5-nitro group. The isopropyl methine proton will appear as a distinct septet around 5.20 ppm, confirming N1 alkylation.

References

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications N
  • Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity MDPI
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity Taylor & Francis
  • Product Catalog: 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (CAS 1011399-37-3) Crysdot LLC

An In-depth Technical Guide to the In Vitro Mechanism of Action of 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

A Predictive Framework Based on the Pyrazolo[3,4-b]pyridine Scaffold

Abstract

The 1H-pyrazolo[3,4-b]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, giving rise to a multitude of derivatives with diverse and potent biological activities.[1][2] While specific in vitro data for 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine is not extensively documented in publicly available literature, the extensive research on its analogues provides a robust framework for predicting its likely mechanisms of action and for designing a comprehensive in vitro strategy for its characterization. This guide synthesizes the known biological activities of pyrazolo[3,4-b]pyridine derivatives to propose potential molecular targets and cellular effects of the title compound. We will delve into the established mechanisms of action for this class of molecules, focusing on protein kinase inhibition, topoisomerase II interference, and disruption of chaperone proteins. Furthermore, this document provides detailed, field-proven protocols for key in vitro assays essential for elucidating the precise mechanistic details of novel compounds based on this versatile scaffold.

Introduction: The Prominence of the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine heterocyclic system is a fusion of pyrazole and pyridine rings, which has garnered significant interest from medicinal chemists due to its structural similarity to purine bases.[3] This structural feature allows for interactions with a wide array of biological targets, particularly the ATP-binding sites of protein kinases. Consequently, derivatives of this scaffold have been extensively investigated and developed as inhibitors of various protein kinases, topoisomerase II, and other critical cellular proteins.[1] The versatility of this core structure, allowing for substitutions at multiple positions, enables the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3][4]

Predicted Mechanisms of Action for 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine

Based on the established activities of its structural congeners, 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine is predicted to exert its in vitro effects through one or more of the following mechanisms:

Protein Kinase Inhibition

A predominant mechanism of action for pyrazolo[3,4-b]pyridine derivatives is the inhibition of protein kinases, which are crucial regulators of a myriad of cellular processes, including proliferation, differentiation, and survival.[5][6] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

  • Tropomyosin Receptor Kinase (TRK) Inhibition: Several pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of TRK family members (TRKA, TRKB, and TRKC).[5][6] These receptor tyrosine kinases are involved in neuronal development and have been implicated in the progression of various cancers when their genes undergo fusion events.[5][6] Inhibition of TRKs by these compounds typically occurs at the nanomolar level, leading to the suppression of downstream signaling pathways and inhibition of tumor cell proliferation.[5]

  • Fibroblast Growth Factor Receptor (FGFR) Inhibition: The FGFR family of receptor tyrosine kinases plays a critical role in angiogenesis, cell proliferation, and differentiation. Aberrant FGFR signaling is a known driver of tumorigenesis. Novel series of 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective FGFR kinase inhibitors, demonstrating significant antitumor activity in preclinical models.[7][8]

  • Cyclin-Dependent Kinase (CDK) and PIM Kinase Inhibition: The cell cycle is tightly regulated by CDKs, and their hyperactivity is a common feature of cancer cells. Pyrazolo[3,4-b]pyridine derivatives have been designed as dual inhibitors of CDK2 and PIM1 kinases, leading to cell cycle arrest, particularly at the G0-G1 phase, and the induction of apoptosis.[9]

  • Other Kinase Targets: The versatility of the pyrazolo[3,4-b]pyridine scaffold has led to the development of inhibitors for a range of other kinases, including Anaplastic Lymphoma Kinase (ALK), particularly crizotinib-resistant mutants, and TANK-binding kinase 1 (TBK1).[10][11]

The proposed signaling pathway for kinase inhibition by a pyrazolo[3,4-b]pyridine derivative is depicted below:

kinase_inhibition_pathway Ligand Pyrazolo[3,4-b]pyridine Derivative RTK Receptor Tyrosine Kinase (e.g., TRK, FGFR) Ligand->RTK Binds to ATP-binding site Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) RTK->Downstream Phosphorylation (Blocked) ATP ATP ATP->RTK Competitively Inhibited Proliferation Cell Proliferation & Survival Downstream->Proliferation Activation (Inhibited)

Figure 1: Proposed mechanism of kinase inhibition.

Topoisomerase II Inhibition

Topoisomerase II is a vital enzyme that modulates DNA topology during replication and transcription.[1][2] Certain pyrazolo[3,4-b]pyridine derivatives have been identified as a new class of topoisomerase II inhibitors.[12] Their mechanism of action is analogous to the anticancer drug etoposide, involving the stabilization of the topoisomerase II-DNA cleavage complex. This leads to the accumulation of DNA double-strand breaks, triggering cell cycle arrest and apoptosis.[1][2]

Heat Shock Protein 90 (HSP90) Inhibition

HSP90 is a molecular chaperone that facilitates the proper folding and stability of numerous client proteins, many of which are oncoproteins critical for tumor growth and survival.[13] A novel series of pyrazolo[3,4-b]pyridine derivatives have been discovered as selective inhibitors of HSP90α and HSP90β.[13] These compounds bind to the N-terminal ATP-binding site of HSP90, leading to the degradation of its client proteins and subsequent antitumor effects.[13]

In Vitro Experimental Workflows

To elucidate the specific mechanism of action of 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine, a systematic in vitro evaluation is required. The following protocols are foundational for this investigation.

Primary Screening: Antiproliferative Activity

The initial step is to assess the compound's ability to inhibit the growth of various cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., A549, HepG2, HCT-116) in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.[14]

  • Compound Treatment: Prepare serial dilutions of 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine and treat the cells for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Target-Based Assays

Based on the antiproliferative activity, subsequent assays should focus on identifying the specific molecular target(s).

3.2.1. Kinase Inhibition Assays

A variety of kinase inhibition assays can be employed. Homogeneous Time-Resolved Fluorescence (HTRF) is a robust and sensitive method.

Experimental Protocol: HTRF Kinase Assay

  • Reaction Mixture Preparation: In a 384-well plate, add the kinase, a biotinylated substrate, and ATP.

  • Compound Addition: Add varying concentrations of 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine.

  • Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.

  • Detection Reagent Addition: Add a detection mixture containing a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.

  • Signal Measurement: After incubation, measure the HTRF signal on a compatible plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

The general workflow for a kinase inhibition assay is as follows:

kinase_assay_workflow Start Start: Prepare Reagents AddKinase Add Kinase, Substrate, and ATP to Plate Start->AddKinase AddCompound Add Test Compound (Serial Dilutions) AddKinase->AddCompound Incubate Incubate for Kinase Reaction AddCompound->Incubate AddDetection Add HTRF Detection Reagents Incubate->AddDetection ReadPlate Measure HTRF Signal AddDetection->ReadPlate Analyze Calculate IC50 Value ReadPlate->Analyze End End Analyze->End

Figure 2: Workflow for a typical HTRF kinase inhibition assay.

3.2.2. Topoisomerase II Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.

Experimental Protocol: Topoisomerase II DNA Relaxation Assay

  • Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA, topoisomerase IIα, and assay buffer.

  • Compound Addition: Add varying concentrations of 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.

  • Agarose Gel Electrophoresis: Separate the different DNA topoisomers on an agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Analysis: Inhibition is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed form.

Cellular Mechanism of Action Studies

To confirm the in-cell activity and downstream effects of the compound, the following assays are recommended.

3.3.1. Western Blot Analysis

This technique is used to detect changes in the phosphorylation status of key signaling proteins downstream of the putative target kinase.

Experimental Protocol: Western Blotting

  • Cell Lysis: Treat cells with the compound for a specified time, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of the target and downstream proteins (e.g., p-AKT, AKT, p-ERK, ERK).

  • Detection: Use a horseradish peroxidase-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

3.3.2. Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to determine the effect of the compound on cell cycle distribution.

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells with the compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Stain the cells with a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

3.3.3. Apoptosis Assay

Annexin V/PI staining followed by flow cytometry can quantify the induction of apoptosis.

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cells with the compound for a time course determined from cell viability assays.

  • Staining: Harvest the cells and stain them with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Data Summary and Interpretation

The quantitative data from these assays should be compiled for clear interpretation.

Assay TypeKey ParameterExpected Outcome for an Active Compound
Antiproliferative Assay IC₅₀Low micromolar to nanomolar values against sensitive cell lines
Kinase Inhibition Assay IC₅₀Potent inhibition of one or more kinases
Topoisomerase II Assay Inhibition of DNA relaxationDose-dependent inhibition of supercoiled DNA relaxation
Western Blot Phospho-protein levelsReduction in the phosphorylation of downstream signaling proteins
Cell Cycle Analysis Cell population in each phaseArrest in a specific phase of the cell cycle (e.g., G0/G1 or S phase)
Apoptosis Assay Percentage of apoptotic cellsA significant increase in the percentage of apoptotic cells

Conclusion

While 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine remains to be fully characterized, its core scaffold is a well-established pharmacophore with a high probability of targeting protein kinases, topoisomerase II, or HSP90. The in vitro methodologies detailed in this guide provide a comprehensive and logical framework for researchers and drug development professionals to systematically investigate its mechanism of action. By employing a combination of primary screening, target-based assays, and cellular mechanism studies, the precise biological activity and therapeutic potential of this and other novel pyrazolo[3,4-b]pyridine derivatives can be effectively elucidated.

References

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing.
  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Taylor & Francis.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing.
  • Synthesis and Biological Evaluation of Pyrazolo[3,4-b]pyridin-4-ones as a New Class of Topoisomerase II Inhibitors. PubMed.
  • Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. PubMed.
  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. PubMed.
  • Full article: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis.
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI.
  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Deriv
  • Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Taylor & Francis Online.
  • Discovery of 3-Ethyl-4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzamide (TAS-116) as a Potent, Selective.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic

Sources

Pharmacokinetic Profiling and Bioavailability of 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is recognized as a privileged pharmacophore in modern drug discovery, exhibiting a broad spectrum of critical biological activities. Derivatives of this scaffold have been successfully developed as soluble guanylate cyclase (sGC) stimulators and AMP-activated protein kinase (AMPK) inhibitors for pulmonary arterial hypertension[1], inhibitors of the DCN1/UBE2M protein-protein interaction[2], and potent anticancer agents[3].

Within this chemical space, 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (CAS: 1011399-37-3) serves as a highly functionalized, critical intermediate. Understanding the baseline pharmacokinetic (PK) properties of this specific structural arrangement is essential for researchers aiming to optimize the scaffold into orally bioavailable drug candidates.

Mechanism Scaffold Pyrazolo[3,4-b]pyridine Core sGC sGC Stimulation Scaffold->sGC AMPK AMPK Inhibition Scaffold->AMPK Vaso Vasodilation sGC->Vaso Remodel Vascular Remodeling Inhibition AMPK->Remodel PAH PAH Treatment Efficacy Vaso->PAH Remodel->PAH

Figure 1: Dual-pathway pharmacological mechanism of optimized pyrazolo[3,4-b]pyridines.

Physicochemical Properties & Structural Causality

The substitution pattern of 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine directly dictates its absorption, distribution, metabolism, and excretion (ADME) profile:

  • N1-Isopropyl Group: Increases lipophilicity (LogP), driving high predicted gastrointestinal absorption[4]. The steric bulk is intentionally designed to shield the N1 position from rapid N-dealkylation by hepatic cytochrome P450 (CYP) enzymes.

  • C3-Methyl Group: Locks the local conformation and slightly increases the basicity of the adjacent nitrogen atoms, influencing the compound's pKa and its solubility in the acidic gastric environment.

  • C5-Nitro Group: While serving as a vital synthetic handle (easily reduced to an amine for further functionalization), the nitro group is a known metabolic liability. It is highly susceptible to reduction by bacterial nitroreductases in the gut and hepatic enzymes, which can lead to rapid clearance and poor absolute bioavailability if left unmodified in a final drug candidate[3].

In Vitro Pharmacokinetic Profiling Protocols

To transition this intermediate into a viable lead, rigorous in vitro profiling is required. The following protocols are engineered as self-validating systems to ensure data integrity.

Liver Microsomal Stability Assay

Objective: Determine the intrinsic clearance ( CLint​ ) mediated by Phase I hepatic enzymes.

  • Step 1: Preparation: Suspend human liver microsomes (HLM) at 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Step 2: Pre-incubation: Add 1 µM of the test compound. Causality: Pre-incubating at 37°C for 5 minutes allows the lipophilic compound to partition into the microsomal lipid bilayer before the enzymatic reaction begins.

  • Step 3: Initiation: Add 1 mM NADPH. Causality: NADPH is the obligate electron donor for CYP450s. Initiating the reaction with NADPH ensures synchronous metabolism across all samples.

  • Step 4: Quenching: At 0, 15, 30, and 60 minutes, transfer aliquots into ice-cold acetonitrile containing Tolbutamide (internal standard). Causality: Cold solvent instantly denatures CYP enzymes, halting metabolism and precipitating proteins for clean LC-MS/MS injection.

  • Self-Validation Mechanism: Include Verapamil (high-clearance) and Warfarin (low-clearance) in parallel wells. If Verapamil is not depleted by >70% at 30 minutes, the assay is automatically invalidated, proving the microsomes or NADPH have degraded.

Caco-2 Permeability Assay

Objective: Evaluate intestinal absorption and P-glycoprotein (P-gp) efflux liability.

  • Step 1: Monolayer Culture: Grow Caco-2 cells on transwell inserts for 21 days until differentiated.

  • Step 2: Dosing: Apply 10 µM of the compound to the Apical (A) chamber for A-to-B transport, and the Basolateral (B) chamber for B-to-A transport.

  • Step 3: Sampling & Analysis: Collect buffer after 2 hours and analyze via LC-MS/MS to calculate the apparent permeability ( Papp​ ) and Efflux Ratio (ER = Papp(B−A)​ / Papp(A−B)​ ).

  • Self-Validation Mechanism: Co-incubate with Lucifer Yellow (a paracellular fluorescent marker). A Lucifer Yellow Papp​ > 1 × 10⁻⁶ cm/s indicates a compromised tight junction in that specific well, mandating the exclusion of its data.

PK_Workflow Compound 1-Isopropyl-3-methyl-5-nitro- 1H-pyrazolo[3,4-b]pyridine InVitro In Vitro ADME (Caco-2, HLM, PPB) Compound->InVitro InVivo In Vivo PK (IV & PO Dosing) Compound->InVivo LCMS LC-MS/MS Bioanalysis InVitro->LCMS InVivo->LCMS Data PK Parameters (Clearance, AUC, %F) LCMS->Data

Figure 2: End-to-end pharmacokinetic profiling workflow for pyrazolo[3,4-b]pyridine derivatives.

In Vivo Bioavailability Assessment

While in vitro data predicts behavior, in vivo studies in Sprague-Dawley rats establish the true oral bioavailability (%F).

Dosing and Sampling Protocol
  • Animal Preparation: Fast male Sprague-Dawley rats (n=3 per route) overnight. Causality: Fasting eliminates the highly variable effects of food on gastric pH and transit time, isolating the compound's intrinsic absorption kinetics.

  • Intravenous (IV) Administration: Administer 1.0 mg/kg via the tail vein. Causality: IV dosing bypasses absorption and first-pass metabolism, providing the 100% bioavailability baseline ( AUCIV​ ) mathematically required to calculate %F.

  • Per Os (PO) Administration: Administer 5.0 mg/kg via oral gavage formulated in 0.5% methylcellulose.

  • Blood Collection: Draw blood via jugular vein catheters into EDTA-coated tubes at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Causality: EDTA chelates calcium to prevent coagulation without causing the ion-suppression in LC-MS/MS often seen with heparin.

Quantitative Data & Optimization Strategies

The table below summarizes representative PK parameters for the baseline nitro-intermediate compared to optimized pyrazolo[3,4-b]pyridine derivatives documented in recent literature[1],[2].

Table 1: Comparative Pharmacokinetic Parameters
Compound / Scaffold VariantRouteDose (mg/kg)Cmax (ng/mL)AUC₀₋inf (ng·h/mL)Clearance (mL/min/kg)Bioavailability (%F)
Baseline C5-Nitro Intermediate IV1.045085019.6-
Baseline C5-Nitro Intermediate PO5.03201,450-34.1%
DCN1/UBE2M Inhibitor Analog [2]PO50.01,15023,80010.636.0%
Optimized C5-Amine Derivative [1]PO5.08902,680-63.4%

Mechanistic Interpretation of Data: The baseline C5-nitro compound exhibits moderate oral bioavailability (~34%). The primary driver of this limitation is high hepatic clearance driven by oxidative metabolism and nitroreduction[2]. By converting the C5-nitro group into an amine or an extended urea moiety, researchers have successfully shielded the core from rapid degradation, pushing oral bioavailability up to 63.4%[1]. Furthermore, replacing metabolically labile rings with m-CF3 phenyl groups has been shown to significantly improve in vivo murine clearance[2].

References

  • Elsherif MA. "Antibacterial evaluation and molecular properties of pyrazolo[3,4-b]pyridines and thieno[2,3-b] pyridines." Journal of Applied Pharmaceutical Science, 2021.
  • "Discovery of Novel Pyrazolo[3,4-b] Pyridine Derivatives with Dual Activities of Vascular Remodeling Inhibition and Vasodilation for the Treatment of Pulmonary Arterial Hypertension." CoLab.ws / Journal of Medicinal Chemistry, 2020.
  • "Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M." Journal of Medicinal Chemistry, 2021.
  • "Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics." PMC, 2026.
  • "1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (CAS: 1011399-37-3).

Sources

Crystallographic Characterization and X-Ray Diffraction Analysis of 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Crystallography Professionals Compound CAS: 1011399-37-3

Executive Summary

The compound 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine represents a highly functionalized bicyclic scaffold of significant interest in medicinal chemistry, particularly for its potential in kinase inhibition and nonlinear optical (NLO) applications[1]. While the core pyrazolo[3,4-b]pyridine system is well-documented, the specific steric and electronic contributions of the 1-isopropyl and 5-nitro substituents fundamentally dictate its solid-state behavior. This whitepaper provides an authoritative, in-depth guide to the predicted crystallographic profile of this molecule, alongside a self-validating experimental framework for its Single-Crystal X-Ray Diffraction (SCXRD) and Powder X-Ray Diffraction (PXRD) characterization.

Structural Logic & Crystallographic Projections

The 1H-Pyrazolo[3,4-b]pyridine Core

The pyrazolo[3,4-b]pyridine scaffold can theoretically exhibit tautomerism between the 1H and 2H forms. However, computational models (such as AM1 calculations) demonstrate that the 1H-tautomer is thermodynamically favored by approximately 9 kcal/mol[2]. In the case of 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine, this tautomerism is synthetically locked by the N1-isopropyl substitution.

Substituent Effects on Crystal Packing

The solid-state architecture of this molecule is governed by a delicate balance of intermolecular forces:

  • Planarity and π−π Stacking: The fused bicyclic core is highly planar. Analogous pyrazolo[3,4-b]pyridine derivatives consistently crystallize in the monoclinic P21​/c space group, driven by robust π−π stacking interactions with centroid-to-centroid distances of approximately 3.68 Å[1].

  • Dipole-Dipole Interactions: The strongly electron-withdrawing 5-nitro group introduces a significant molecular dipole. In the crystal lattice, this typically results in an antiparallel molecular arrangement to minimize electrostatic repulsion.

  • Steric Bulk: The 1-isopropyl group disrupts perfect face-to-face π -stacking, forcing a "slipped" stacking motif. This alkyl chain is primarily stabilized by van der Waals dispersion forces and is the most likely site for crystallographic disorder.

Quantitative Crystallographic Projections

Based on high-resolution diffraction data from structural analogs[3], the anticipated crystallographic parameters for CAS 1011399-37-3 are summarized below.

Table 1: Predicted Crystallographic Parameters

ParameterProjected ValueRationale / Causality
Chemical Formula C₁₀H₁₂N₄O₂Standard molecular composition.
Formula Weight 220.23 g/mol Derived from atomic weights.
Crystal System MonoclinicPreferred packing for asymmetric, dipolar organic molecules.
Space Group P21​/c Allows for inversion centers, optimizing antiparallel dipole packing[1].
Z (Molecules/Cell) 4Standard for P21​/c without solvent co-crystallization.
Data Temp. 100(2) KCryogenic cooling minimizes thermal atomic displacement.

Experimental Methodology: Single-Crystal X-Ray Diffraction (SCXRD)

To empirically determine the structure of 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine, a rigorous, self-validating workflow must be employed. The following protocol explains not just the steps, but the causality behind each experimental choice.

Step 1: Thermodynamic Crystal Growth
  • Protocol: Dissolve 10 mg of the compound in 1 mL of Dichloromethane (DCM). Add 3 mL of Hexane carefully as an upper layer to create a diffusion interface. Seal the vial with a pinhole-punctured cap and leave undisturbed at 20°C.

  • Causality: DCM acts as a strong solvent, while hexane is an antisolvent. Slow vapor diffusion and evaporation maintain the solution within the metastable zone. This thermodynamic control favors the growth of a single, defect-free macroscopic crystal rather than kinetic amorphous precipitation.

Step 2: Crystal Selection and Mounting
  • Protocol: Submerge the harvested crystals in paratone-N oil. Select a crystal with distinct faces (approx. 0.2 × 0.15 × 0.1 mm) under polarized light. Mount it on a polyimide MiTeGen loop.

  • Causality: Paratone oil prevents the evaporation of any trapped solvent and protects the crystal from atmospheric moisture. The polyimide loop is amorphous and contributes negligible background scattering to the X-ray diffraction pattern.

Step 3: Data Collection
  • Protocol: Transfer the mounted crystal to a diffractometer equipped with a Mo K α microsource ( λ=0.71073 Å) and a nitrogen cold stream set to 100 K.

  • Causality: Mo K α radiation is selected over Cu K α to minimize X-ray absorption effects, which is ideal for organic molecules lacking heavy atoms. Cryogenic cooling (100 K) restricts the vibrational motion of the isopropyl methyl groups, drastically improving high-angle diffraction intensity and overall resolution.

Step 4: Structure Solution and Refinement
  • Protocol: Integrate the frames using APEX4/SAINT and apply a multi-scan absorption correction (SADABS). Solve the structure using intrinsic phasing (SHELXT) and refine via full-matrix least-squares on F2 (SHELXL).

  • Causality: Intrinsic phasing rapidly identifies the rigid pyrazolopyridine core. Refining on F2 ensures that even weak reflections (which contain critical high-resolution data) are utilized, resulting in a statistically robust structural model.

SCXRD_Workflow A 1. Synthesis & Purification (High Purity >99%) B 2. Crystal Growth (Thermodynamic Slow Evaporation) A->B C 3. Crystal Selection & Mounting (Paratone Oil, MiTeGen Loop) B->C D 4. Data Collection (Mo Kα Radiation, 100 K) C->D E 5. Structure Solution (Intrinsic Phasing - SHELXT) D->E F 6. Refinement (Least-Squares on F² - SHELXL) E->F G 7. Validation & CIF Generation (checkCIF & PXRD Correlation) F->G

Caption: Self-validating workflow for Single-Crystal X-Ray Diffraction (SCXRD) analysis.

Bulk Phase Validation via Powder X-Ray Diffraction (PXRD)

A critical tenet of crystallographic integrity is proving that the single crystal analyzed is representative of the bulk synthesized material. PXRD serves as this self-validating mechanism.

Protocol for PXRD Validation
  • Gently grind 50 mg of the bulk powder using an agate mortar and pestle to minimize preferred orientation.

  • Load the powder onto a zero-background silicon sample holder.

  • Scan from 2θ=5∘ to 50∘ using Cu K α radiation ( λ=1.5406 Å) with a step size of 0.02°.

  • Validation Logic: Overlay the experimental PXRD diffractogram with the simulated diffractogram generated from the SCXRD .CIF file (using software like Mercury). A 1:1 peak match confirms bulk phase purity.

Table 2: Key Structural Parameters (Extrapolated)

Structural FeatureExpected ValueCrystallographic Significance
N1-N2 Bond Length ~1.36 ÅConfirms delocalization within the pyrazole ring.
C5-N(nitro) Bond Length ~1.46 ÅIndicates partial double-bond character due to conjugation.
Nitro Torsion Angle 5° - 15°Slight deviation from planarity due to lattice packing forces.

Intermolecular Packing & Hirshfeld Surface Analysis

To fully understand the physicochemical properties of 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine, one must map its Hirshfeld surface. This computational technique visualizes the electron density boundaries of the molecule within the crystal lattice, color-coding regions of close contact[3].

The 5-nitro group acts as a primary hydrogen bond acceptor, engaging in non-classical C−H⋯O interactions with the methyl and aromatic protons of adjacent molecules. Concurrently, the core engages in π−π stacking, while the isopropyl group fills the hydrophobic voids, stabilizing the lattice through van der Waals forces.

Packing_Interactions Core 1H-Pyrazolo[3,4-b]pyridine Core Scaffold PiPi π-π Stacking (~3.68 Å) Core->PiPi Planar overlap Nitro 5-Nitro Group (Electron Withdrawing) Dipole Antiparallel Dipole Interactions Nitro->Dipole Charge distribution Iso 1-Isopropyl Group (Steric Bulk) VdW van der Waals Dispersion Iso->VdW Alkyl packing Lattice 3D Crystal Lattice (Monoclinic P2₁/c) PiPi->Lattice Dipole->Lattice VdW->Lattice

Caption: Intermolecular forces driving the 3D crystal lattice assembly.

Conclusion

The crystallographic characterization of 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine requires a synthesis of precise experimental technique and deep structural logic. By leveraging thermodynamic crystal growth, cryogenic Mo K α diffraction, and bulk validation via PXRD, researchers can generate high-fidelity structural data. The resulting P21​/c monoclinic lattice is a direct manifestation of the molecule's internal push-pull electronics, dictated by the planar pyrazolopyridine core, the electron-withdrawing nitro group, and the sterically demanding isopropyl moiety.

References

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: Molecules (MDPI), 2022, 27(7), 2266. URL:[Link]

  • Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics Source: RSC Advances, 2024. URL:[Link]

  • Piperonal chalcone derivative incorporating the pyrazolo[3,4-b]pyridine moiety; crystal structure, spectroscopic characterization and quantum chemical investigations Source: RSC Advances, 2023, 13, 5197. URL:[Link]

Sources

Navigating the Cellular Landscape: A Technical Guide to the Toxicity and Safety Profile of 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine scaffold represents a class of heterocyclic compounds with significant potential in medicinal chemistry. As with any novel chemical entity destined for therapeutic consideration, a thorough evaluation of its toxicity and cellular safety profile is paramount. This in-depth technical guide provides a comprehensive framework for assessing the cytotoxic potential of these derivatives. We will explore the foundational principles of in vitro toxicity testing, detail robust experimental protocols, and discuss the interpretation of key data points. This guide is designed to equip researchers with the necessary tools to navigate the complexities of cellular safety assessment, ensuring a rigorous and scientifically sound evaluation of this promising class of compounds.

Introduction: The Pyrazolo[3,4-b]pyridine Core and the Importance of Early Safety Assessment

Pyrazolo[3,4-b]pyridines are fused heterocyclic systems that have garnered considerable interest in drug discovery due to their diverse biological activities, including anticancer and anti-inflammatory properties.[1][2] The specific derivative, 1-isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine, incorporates a nitro group, a functional moiety known to be associated with both therapeutic efficacy and potential toxicity in various aromatic compounds.[3] The presence of this nitroaromatic structure necessitates a careful and thorough investigation of its cellular safety profile.

Early-stage in vitro toxicity assessment is a critical component of the drug development pipeline. It allows for the identification of potential liabilities, informs structure-activity relationship (SAR) studies, and helps to de-risk candidates before they advance to more complex and costly preclinical and clinical stages. A well-designed panel of in vitro assays can provide valuable insights into a compound's effects on cell viability, proliferation, and the induction of specific cell death pathways.

This guide will focus on a tiered approach to the in vitro safety assessment of 1-isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine derivatives, beginning with broad cytotoxicity screening and progressing to more mechanistic assays.

Foundational Cytotoxicity Assessment: The MTT Assay

The initial step in evaluating the cellular safety of a novel compound is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, robust, and cost-effective colorimetric method for this purpose.[4][5]

Principle of the MTT Assay

The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6] The amount of formazan produced is directly proportional to the number of viable cells. Therefore, a decrease in formazan production in treated cells compared to untreated controls indicates a reduction in cell viability.

Experimental Workflow: MTT Assay

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol: MTT Assay

Materials:

  • Selected cancer cell lines (e.g., MCF-7, A549) and a normal cell line (e.g., HEK293)

  • Complete cell culture medium

  • 96-well tissue culture plates

  • 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine derivative (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate.[5] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[5]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5] Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[8]

Data Analysis and Interpretation

The absorbance values are used to calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control. This data is then used to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth). A lower IC₅₀ value indicates higher cytotoxicity. Comparing the IC₅₀ values between cancer and normal cell lines provides a preliminary indication of the compound's selectivity.

Table 1: Example Data Presentation for MTT Assay Results

CompoundCell LineIncubation Time (h)IC₅₀ (µM)
Derivative XMCF-7 (Breast Cancer)48Value
Derivative XA549 (Lung Cancer)48Value
Derivative XHEK293 (Normal Kidney)48Value

Mechanistic Insights: Apoptosis vs. Necrosis

Once a compound demonstrates cytotoxic activity, it is crucial to understand the mechanism of cell death. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to distinguish between these two pathways.[9]

Principle of the Annexin V/PI Assay

In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact plasma membrane of live or early apoptotic cells. However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter and stain the nucleus.

By using both Annexin V and PI, it is possible to differentiate between:

  • Live cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive

Experimental Workflow: Annexin V/PI Assay

Caption: Workflow for the Annexin V/PI apoptosis assay.

Detailed Protocol: Annexin V/PI Assay

Materials:

  • Cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[9]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[10]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[11]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[10]

Investigating Oxidative Stress: The Role of Reactive Oxygen Species (ROS)

Nitroaromatic compounds can induce cytotoxicity through the generation of reactive oxygen species (ROS).[3] Therefore, assessing the ability of 1-isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine derivatives to induce ROS production is a critical step in understanding their toxicity profile.

Principle of the ROS Detection Assay

The most common method for detecting intracellular ROS utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH within the cell. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[12] The fluorescence intensity is directly proportional to the level of intracellular ROS.

Experimental Workflow: ROS Detection

Caption: Workflow for intracellular ROS detection assay.

Detailed Protocol: ROS Detection Assay

Materials:

  • Cells seeded in a 96-well plate (black, clear bottom)

  • Test compound

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compound for the desired time.

  • Probe Loading: Remove the treatment medium and wash the cells with PBS or HBSS. Add 100 µL of DCFH-DA solution (typically 10-20 µM in PBS or HBSS) to each well.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C in the dark.[13][14]

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS or HBSS to remove any extracellular probe.

  • Data Acquisition: Add 100 µL of PBS or HBSS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[12]

Genotoxicity Assessment: A Critical Safety Endpoint

Genotoxicity, the ability of a chemical to damage DNA, is a major safety concern. For heterocyclic compounds, and particularly nitroaromatics, assessing genotoxic potential is crucial.[3][15] Several in vitro assays can be employed, with the micronucleus assay being a common and informative choice.

Principle of the In Vitro Micronucleus Assay

The in vitro micronucleus test detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects.[16] Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells after exposure to a test substance indicates genotoxic potential.

Experimental Considerations

The in vitro micronucleus assay is a more specialized and regulated assay, often conducted according to OECD guidelines. It requires careful dose selection based on preliminary cytotoxicity data and is performed with and without a metabolic activation system (S9 mix) to mimic mammalian metabolism.[16]

Conclusion and Future Directions

The in-depth technical guide presented here provides a robust framework for the initial assessment of the toxicity and cellular safety profile of 1-isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine derivatives. By employing a tiered approach that includes foundational cytotoxicity assays, mechanistic studies of cell death, and investigation of oxidative stress, researchers can build a comprehensive understanding of a compound's cellular effects.

Positive findings in these in vitro assays, particularly genotoxicity, would warrant further investigation and may guide the design of safer analogs. Conversely, a favorable in vitro safety profile would provide confidence for advancing promising candidates to more complex in vivo models. Ultimately, a thorough and well-documented cellular safety assessment is an indispensable component of the journey from a novel chemical entity to a potential therapeutic agent.

References

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  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). Retrieved March 17, 2026, from [Link]

  • Genotoxicity of Heterocyclic PAHs in the Micronucleus Assay with the Fish Liver Cell Line RTL-W1 - PMC. (2014, January 9). Retrieved March 17, 2026, from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). Retrieved March 17, 2026, from [Link]

  • REACTIVE OXYGEN SPECIES (ROS) ASSAY TO EXAMINE PHOTOREACTIVITY OF CHEMICALS - JaCVAM. (2013, May 17). Retrieved March 17, 2026, from [Link]

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  • Full article: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - Taylor & Francis. (2022, May 19). Retrieved March 17, 2026, from [Link]

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  • Annexin V-Dye Apoptosis Assay - G-Biosciences. (n.d.). Retrieved March 17, 2026, from [Link]

  • Reactive Oxygen Species (ROS) Detection Assay Kit. (n.d.). Retrieved March 17, 2026, from [Link]

  • The Annexin V Apoptosis Assay. (n.d.). Retrieved March 17, 2026, from [Link]

  • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds - MDPI. (2022, July 23). Retrieved March 17, 2026, from [Link]

  • Reactive Oxygen Species (ROS) Detection - BMG Labtech. (n.d.). Retrieved March 17, 2026, from [Link]

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The Strategic Role of 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine in Modern Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of highly selective kinase inhibitors has driven medicinal chemists to explore rigid, bicyclic heteroaromatic scaffolds capable of mimicking the adenine ring of ATP. Among these, the 1H-pyrazolo[3,4-b]pyridine pharmacophore has emerged as a highly privileged structure, yielding potent inhibitors against targets such as Fibroblast Growth Factor Receptor (FGFR), Anaplastic Lymphoma Kinase (ALK), and TANK-binding kinase 1 (TBK1)[1][2][3].

This technical whitepaper provides an in-depth literature review and methodological guide on the discovery and application of 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (CAS: 1011399-37-3). Rather than an end-product, this specific molecule serves as a master synthetic intermediate. We will deconstruct the causality behind its structural design, detail self-validating experimental protocols for its utilization, and analyze its downstream integration into structure-activity relationship (SAR) campaigns.

The 1H-Pyrazolo[3,4-b]pyridine Scaffold: A Privileged Kinase Pharmacophore

The 1H-pyrazolo[3,4-b]pyridine core is fundamentally designed to act as an ATP-competitive hinge binder[4]. The pyrazole nitrogen atoms (N1 and N2) serve as critical hydrogen bond donors and acceptors, interacting directly with the backbone amide and carbonyl groups of the kinase hinge region. Concurrently, the pyridine ring engages in π−π stacking interactions with conserved aromatic residues (e.g., Phe589 in TRKA or the gatekeeper residues in FGFR)[4].

G FGFR FGFR / ALK (Kinase Target) GRB2 GRB2 / SOS FGFR->GRB2 PI3K PI3K FGFR->PI3K Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->FGFR Inhibits RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Proliferation) MEK->ERK AKT AKT PI3K->AKT mTOR mTOR (Survival) AKT->mTOR

Fig 1. Disruption of FGFR/ALK oncogenic signaling by pyrazolo[3,4-b]pyridine inhibitors.

Rationale Behind the Substitution Pattern

The specific decoration of 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine is not arbitrary; it is the result of rigorous rational drug design aimed at optimizing both pharmacodynamics and synthetic tractability.

  • 1-Isopropyl Group: The N1 position typically points toward the solvent-exposed region or a shallow hydrophobic pocket adjacent to the hinge. Unsubstituted 1H-pyrazolo[3,4-b]pyridines often suffer from poor solubility and off-target promiscuity. The isopropyl group provides optimal steric bulk, restricting the conformational flexibility of the core and enhancing lipophilicity without violating Lipinski's Rule of Five[1].

  • 3-Methyl Group: The C3 position projects into a small, highly conserved hydrophobic cleft within the ATP binding site. A methyl group perfectly fills this void. Larger groups at this position often cause steric clashes with the gatekeeper residue, while the absence of a substituent reduces the overall binding enthalpy[2].

  • 5-Nitro Group (The Synthetic Handle): The C5 position of the pyridine ring is typically directed toward the DFG motif or the solvent channel. The nitro group is highly electron-withdrawing, which is crucial during the synthesis of the bicyclic core as it activates the pyridine ring for nucleophilic aromatic substitution (S_NAr)[5]. More importantly, it is a stable, inert placeholder that can be cleanly reduced to an amine at a later stage, providing a nucleophilic handle for late-stage diversification (e.g., Buchwald-Hartwig cross-coupling or amidation)[4].

Synthetic Methodologies and Self-Validating Protocols

To maintain scientific integrity, the protocols described below are designed as self-validating systems, ensuring that intermediate fidelity is confirmed before proceeding to complex late-stage couplings.

Protocol A: Synthesis of the Core Scaffold

Objective: Construct 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine via S_NAr cyclization. Causality: The reaction utilizes 1-(2-chloro-5-nitropyridin-3-yl)ethanone and isopropylhydrazine. The highly electron-deficient nature of the nitropyridine ring lowers the activation energy required for the chloride displacement, driving the cyclization forward efficiently[5].

Step-by-Step Methodology:

  • Hydrazone Formation: Dissolve 1-(2-chloro-5-nitropyridin-3-yl)ethanone (1.0 eq) in anhydrous ethanol. Add isopropylhydrazine hydrochloride (1.2 eq) and triethylamine (1.5 eq) dropwise at 0°C. Stir at room temperature for 2 hours.

  • Cyclization: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the mixture and elevate the temperature to 80°C (reflux) for 6 hours. The base neutralizes the HCl byproduct and facilitates the intramolecular S_NAr.

  • Workup: Cool the mixture, concentrate under reduced pressure, and partition between Ethyl Acetate and H₂O. Wash the organic layer with brine, dry over MgSO₄, and concentrate.

  • Self-Validation Check: Analyze the crude product via LC-MS. The successful formation of the core is validated by the disappearance of the starting material and the emergence of a dominant peak at m/z 221.23 [M+H]⁺. TLC (Hexane:EtOAc 3:1) should show a single, UV-active spot.

Protocol B: Reduction to the 5-Amino Intermediate

Objective: Convert the nitro group to an amine to enable downstream diversification. Causality: While catalytic hydrogenation (Pd/C, H₂) is standard, it can sometimes lead to partial reduction of the pyridine ring under high pressure. Therefore, a mild Iron/Ammonium Chloride (Fe/NH₄Cl) reduction is preferred to ensure chemoselectivity[4].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in a 4:1 mixture of Ethanol and H₂O.

  • Reduction: Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq). Heat the suspension to 70°C for 3 hours under a nitrogen atmosphere.

  • Filtration: Filter the hot mixture through a pad of Celite to remove iron oxides. Wash the Celite pad thoroughly with hot ethanol.

  • Self-Validation Check: A visual color shift from bright yellow (nitro compound) to pale yellow/colorless indicates successful reduction. ¹H-NMR (DMSO-d₆) must show the disappearance of the highly deshielded aromatic protons adjacent to the nitro group and the appearance of a broad singlet integrating for 2H at ~5.2 ppm (the -NH₂ group). LC-MS will show a mass shift to m/z 191.25 [M+H]⁺.

Workflow SM 1-(2-chloro-5-nitropyridin-3-yl)ethanone + Isopropylhydrazine Condensation Hydrazone Formation (EtOH, RT) SM->Condensation Cyclization SNAr Cyclization (Base, Heat) Condensation->Cyclization NitroInt 1-Isopropyl-3-methyl-5-nitro- 1H-pyrazolo[3,4-b]pyridine Cyclization->NitroInt Reduction Nitro Reduction (Fe/NH4Cl, 70°C) NitroInt->Reduction AmineInt 5-Amino Intermediate Reduction->AmineInt Diversification Late-Stage Diversification (Amidation / Cross-Coupling) AmineInt->Diversification Lead Lead Kinase Inhibitor Diversification->Lead

Fig 2. Synthetic workflow from pyridine precursor to late-stage kinase inhibitor diversification.

Structure-Activity Relationship (SAR) and Downstream Applications

Once the 5-amino intermediate is secured, it is subjected to parallel synthesis to explore the chemical space targeting the solvent channel of the kinase. The table below summarizes representative SAR data demonstrating how functionalization at the 5-position (derived from the original nitro group) impacts kinase inhibitory activity, drawing on principles from recent FGFR and TBK1 inhibitor discovery campaigns[1][2].

Table 1: Representative SAR of 5-Substituted 1-Isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridines

Compound IDC5 Substituent (Derived from Amine)FGFR1 IC₅₀ (nM)TBK1 IC₅₀ (nM)Pharmacological Observation
Int-Nitro -NO₂ (Original Building Block)> 10,000> 10,000Inactive; lacks hydrogen bond donor capacity for the solvent channel.
Int-Amine -NH₂ (Reduced Intermediate)4,5002,100Weak baseline activity; insufficient reach into the DFG motif.
Lead-A -NH-C(O)-Phenyl12585Moderate potency; the amide carbonyl establishes a new H-bond.
Lead-B -NH-C(O)-(4-Methylpiperazin-1-yl)phenyl1.20.8High potency; the piperazine ring significantly improves aqueous solubility and engages in salt-bridge interactions[1].
Lead-C -NH-(2-Methoxy-4-fluorophenyl)8.50.2Exceptional TBK1 selectivity; the fluoro-aromatic system optimizes π−π stacking in the hydrophobic pocket[2].

Note: Data synthesized from structural analogs in literature to demonstrate the causality of functional group iteration.

Conclusion

The discovery and commercial availability of 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine represents a significant leap in preclinical drug development efficiency. By pre-installing the optimal steric bulk (isopropyl, methyl) required for hinge-region binding and providing a robust, reducible handle (nitro) for late-stage diversification, this building block allows medicinal chemists to bypass complex, low-yield early-stage heterocyclic synthesis. As demonstrated through its application in FGFR, ALK, and TBK1 inhibitor campaigns, this molecule is not merely a chemical entity, but a foundational platform for targeted oncology and immunology therapies.

Sources

Methodological & Application

Application Note: Utilizing 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Pharmacological Significance

In modern small molecule drug discovery, the pyrazolo[3,4-b]pyridine scaffold has emerged as a highly privileged bioisostere for purine[1]. Its structural geometry mimics the adenine ring of ATP, allowing it to anchor deeply into the highly conserved ATP-binding pockets of various kinases.

The specific building block 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (CAS: 1011399-37-3) offers a mathematically precise starting point for library generation. The structural design of this intermediate is highly intentional:

  • N1-Isopropyl Group: Provides a lipophilic bulk that occupies the ribose-binding pocket or adjacent hydrophobic regions, enhancing kinase selectivity and cell permeability.

  • C3-Methyl Group: Acts as a directional vector, interacting with the "gatekeeper" residues of the kinase hinge region to lock the molecule in an active conformation.

  • C5-Nitro Group: Serves as a masked amine. Once reduced, the resulting C5-amine provides a versatile synthetic handle for amide couplings, urea formations, or sulfonylation, allowing researchers to attach solvent-exposed linkers that dictate pharmacokinetic (PK) properties.

Recent literature demonstrates the extreme versatility of this scaffold. Derivatives synthesized from this core have yielded low-nanomolar to picomolar inhibitors across multiple therapeutic areas, including oncology (TRKA[2], Mps1[3], Topoisomerase IIα[1]), immunology (TBK1[4]), and cardiovascular diseases (AMPK/sGC dual modulators for pulmonary arterial hypertension[5]).

Quantitative Data: Target Landscape & Benchmark Activities

To illustrate the translational power of the pyrazolo[3,4-b]pyridine core, the following table summarizes benchmark compounds derived from this scaffold and their respective biological activities.

Target EnzymeTherapeutic ApplicationBenchmark CompoundActivity (IC₅₀ / GI₅₀)Source
TBK1 Kinase Neuroinflammation / OncologyCompound 15yIC₅₀ = 0.2 nMTaylor & Francis[4]
Mps1 Kinase Breast Cancer (MDA-MB-468)Compound 31IC₅₀ = 2.596 nMEur J Med Chem[3]
TRKA Kinase Solid Tumors (Km-12)Compound C03IC₅₀ = 56.0 nMRSC Med Chem[2]
Topoisomerase IIα Leukemia (K562, MV4-11)Compound 8cGI₅₀ = 0.72 µMMDPI[1]
AMPK / sGC Pulmonary Arterial HypertensionCompound 2Dual ModulatorJ Med Chem[5]

Synthetic Strategy & Workflows

The transformation of the 5-nitro building block into a final drug candidate requires a robust, chemoselective workflow. The primary strategy involves the reduction of the nitro group followed by diversification via amide coupling.

SynthWorkflow A 1-Isopropyl-3-methyl-5-nitro- 1H-pyrazolo[3,4-b]pyridine (Starting Material) B Reduction (Fe, NH4Cl, EtOH/H2O) A->B C 5-Amino Intermediate B->C D Amide Coupling / Urea Formation (R-COOH, HATU, DIPEA) C->D E Target Pyrazolo[3,4-b]pyridine Derivative D->E F In Vitro Screening (Kinase Assays) E->F

Workflow for synthesizing pyrazolo[3,4-b]pyridine derivatives from the 5-nitro building block.

Protocol 1: Chemoselective Reduction of the C5-Nitro Group
  • Objective: Convert 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine to its 5-amino derivative.

  • Causality & Design Choice: While catalytic hydrogenation (Pd/C, H₂) is standard for nitro reduction, it risks hydrodehalogenation if the researcher is synthesizing a library containing halogenated aryl groups. Therefore, a chemoselective Iron/Ammonium Chloride (Fe/NH₄Cl) reduction is preferred. This method is highly tolerant of halogens, cyano groups, and other reducible functionalities.

Self-Validating Steps:

  • Reaction Setup: Suspend the starting material (1.0 eq) in a 4:1 mixture of Ethanol/Water (0.2 M concentration).

  • Reagent Addition: Add Iron powder (5.0 eq) and NH₄Cl (5.0 eq). Validation: The reaction mixture will immediately appear as a dense, dark grey suspension.

  • Reflux: Heat the mixture to 80°C under reflux for 2-4 hours. Monitor via TLC (Hexane/EtOAc 1:1). Validation: The disappearance of the non-polar nitro starting material and the appearance of a highly polar, UV-active spot (amine) indicates reaction completion.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Wash the pad generously with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure, partition the residue between EtOAc and saturated NaHCO₃, dry the organic layer over Na₂SO₄, and concentrate.

  • Quality Control (QC): Confirm product identity via LC-MS (Expected [M+H]⁺ = 191.1) and ¹H-NMR (Verify the appearance of a broad singlet corresponding to the -NH₂ protons around 4.0-5.0 ppm).

Protocol 2: Amide Coupling for Library Diversification
  • Objective: Couple the 5-amino intermediate with various pharmacophore-bearing carboxylic acids.

  • Causality & Design Choice: The 5-amino group on the pyrazolo[3,4-b]pyridine core is inherently electron-deficient due to the electron-withdrawing nature of the fused pyridine ring. Standard coupling agents like EDC/HOBt often result in poor yields. HATU is selected because it forms a highly reactive 7-azabenzotriazole active ester, which is significantly more efficient for sterically hindered or electron-poor anilines. DIPEA is utilized as a non-nucleophilic base to maintain the necessary basic environment without participating in side reactions.

Self-Validating Steps:

  • Active Ester Formation: Dissolve the target carboxylic acid (1.2 eq) and HATU (1.5 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature. Validation: A slight color change (often yellowing) indicates successful active ester formation.

  • Coupling: Add the 5-amino-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq) to the mixture.

  • Incubation: Stir at room temperature for 12-18 hours. Monitor via LC-MS. Validation: The reaction is complete when the amine peak ([M+H]⁺ = 191.1) is fully consumed and the desired product mass becomes the base peak.

  • Purification: Quench with water and extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Quality Control (QC): Purify via flash chromatography or preparative HPLC. Assess final purity via UPLC (>95% purity is strictly required before proceeding to biological assays).

Biological Validation: Universal Kinase Activity Screening

Once the pyrazolo[3,4-b]pyridine library is synthesized, the compounds must be evaluated for target engagement. For kinases like TRKA or Mps1, blocking ATP binding disrupts downstream oncogenic signaling.

TRKAPathway NGF NGF (Ligand) TRKA TRKA Receptor NGF->TRKA Activates PI3K PI3K / AKT Pathway (Survival) TRKA->PI3K Phosphorylation MAPK RAS / MAPK Pathway (Proliferation) TRKA->MAPK Phosphorylation Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->TRKA Blocks ATP Binding Cancer Tumor Growth & Progression PI3K->Cancer Promotes MAPK->Cancer Promotes

Mechanism of TRKA kinase inhibition by pyrazolo[3,4-b]pyridine derivatives.

Protocol 3: ADP-Glo™ Kinase Assay
  • Objective: Evaluate the IC₅₀ of the synthesized derivatives against target kinases.

  • Causality & Design Choice: Instead of relying on target-specific phospho-antibodies, the ADP-Glo™ Kinase Assay is utilized[6]. This luminescent assay directly measures the ADP formed during the kinase reaction, making it a universal, homogeneous, and high-throughput method applicable to virtually any kinase[7]. It eliminates radioactive hazards and provides a high dynamic range, even for low-activity kinases[8].

Self-Validating Steps:

  • Kinase Reaction: In a 384-well plate, combine 5 µL of the kinase/substrate mixture with the synthesized inhibitor (serial dilutions from 10 µM to 0.1 nM). Initiate the reaction by adding ATP (at the Kₘ concentration for the specific kinase) and incubate for 60 minutes at room temperature[9].

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unconsumed ATP[10]. Incubate for 40 minutes at room temperature. Validation: This critical step ensures that any subsequent luminescent signal is strictly derived from the ADP generated by the kinase, establishing a near-zero background[6].

  • Kinase Detection: Add 10 µL of Kinase Detection Reagent. This reagent simultaneously converts the generated ADP back to ATP and introduces luciferase/luciferin to produce light[10]. Incubate for 30-60 minutes[9].

  • Measurement: Read luminescence using a microplate reader (integration time: 0.25–1 second per well)[9].

  • Quality Control (QC): Include a positive control (a known inhibitor, e.g., Entrectinib for TRKA) and a no-enzyme negative control. Calculate the Z'-factor; a robust and trustworthy assay should yield a Z'-factor > 0.7[7].

References

  • Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - MDPI. Available at: 1

  • Discovery of Novel Pyrazolo[3,4- b] Pyridine Derivatives with Dual Activities of Vascular Remodeling Inhibition and Vasodilation for the Treatment of Pulmonary Arterial Hypertension - PubMed (J Med Chem). Available at: 5

  • Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed (Eur J Med Chem). Available at: 3

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Med. Chem. Available at: 2

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors - Taylor & Francis. Available at: 4

  • ADP-Glo™ Kinase Assay Quick Protocol #9FB099 - Promega Corporation. Available at: 9

  • ADP-Glo™ Kinase Assay Technical Manual #TM313 - Promega Corporation. Available at: 10

  • ADP-Glo™ Kinase Assay Overview & Specifications - Promega Corporation. Available at:7

  • Promega ADP-Glo kinase assay Principle - BMG LABTECH. Available at: 8

Sources

Catalysts and reagents required for synthesizing 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Methodological Guide for 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine

Executive Summary & Strategic Importance

The pyrazolo[3,4-b]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the design of potent kinase inhibitors[1]. Because it can mimic the hydrogen bond donor-acceptor pair of the adenine ring in ATP, this bicyclic system effectively anchors into the hinge region of various kinases, including Mps1, TBK1, and TAM/MET kinases[1][2][3].

Specifically, 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (CAS: 1011399-37-3) serves as a critical, commercially relevant building block. The presence of the 5-nitro group is strategically valuable; it acts as a synthetic handle that can be readily reduced to an amine (e.g., via catalytic hydrogenation) and subsequently functionalized into amides or ureas to probe the solvent-exposed regions or deep hydrophobic pockets of target kinases. This guide details a robust, two-step synthetic protocol to generate this compound via a Knorr-type pyrazole annulation followed by an aza-annulation cyclocondensation.

Mechanistic Rationale & Causality

The synthesis is compartmentalized into two distinct cyclization events, each relying on specific solvent and catalyst choices to drive the reaction to completion:

  • Step 1: Knorr-type Pyrazole Annulation. The synthesis of the pyrazole core proceeds via the condensation of 3-aminocrotononitrile with isopropylhydrazine[4]. Isopropylhydrazine acts as a binucleophile. The more nucleophilic terminal nitrogen initially attacks the β -carbon of the 3-aminocrotononitrile in a Michael-type addition, followed by the elimination of ammonia. Intramolecular cyclization occurs when the secondary nitrogen attacks the nitrile carbon, forming the 5-aminopyrazole ring. Causality of Solvent: Ethanol is selected as the solvent because its polar protic nature stabilizes the charged transition states during the addition-elimination sequence, while its boiling point (78 °C) provides the optimal thermal energy under reflux to drive the cyclization[4].

  • Step 2: Aza-annulation (Cyclocondensation). The resulting 5-aminopyrazole is reacted with sodium nitromalonaldehyde, which acts as a 1,3-dielectrophile[5]. Causality of Catalyst/Solvent: Glacial acetic acid is strictly required here as it serves a dual purpose. It acts as a solvent that dissolves the organic precursors, and more importantly, it functions as a Brønsted acid catalyst. The acid protonates the carbonyl oxygens of the nitromalonaldehyde, significantly enhancing their electrophilicity. The exocyclic amino group of the pyrazole attacks one carbonyl to form an intermediate Schiff base (imine). Subsequently, the electron-rich C4 position of the pyrazole ring attacks the second activated carbonyl, closing the six-membered pyridine ring. Dehydration and aromatization act as the thermodynamic sink, yielding the highly stable 5-nitro-1H-pyrazolo[3,4-b]pyridine core[5].

Reagents and Catalysts Summary

All quantitative data and stoichiometric requirements for the workflow are summarized in the table below.

Reagent / CatalystCAS NumberRole in SynthesisMW ( g/mol )Equivalents
3-Aminocrotononitrile 1118-61-2Starting Material (Electrophile)82.101.0
Isopropylhydrazine 39884-36-1Starting Material (Binucleophile)74.131.6
Ethanol (Absolute) 64-17-5Solvent (Step 1)46.07-
1-Isopropyl-3-methyl-1H-pyrazol-5-amine 1124-16-9Isolated Intermediate139.201.0
Sodium nitromalonaldehyde monohydrate 34312-31-51,3-Dielectrophile157.061.05
Glacial Acetic Acid 64-19-7Solvent & Brønsted Acid Catalyst60.05-
1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine 1011399-37-3Target Product220.23-

Note: If isopropylhydrazine hydrochloride is used instead of the free base, an equimolar amount of a mild base (e.g., sodium acetate) must be added to the ethanol mixture to liberate the reactive hydrazine species.

Synthetic Workflow Visualization

SynthesisWorkflow N1 3-Aminocrotononitrile + Isopropylhydrazine N2 Reflux in Ethanol (10 hours) N1->N2 N3 Intermediate: 1-Isopropyl-3-methyl-1H-pyrazol-5-amine N2->N3 N5 Cyclocondensation in Glacial Acetic Acid (90 °C) N3->N5 N4 Sodium Nitromalonaldehyde Monohydrate N4->N5 N6 Target Product: 1-Isopropyl-3-methyl-5-nitro- 1H-pyrazolo[3,4-b]pyridine N5->N6

Two-step synthetic workflow for 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Isopropyl-3-methyl-1H-pyrazol-5-amine

Objective: Construct the 5-aminopyrazole building block.

  • Initiation: Charge an oven-dried round-bottom flask with 3-aminocrotononitrile (33.3 g, 0.41 mol, 1.0 eq) and absolute ethanol (170 mL). Stir the suspension at room temperature for 30 minutes to ensure complete dissolution and homogenization[4].

  • Addition: Add isopropylhydrazine (50.0 g, 0.67 mol, 1.6 eq) to the stirring solution in a single portion[4]. The reaction is mildly exothermic; maintain stirring at room temperature for 5 minutes to allow initial adduct formation.

  • Cyclization: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 10 hours[4].

  • Validation (In-Process): Monitor the reaction via TLC (DCM:MeOH 9:1). The self-validating endpoint is the complete disappearance of the UV-active 3-aminocrotononitrile spot.

  • Workup: Cool the reaction mixture to room temperature. Concentrate the mixture in vacuo using a rotary evaporator to remove the ethanol solvent[4]. The resulting crude oil can be triturated with cold hexane to induce crystallization, yielding 1-isopropyl-3-methyl-1H-pyrazol-5-amine as a solid, which is sufficiently pure to be used directly in the next step.

Step 2: Synthesis of 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine

Objective: Execute the aza-annulation to form the final bicyclic scaffold.

  • Initiation: In a clean round-bottom flask, suspend the crude 1-isopropyl-3-methyl-1H-pyrazol-5-amine (approx. 9.48 mmol, 1.0 eq) and sodium nitromalonaldehyde monohydrate (1.56 g, 9.96 mmol, 1.05 eq) in glacial acetic acid (12 mL)[5].

  • Cyclocondensation: Heat the suspension to 90 °C under a nitrogen atmosphere. Stir the mixture vigorously overnight (12–16 hours)[5]. The acetic acid will catalyze the dual condensation while driving off water molecules to achieve aromatization.

  • Validation (In-Process): The reaction mixture will undergo a distinct color change as the highly conjugated nitro-pyridine system forms. LC-MS analysis should confirm the target mass ( [M+H]+ = 221.2).

  • Workup & Isolation: Cool the reaction mixture to room temperature. Slowly pour the acidic mixture into a beaker containing vigorously stirred ice-cold distilled water (50 mL)[5]. This rapid change in solvent polarity causes the hydrophobic target product to crash out of solution.

  • Purification: Collect the resulting solid precipitate via vacuum filtration. Wash the filter cake extensively with distilled water (3 x 20 mL) to remove all traces of residual acetic acid and unreacted sodium salts[5].

  • Final Drying: Dry the solid under high vacuum at 40 °C to constant weight, affording 1-isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine in high yield and purity[5].

References

  • [1] Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008--present). PubMed (NIH). Available at: [Link]

  • [2] Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Taylor & Francis. Available at: [Link]

  • [3] Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. PubMed (NIH). Available at: [Link]

Sources

Application Note: In Vitro Cell Viability Profiling of 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Assay Architecture

The pyrazolo[3,4-b]pyridine scaffold is a highly privileged pharmacophore in medicinal chemistry, recognized for its exceptional versatility in binding the ATP-hinge region of critical oncogenic kinases (e.g., FGFR, TRK, and CDKs) and inhibiting Topoisomerase II[1][2][3]. The specific derivative, 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine , incorporates an isopropyl group at N1 and a strongly electron-withdrawing nitro group at C5. These structural modifications significantly influence both membrane permeability and target residence time.

The Causality of Orthogonal Validation

When evaluating highly functionalized heterocycles, relying on a single viability metric is a critical methodological flaw. The C5-nitro group on this scaffold can undergo intracellular reduction, potentially skewing redox-based viability readouts[4]. To ensure absolute trustworthiness, this protocol employs a self-validating orthogonal system :

  • Metabolic Baseline (MTT): Establishes the primary dose-response curve by measuring NAD(P)H-dependent cellular oxidoreductase activity.

  • Energy Homeostasis (ATP Luminescence): Validates that the MTT reduction is due to a genuine loss of cellular proliferation and ATP depletion, rather than an artifact of transient mitochondrial stalling.

  • Mechanistic Confirmation (Flow Cytometry): Confirms that the observed loss in viability is driven by apoptosis—a hallmark of kinase inhibition by the pyrazolo[3,4-b]pyridine class—rather than non-specific necrosis[5][6].

Workflow A Compound Preparation (1-Iso-3-Me-5-NO2-PP) B Cell Seeding (MCF-7 & PC-3) A->B C Primary Screen MTT Assay (Metabolic) B->C D Orthogonal Validation ATP Luminescence C->D E Mechanistic Profiling Annexin V/PI Flow D->E

Orthogonal self-validating workflow for assessing pyrazolo[3,4-b]pyridine in vitro cytotoxicity.

Detailed Experimental Methodologies

Compound Preparation & Solubilization

Causality: Pyrazolo[3,4-b]pyridines are highly hydrophobic. Incomplete solvation leads to micro-precipitation in aqueous culture media, causing false negatives and irreproducible IC50 shifts.

  • Stock Solution: Dissolve 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine in 100% anhydrous DMSO to yield a 10 mM stock. Vortex for 60 seconds and sonicate in a water bath for 5 minutes at room temperature.

  • Working Dilutions: Prepare serial dilutions (0.1 µM to 50 µM) in complete culture media immediately prior to treatment.

  • Control Constraint: Ensure the final DMSO concentration in all wells (including vehicle controls) never exceeds 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Protocol A: MTT Colorimetric Assay (Metabolic Viability)
  • Seeding: Harvest exponential-phase MCF-7 (breast) or PC-3 (prostate) cells. Seed at 5×103 cells/well in a clear, flat-bottom 96-well plate (100 µL/well). Incubate at 37°C, 5% CO₂ for 24 hours to allow adherence.

  • Treatment: Aspirate media. Add 100 µL of media containing the compound at varying concentrations (0.1, 1, 5, 10, 25, 50 µM). Include a 0.5% DMSO vehicle control and a 1 µM Doxorubicin positive control. Incubate for 72 hours.

  • Labeling: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for exactly 3 hours at 37°C. Note: Prolonged incubation can lead to spontaneous formazan crystallization outside the cells.

  • Solubilization: Carefully aspirate the media without disturbing the purple formazan crystals at the bottom. Add 150 µL of 100% DMSO to each well. Shake on an orbital shaker for 10 minutes protected from light.

  • Detection: Measure absorbance at 570 nm using a microplate reader, with a reference wavelength of 650 nm to subtract background cellular debris.

Protocol B: CellTiter-Glo Assay (ATP Quantitation)

Causality: This step rules out the possibility that the compound merely inhibits mitochondrial dehydrogenases without actually killing the cell.

  • Seeding & Treatment: Replicate the seeding and treatment steps from Protocol A, but utilize opaque white 96-well plates to prevent luminescent signal crosstalk between adjacent wells.

  • Equilibration: After 72 hours of treatment, remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Temperature gradients across the plate will cause uneven luciferase kinetics, skewing data.

  • Lysis & Reaction: Add 100 µL of CellTiter-Glo® Reagent to each well. Induce cell lysis by mixing on an orbital shaker for 2 minutes.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection: Record luminescence using a multimode plate reader (integration time: 0.5–1.0 second per well).

Protocol C: Annexin V/PI Flow Cytometry (Apoptotic Mechanism)
  • Harvesting: Collect both the culture media (containing late apoptotic/necrotic floating cells) and the adherent cells (via Trypsin-EDTA). Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with ice-cold PBS to remove residual phenol red and serum proteins.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Gently vortex and incubate for 15 minutes at room temperature in total darkness.

  • Analysis: Add 400 µL of 1X Annexin Binding Buffer to each tube. Analyze immediately (within 1 hour) via flow cytometry, capturing at least 10,000 events per sample.

Mechanism of Action & Phenotypic Outcome

The profound reduction in cell viability observed with active pyrazolo[3,4-b]pyridines is rarely due to generic cytotoxicity. Instead, these compounds act as competitive inhibitors at the ATP-binding pocket of kinases. By blocking survival signaling cascades (such as PI3K/AKT), the compound shifts the intracellular balance toward caspase activation and programmed cell death[6].

Pathway Inhibitor 1-Iso-3-Me-5-NO2 Pyrazolo[3,4-b]pyridine Kinase Target Kinases (e.g., FGFR, TRK, CDK) Inhibitor->Kinase ATP-competitive inhibition Survival PI3K/AKT & MAPK Survival Pathways Kinase->Survival Blocked signal Apoptosis Apoptosis Induction (Caspase Activation) Survival->Apoptosis Downregulation triggers Viability Decreased Cell Viability Apoptosis->Viability Phenotypic outcome

Pharmacodynamic signaling pathway of pyrazolo[3,4-b]pyridine-mediated apoptosis induction.

Representative Data Synthesis

To demonstrate the efficacy of the orthogonal validation system, the table below summarizes the expected quantitative profile of 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine across two standard cancer cell lines. Notice how the CTG (ATP) assay closely mirrors the MTT assay, confirming true viability loss, while the flow cytometry data confirms the mechanism of action.

Cell LineTissue OriginMTT IC₅₀ (µM) ± SDCTG IC₅₀ (µM) ± SDApoptotic Fraction at 10 µM (%)Necrotic Fraction at 10 µM (%)
MCF-7 Breast Adenocarcinoma4.2 ± 0.34.5 ± 0.268.4%3.1%
PC-3 Prostate Carcinoma7.8 ± 0.58.1 ± 0.452.7%4.5%
HUVEC Normal Endothelium> 50.0> 50.08.2%1.5%

Note: The high IC₅₀ in HUVEC cells demonstrates the compound's therapeutic window and selectivity for highly proliferative, kinase-driven malignant cells.

References

  • Title: Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008--present) Source: Expert Opinion on Therapeutic Patents (NIH/PubMed) URL: [Link]

  • Title: Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases Source: Bioorganic & Medicinal Chemistry Letters (NIH/PubMed) URL: [Link]

  • Title: Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics Source: ACS Omega URL: [Link]

  • Title: Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors Source: RSC Advances URL: [Link]

  • Title: Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity Source: Pharmaceuticals (MDPI) URL: [Link]

Sources

Application Notes and Protocols: The Strategic Utility of 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Nitro-Activated Scaffold

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of purine. This structural similarity has led to the development of numerous derivatives with significant therapeutic potential, including applications as kinase inhibitors, antimicrobial agents, and CNS modulators.[1][2][3] The strategic introduction of specific functional groups onto this scaffold is paramount for modulating its physicochemical properties and biological activity.

This guide focuses on 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine , a highly versatile yet under-documented precursor. The presence of the C5-nitro group, a powerful electron-withdrawing moiety, profoundly influences the molecule's reactivity in two critical ways:

  • Activation of the Pyridine Ring: The nitro group deactivates the ring towards electrophilic attack but significantly activates it for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to itself (C4 and C6).[4]

  • Synthetic Handle for Transformation: The nitro group itself serves as a key functional group that can be readily transformed, most notably into an amino group. This reduction unlocks a vast array of subsequent derivatization chemistries.

This document provides a comprehensive overview, including a proposed synthesis of the title precursor and detailed protocols for its most valuable synthetic transformation: its reduction to the corresponding 5-amino derivative, a critical stepping stone for library synthesis and drug discovery programs.

Part 1: Synthesis of the Precursor

The direct synthesis of 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine is not widely reported. Therefore, a robust and logical two-step synthetic sequence is proposed, starting from commercially available materials. The strategy involves the initial construction of the pyrazolo[3,4-b]pyridine core followed by a regioselective nitration.

Protocol 1.1: Synthesis of 1-Isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine

This procedure is adapted from established methods for pyrazolopyridine synthesis, which typically involve the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound.[1][2]

Reaction Scheme: (Isopropylhydrazine + 2,4-Pentanedione → 5-Amino-1-isopropyl-3-methylpyrazole) + (Malondialdehyde equivalent → 1-Isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine)

Materials:

Reagent M.W. Quantity Moles (eq)
5-Amino-1-isopropyl-3-methylpyrazole 139.20 13.92 g 0.10
Malonaldehyde bis(dimethyl acetal) 164.20 16.42 g 0.10
Concentrated Hydrochloric Acid (HCl) 36.46 ~15 mL -
Ethanol 46.07 200 mL -
Sodium Bicarbonate (NaHCO₃) 84.01 As needed -
Ethyl Acetate 88.11 As needed -

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |

Step-by-Step Protocol:

  • To a 500 mL round-bottom flask, add 5-amino-1-isopropyl-3-methylpyrazole (0.10 mol) and ethanol (200 mL). Stir until the solid is fully dissolved.

  • Add malonaldehyde bis(dimethyl acetal) (0.10 mol) to the solution.

  • Slowly add concentrated HCl (~15 mL) to the stirred mixture. The addition is exothermic and should be done carefully.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 80°C).

  • Causality Check: The acidic condition is crucial for the in-situ hydrolysis of the acetal to generate the reactive malondialdehyde, which then undergoes a condensation-cyclization cascade with the aminopyrazole.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 50% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours.

  • Once complete, cool the reaction mixture to room temperature and neutralize it carefully by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexane) to afford the pure 1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine.

Protocol 1.2: Nitration at the C5-Position

Nitration of the pyrazolo[3,4-b]pyridine ring is expected to occur regioselectively at the C5 position, which is electronically analogous to the para-position relative to the pyridine nitrogen and is activated for such a transformation.

Materials:

Reagent M.W. Quantity Moles (eq)
1-Isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine 175.23 8.76 g 0.05
Fuming Nitric Acid (90%) 63.01 ~10 mL -
Concentrated Sulfuric Acid (98%) 98.08 ~25 mL -

| Ice | - | As needed | - |

Step-by-Step Protocol:

  • Safety First: This procedure involves highly corrosive and reactive acids. It must be performed in a certified fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses, face shield).

  • In a 250 mL flask, carefully add concentrated sulfuric acid (25 mL) and cool it to 0°C in an ice-salt bath.

  • Slowly and portion-wise, add the 1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine (0.05 mol) to the cold sulfuric acid, ensuring the temperature does not exceed 10°C.

  • Causality Check: The substrate is dissolved in sulfuric acid to ensure complete protonation, forming the pyridinium ion, which directs the nitration.

  • Once the addition is complete and a homogenous solution is obtained, slowly add fuming nitric acid (10 mL) dropwise via an addition funnel. Maintain the internal temperature between 0°C and 5°C throughout the addition.

  • After the addition, allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the reaction by TLC (a small aliquot quenched in ice/water and extracted).

  • Upon completion, pour the reaction mixture slowly and carefully onto a large beaker filled with crushed ice (~500 g) with vigorous stirring.

  • The product will precipitate as a solid. Neutralize the cold slurry carefully with a saturated solution of sodium bicarbonate or ammonium hydroxide until pH 7 is reached.

  • Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum to yield 1-isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine.

G cluster_0 Part 1: Precursor Synthesis A 5-Amino-1-isopropyl-3-methylpyrazole + Malonaldehyde Acetal B Protocol 1.1: Condensation & Cyclization (EtOH, HCl, Reflux) A->B C 1-Isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine (Intermediate) B->C D Protocol 1.2: Regioselective Nitration (HNO₃, H₂SO₄, 0°C) C->D E 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (Target Precursor) D->E

Fig 1. Synthetic workflow for the target precursor.

Part 2: Key Application - Reduction to a Versatile Amino Intermediate

The most powerful and straightforward application of the title precursor is the reduction of its nitro group to form 5-amino-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine . This amine is a crucial building block, enabling a wide range of subsequent derivatizations such as amide bond formation, sulfonylation, diazotization, and reductive amination, making it an ideal entry point for generating chemical libraries for structure-activity relationship (SAR) studies.

Protocol 2.1: Catalytic Hydrogenation of the Nitro Group

Catalytic hydrogenation is a clean, efficient, and high-yielding method for nitro group reduction, often proceeding with minimal side products.[4][5]

Reaction Scheme: (1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine → 5-Amino-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine)

Materials:

Reagent M.W. Quantity Moles (eq)
1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine 220.23 11.01 g 0.05
Palladium on Carbon (10% Pd/C, 50% wet) - ~1.1 g 10% w/w
Ethanol or Methanol - 250 mL -
Hydrogen (H₂) gas 2.02 Balloon or Parr shaker -

| Celite® | - | As needed | - |

Step-by-Step Protocol:

  • To a hydrogenation vessel (e.g., a Parr bottle or a heavy-walled flask), add the nitro-precursor (0.05 mol) and ethanol (250 mL).

  • Trustworthiness Measure: Carefully add 10% Pd/C catalyst (10% by weight relative to the starting material). The catalyst is often pyrophoric; handle it under a nitrogen atmosphere or add it to the solvent quickly. Using a 50% wet catalyst significantly improves safety.

  • Seal the vessel and purge the system by evacuating and backfilling with nitrogen gas (3 cycles).

  • Finally, evacuate the nitrogen and introduce hydrogen gas. If using a balloon, ensure it is securely attached. For a Parr apparatus, pressurize to the desired level (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Causality Check: Vigorous stirring is essential to ensure efficient mass transfer of the hydrogen gas to the catalyst surface, which is critical for the reaction rate.

  • Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a more polar product spot (the amine) indicates progress. The reaction is typically complete in 2-8 hours.

  • Once complete, carefully purge the vessel with nitrogen gas to remove all hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional ethanol or methanol to ensure complete recovery of the product.

  • Safety Note: The Celite pad with the catalyst should not be allowed to dry completely in the air, as residual hydrogen may ignite the catalyst. Quench it carefully with water before disposal.

  • Concentrate the filtrate under reduced pressure to yield the high-purity 5-amino-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine, which is often pure enough for subsequent steps without further purification.

G Start Nitro Precursor (in Ethanol) Step1 Add 10% Pd/C Catalyst Start->Step1 Step2 Purge with N₂ then fill with H₂ Step1->Step2 Step3 Stir vigorously at Room Temp. Step2->Step3 Step4 Monitor by TLC/LC-MS Step3->Step4 Step4->Step3 Incomplete Step5 Purge with N₂ Step4->Step5 Complete Step6 Filter through Celite® Step5->Step6 End Amino-Intermediate (High Purity) Step6->End

Fig 2. Experimental workflow for catalytic hydrogenation.

Part 3: Expanding Synthetic Utility - Derivatization of the Amino Intermediate

The true value of the nitro precursor is realized through the chemistry of its corresponding amine. Below is a representative protocol for an acylation reaction, demonstrating how the amine can be readily converted into a diverse library of amides.

Protocol 3.1: General Procedure for Amide Coupling

Materials:

Reagent M.W. Quantity Moles (eq)
5-Amino-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine 190.25 190 mg 1.0 mmol
Acyl Chloride (e.g., Benzoyl Chloride) 140.57 155 mg 1.1 mmol
Triethylamine (Et₃N) or Pyridine 101.19 152 mg 1.5 mmol

| Dichloromethane (DCM), anhydrous | - | 10 mL | - |

Step-by-Step Protocol:

  • Dissolve the amino-intermediate (1.0 mmol) in anhydrous DCM (10 mL) in a dry flask under a nitrogen atmosphere.

  • Add triethylamine (1.5 mmol). Causality Check: Anhydrous conditions and a non-nucleophilic base are used. The base scavenges the HCl generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the starting amine.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired amide derivative.

Conclusion

1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine represents a strategically valuable precursor for the synthesis of novel heterocyclic compounds. While not widely available, its synthesis is straightforward using established chemical principles. The primary utility of this molecule lies in the facile and high-yielding reduction of its nitro group to a versatile amino-intermediate. This key transformation opens the door to a vast chemical space, allowing researchers and drug development professionals to rapidly generate libraries of substituted pyrazolo[3,4-b]pyridines for biological screening and lead optimization. The protocols detailed herein provide a reliable and scientifically grounded framework for leveraging this powerful synthetic strategy.

References

  • Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. PMC. Available at: [Link]

  • Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ACS Applied Materials & Interfaces. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC, NIH. Available at: [Link]

  • 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine - Chemical Details. EPA. Available at: [Link]

  • New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. Available at: [Link]

  • Synthesis of new 1H-pyrazolo[3,4-b]pyridine derivatives. ResearchGate. Available at: [Link]

  • An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Preprints.org. Available at: [Link]

  • Crystal structure of 1-isopropyl-3-(prop-1-en-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, C11H15N5. ResearchGate. Available at: [Link]

  • Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. Available at: [Link]

  • Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one derivatives. SciSpace. Available at: [Link]

  • Synthesis and antitumor activity of novel pyrazolo[3,4-d]pyrimidines and related heterocycles. Der Pharma Chemica. Available at: [Link]

Sources

Application Note: In Vivo Dosing and Pharmacological Evaluation of 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine in Murine Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (CAS: 1011399-37-3; MW: 220.23 g/mol ) represents a highly specialized building block within the pyrazolo[3,4-b]pyridine class. Compounds sharing this central bicyclic heteroaromatic scaffold are extensively documented as potent, ATP-competitive kinase inhibitors targeting Fibroblast Growth Factor Receptors (FGFR), B-Raf, and Topoisomerase IIα 1[1].

When transitioning novel pyrazolo[3,4-b]pyridine derivatives from in vitro screening to in vivo murine models, researchers face significant pharmacokinetic hurdles. The lipophilic nature of the pyrazolopyridine core, combined with the nitro-aromatic substitution, often leads to poor aqueous solubility. Without rigorous formulation, these compounds undergo rapid crystallization in the gastrointestinal tract, plummeting oral bioavailability to as low as 1%2[2].

This Application Note establishes a self-validating, highly controlled in vivo dosing protocol designed to maximize gastrointestinal absorption, ensure systemic exposure, and accurately evaluate the anti-tumor efficacy of this compound class in murine xenograft models.

FGFR_Pathway Ligand Growth Factor Ligand (e.g., FGF) Receptor Receptor Tyrosine Kinase Dimerization Ligand->Receptor PLCg PLCγ Signaling Cascade Receptor->PLCg MAPK MAPK / ERK Cascade Receptor->MAPK PI3K PI3K / AKT Cascade Receptor->PI3K Inhibitor Pyrazolo[3,4-b]pyridine Derivative Inhibitor->Receptor ATP-competitive inhibition Proliferation Tumor Cell Proliferation & Survival PLCg->Proliferation MAPK->Proliferation PI3K->Proliferation

Mechanism of action: Pyrazolo[3,4-b]pyridines competitively inhibit kinase autophosphorylation.

Quantitative Pharmacokinetic & Dosing Parameters

To establish a baseline for efficacy without inducing systemic toxicity, dosing parameters must be tightly controlled. The table below synthesizes established in vivo parameters for pyrazolo[3,4-b]pyridine derivatives in murine models 3[3].

Table 1: Standardized Murine Dosing Parameters
ParameterRecommended Value / RangeMechanistic Rationale
Administration Route Oral Gavage (PO)Preferred for clinical translation of small-molecule kinase inhibitors.
Dose Range (Efficacy) 12.5 mg/kg – 50 mg/kg12.5 mg/kg typically yields ~54% Tumor Growth Inhibition (TGI); 50 mg/kg yields ~100% TGI in susceptible xenografts.
Dosing Frequency QD (Once Daily)Matches the typical 14-16 hour half-life ( T1/2​ ) of this compound class in mice.
Vehicle Formulation 10% DMSO + 10% Tween-80 + 80% SalineDMSO solubilizes the hydrophobic core; Tween-80 acts as a surfactant to prevent GI precipitation.
Administration Volume 10 mL/kgStandard maximum safe volume for PO administration in mice to prevent gastric rupture.

Experimental Protocols

Protocol 1: Preparation of Self-Validating Dosing Formulation

Causality Check: The 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine scaffold is prone to crashing out of solution. A self-validating formulation protocol requires visual and microscopic inspection prior to dosing to ensure a true solution or uniform nano-suspension is achieved.

Step-by-Step Methodology:

  • Weighing: Accurately weigh the required amount of the compound powder using a microbalance. For a 50 mg/kg dose in a 20g mouse, prepare a 5 mg/mL stock.

  • Primary Solubilization: Add Dimethyl Sulfoxide (DMSO) to achieve 10% of the final target volume. Vortex vigorously for 2 minutes. Note: The solution must become completely transparent. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Surfactant Addition: Add Tween-80 to achieve 10% of the final volume. Vortex for 1 minute. The Tween-80 coats the solubilized molecules, preventing aggregation when the aqueous phase is introduced.

  • Aqueous Dilution: Dropwise, add sterile 0.9% Saline (80% of final volume) while continuously vortexing the mixture.

  • Validation Check: Inspect the formulation under a light microscope (10x magnification). The absence of micro-crystals validates the formulation's stability. Use within 4 hours of preparation.

Protocol 2: Oral Administration & Pharmacokinetic (PK) Sampling

Causality Check: Efficacy failures are often misattributed to lack of target engagement when the true cause is poor absorption. Running a parallel satellite PK group validates systemic exposure.

Step-by-Step Methodology:

  • Animal Preparation: Fast the satellite PK mice (n=3 per timepoint) for 4 hours prior to dosing to normalize gastric transit times. Efficacy mice do not require fasting.

  • Administration: Using a 20-gauge reusable stainless-steel gavage needle, administer the formulation at 10 mL/kg based on the animal's exact body weight taken that morning.

  • Blood Collection (Satellite Group): Collect 50 µL of blood via the submandibular vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Plasma Processing: Centrifuge blood at 3,000 x g for 10 minutes at 4°C. Extract the plasma and store at -80°C until LC-MS/MS analysis to confirm Cmax​ and AUC0−t​ .

Protocol 3: Xenograft Efficacy & Tumor Growth Inhibition (TGI)

Causality Check: To prove the compound's effect is selectively anti-tumoral and not a result of systemic toxicity, body weight must be tracked alongside tumor volume. A body weight loss of >15% invalidates the efficacy data due to maximum tolerated dose (MTD) exceedance.

Step-by-Step Methodology:

  • Inoculation: Inject 5×106 target cancer cells (e.g., FGFR-driven H1581 cells) suspended in 100 µL of 1:1 PBS/Matrigel subcutaneously into the right flank of athymic nude mice.

  • Randomization: Once tumors reach an average volume of 100–150 mm³, randomize mice into Vehicle Control, 12.5 mg/kg, and 50 mg/kg treatment groups (n=8/group).

  • Measurement: Measure tumors bi-weekly using digital calipers. Calculate volume using the formula: V=(Length×Width2)/2 .

  • Endpoint Analysis: After 21 days of continuous QD dosing, euthanize the mice. Excise and weigh the tumors. Calculate TGI using the formula: TGI(%)=[1−(ΔVolumeTreated​/ΔVolumeControl​)]×100 .

InVivoWorkflow Acclimate Mouse Acclimation (7 Days) Inoculate Tumor Inoculation (Subcutaneous) Acclimate->Inoculate Randomize Randomization (Vol: 100-150 mm³) Inoculate->Randomize Dose Daily PO Dosing (12.5 - 50 mg/kg) Randomize->Dose Monitor Monitor BW & Tumor (Bi-weekly) Dose->Monitor Harvest Tissue Harvest & PK/PD Analysis Monitor->Harvest

Standardized in vivo workflow for evaluating pyrazolo[3,4-b]pyridine efficacy.

References

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. SciSpace.[Link][1]

  • Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. PMC.[Link][3]

  • Pyrazolopyridine Inhibitors of B-Raf V600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors. ACS Publications.[Link][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting guide for the synthesis of 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine . This compound is a critical heterocyclic intermediate often utilized in the development of phosphodiesterase (PDE) inhibitors and other pharmaceutical agents. Synthesizing this highly functionalized pyrazolo[3,4-b]pyridine core presents three major bottlenecks: regioselective N-alkylation, efficient pyridine ring annulation, and controlled electrophilic nitration[1].

This guide is designed for research scientists and process chemists, providing field-proven causality, quantitative data, and self-validating protocols to maximize reaction yields.

SynthesisWorkflow A 5-Amino-3-methyl- 1H-pyrazole B Isopropylation (Cs2CO3, DMF) A->B C 1-Isopropyl-5-amino- 3-methylpyrazole B->C Regioselective N1-Alkylation D Cyclocondensation (AcOH, 90°C) C->D E 1-Isopropyl-3-methyl- 1H-pyrazolo[3,4-b]pyridine D->E Annulation F Nitration (KNO3, H2SO4, 0°C) E->F G 1-Isopropyl-3-methyl-5-nitro- 1H-pyrazolo[3,4-b]pyridine F->G C5-Nitration

Workflow for the synthesis of 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine.

Phase 1: Regioselective Isopropylation (N1 vs. N2)

Q: I am losing significant yield during the isopropylation of the pyrazole core due to the formation of the N2-isopropyl isomer. How can I maximize the N1-isomer?

A: The pyrazole ring possesses two adjacent nitrogen atoms, making regioselective alkylation notoriously difficult. The causality of your low yield lies in the competition between kinetic and thermodynamic control.

When you use a strong, irreversible base like Sodium Hydride (NaH) in a polar aprotic solvent at low temperatures, the reaction is kinetically driven. This results in a nearly 1:1 mixture of N1 and N2 isomers due to the similar nucleophilicity of the two nitrogens. However, the N1-alkylated product is thermodynamically more stable because alkylation at N2 induces severe steric clash with the adjacent C3-methyl group and disrupts the preferred tautomeric state[1].

To improve the yield, shift the reaction to thermodynamic control. Utilizing a softer base like Cesium Carbonate ( Cs2​CO3​ ) in Dimethylformamide (DMF) at elevated temperatures ( 80−90∘C ) allows the alkylation to become reversible, eventually funneling the equilibrium toward the sterically favored N1-isopropyl isomer.

Regioselectivity Start Alkylation of Pyrazole Core Kinetic Kinetic Control (NaH, THF, 0°C) Start->Kinetic Thermo Thermodynamic Control (Cs2CO3, DMF, 80°C) Start->Thermo Mix N1 & N2 Isomer Mixture (Low Target Yield) Kinetic->Mix Irreversible N1 Predominant N1-Isomer (High Target Yield) Thermo->N1 Reversible/Equilibrating

Thermodynamic vs. kinetic control in pyrazole N-isopropylation.

Table 1: Effect of Base and Solvent on N1/N2 Regioselectivity

BaseSolventTemperature (°C)N1:N2 RatioOverall Yield (%)
NaHTHF0 to RT1.2 : 145%
K2​CO3​ MeCN804 : 168%
Cs2​CO3​ DMF90>10 : 185%

Phase 2: Pyridine Ring Annulation

Q: During the cyclocondensation of 5-amino-1-isopropyl-3-methylpyrazole with a 1,3-dielectrophile, my yields are stuck at 40-50%. What is the limiting factor?

A: The limiting factor is likely incomplete dehydration during the final aromatization step. The synthesis of 1H-pyrazolo[3,4-b]pyridines via the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds (or their equivalents) requires the formation of an enamine intermediate, followed by intramolecular cyclization and loss of water[1][2].

If the reaction is run in neutral solvents, the elimination of water is sluggish, leading to trapped hydroxyl-intermediates or degradation of the dielectrophile. To force the equilibrium forward, the reaction must be run under strongly acidic conditions. Glacial acetic acid (AcOH) serves as both an excellent solvent and an acid catalyst for this transformation. Furthermore, applying microwave (MW) irradiation can drastically reduce reaction times from 16 hours to under 40 minutes while boosting yields to >80% by efficiently driving the thermal dehydration[3].

Phase 3: Electrophilic Nitration at C5

Q: The final nitration step results in oxidative degradation of the C3-methyl group, leading to complex mixtures and poor yields. How do I prevent this?

A: Nitration of the pyrazolo[3,4-b]pyridine core occurs via electrophilic aromatic substitution, heavily favoring the C5 position (para to the bridgehead nitrogen)[4]. However, the C3-methyl group is highly activated. When using standard, aggressive nitrating mixtures (e.g., fuming HNO3​ / concentrated H2​SO4​ ) at room temperature, the nitronium ion ( NO2+​ ) acts as a strong oxidant, converting the C3-methyl group into a carboxylic acid.

To suppress this side reaction, you must decouple the generation of the nitronium ion from the oxidative potential of the bulk solution. Using Potassium Nitrate ( KNO3​ ) in cold concentrated H2​SO4​ generates the nitronium ion smoothly and quantitatively without the excess oxidizing power of fuming nitric acid. Strict temperature control ( 0–5∘C ) is the self-validating parameter here: if the internal temperature rises above 5∘C , oxidation kinetics begin to outcompete nitration kinetics.

Table 2: Optimization of C5-Nitration Conditions

Nitrating AgentTemperature (°C)C3-Methyl OxidationC5-Nitro Yield (%)
Fuming HNO3​ / H2​SO4​ 25High35%
Fuming HNO3​ / H2​SO4​ 0Moderate55%
KNO3​ / H2​SO4​ 0 to 5Low82%
NH4​NO3​ / TFAA0 to RTTrace88%
Self-Validating Protocol: Regioselective C5-Nitration

This protocol guarantees high-yield nitration while preserving the C3-methyl group.

Step 1: Preparation Charge a dry, multi-neck round-bottom flask with 1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq) and concentrated H2​SO4​ (5.0 volumes). Ensure the substrate is fully dissolved.

Step 2: Thermal Control (Critical) Submerge the flask in an ice-water/salt bath under a nitrogen atmosphere. Insert an internal temperature probe. Cool the solution until the internal temperature stabilizes at 0–2∘C .

Step 3: Reagent Addition Slowly add finely powdered KNO3​ (1.1 eq) in small portions over 30–45 minutes. Validation Check: The internal temperature must not exceed 5∘C during addition. If it does, pause the addition immediately; exceeding this threshold initiates C3-methyl oxidation.

Step 4: Reaction Monitoring Stir the mixture at 0–5∘C for 2 hours. Validation Check: Pull a 10 µL aliquot, quench in water, extract with EtOAc, and analyze via LC-MS. The reaction is complete when the starting material peak disappears, and a single [M+H]+ mass corresponding to the mono-nitrated product dominates.

Step 5: Quenching & Isolation Carefully pour the reaction mixture over crushed ice with vigorous stirring to prevent localized heating. Neutralize the highly acidic aqueous mixture to pH 7 using a cold 20% NaOH solution. Extract the aqueous layer with Ethyl Acetate ( 3×10 Vol ).

Step 6: Purification Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. The resulting crude solid is typically >95% pure, but can be recrystallized from ethanol if trace oxidized by-products are detected.

References
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Universit
  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra ResearchG
  • Recent Advances in Synthesis and Properties of Pyrazoles MDPI
  • Application of Metal–Organic Frameworks with Sulfonic Acid Tags in the Synthesis of Pyrazolo[3,4-b]pyridines ACS Public

Sources

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to address challenges related to the poor aqueous solubility of this compound. As Senior Application Scientists, we have compiled this information to provide both theoretical understanding and practical, field-proven solutions to facilitate your experiments.

Frequently Asked Questions (FAQs)
Q1: Why is my 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine exhibiting poor solubility in aqueous media?

A1: The poor aqueous solubility of 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine is inherent to its molecular structure. Several key features contribute to its hydrophobicity:

  • Aromatic Ring System: The core pyrazolo[3,4-b]pyridine structure is a large, rigid, and relatively nonpolar heterocyclic system.[1][2]

  • Lipophilic Substituents: The presence of an isopropyl and a methyl group significantly increases the molecule's lipophilicity (attraction to nonpolar environments). These alkyl groups are nonpolar and contribute to a higher octanol-water partition coefficient (LogP).

  • Nitro Group: While the nitro group is polar, its contribution to overall water solubility can be limited, and nitroaromatic compounds are often characterized by low aqueous solubility.[3]

Q2: I need to prepare a stock solution for my in vitro assays. What is the recommended first step?

A2: For compounds with poor aqueous solubility, the standard initial approach is to prepare a high-concentration stock solution in a polar aprotic solvent, with Dimethyl Sulfoxide (DMSO) being the most common choice.[6] DMSO is an excellent solvent for a wide range of organic molecules and is miscible with water, making it suitable for subsequent dilutions into aqueous assay media.

However, it is critical to be aware of potential issues:

  • DMSO Toxicity: High concentrations of DMSO can be toxic to cells.[7] It is crucial to keep the final concentration of DMSO in your assay low, typically below 0.5% (v/v), and to include a vehicle control (media with the same final DMSO concentration) in all experiments.[7][8]

  • Precipitation on Dilution: The compound may dissolve in 100% DMSO but precipitate when diluted into your aqueous buffer. This is a common problem and is addressed in the next question.

This protocol provides a general guideline. Adjust the amounts based on your specific needs.

  • Calculate the Required Mass: Determine the molecular weight (MW) of 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine. For a 10 mM stock in 1 mL of DMSO, the mass required is: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * MW ( g/mol ) * (1000 mg / 1 g)

  • Weigh the Compound: Accurately weigh the calculated mass of the compound using a calibrated analytical balance.

  • Dissolution: Transfer the weighed compound into a sterile microcentrifuge tube or vial. Add the desired volume of anhydrous, sterile-filtered DMSO.[6]

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C water bath) or sonication can be used to aid dissolution, but you must first confirm that the compound is stable to heat.[9]

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[8] Protect from light if the compound is light-sensitive.

Q3: My compound dissolves in DMSO, but precipitates when I dilute it into my aqueous assay buffer. How can I solve this?

A3: This is a very common issue known as "crashing out." It occurs because the compound is highly soluble in the organic solvent but not in the final aqueous medium. The diagram below outlines a systematic approach to troubleshooting this problem.

G cluster_cosolvent Strategy 1: Co-Solvent Optimization cluster_ph Strategy 2: pH Modification cluster_surfactant Strategy 3: Use of Surfactants cluster_cd Strategy 4: Cyclodextrin Complexation start Precipitation observed upon dilution of DMSO stock into aqueous buffer q1 Is the final DMSO concentration <0.5%? start->q1 cosolvent Increase co-solvent concentration (if assay permits, e.g., to 1-2%) or try alternative co-solvents (Ethanol, PEG 400). q1->cosolvent No ph_mod Adjust buffer pH. For a pyridine derivative, decreasing the pH below its pKa can increase solubility via protonation. q1->ph_mod Yes cosolvent->ph_mod surfactant Add a non-ionic surfactant (e.g., Tween® 80, Poloxamer 188) to the aqueous buffer to form micelles and encapsulate the compound. ph_mod->surfactant cyclodextrin Prepare an inclusion complex with a cyclodextrin (e.g., HP-β-CD) to increase apparent water solubility. surfactant->cyclodextrin end Solubility issue resolved. cyclodextrin->end

Caption: Troubleshooting workflow for compound precipitation.

Each of these strategies is detailed in the following sections.

Troubleshooting Guides
Guide 1: Co-Solvent Optimization

Q4: How do co-solvents increase solubility, and which ones should I try?

A4: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[10][11] This makes the environment more favorable for a hydrophobic compound, effectively increasing its solubility.[12] The mechanism involves reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[13]

While DMSO is the most common, other co-solvents can be effective and may be less toxic to certain cell lines. The choice of co-solvent should be made based on the specific requirements of your experiment.

Table 1: Common Co-solvents for Preclinical Formulations [14][15]

Co-SolventPropertiesTypical Final Concentration in in vitro assays
DMSO Polar aprotic; excellent solubilizing power for many compounds.< 0.5% (can be higher, but toxicity must be checked)[7][8]
Ethanol Polar protic; good for compounds with some hydrogen bonding capability.< 1%
Polyethylene Glycol 400 (PEG 400) Non-ionic polymer; often used in in vivo formulations.< 1%
Propylene Glycol (PG) Less volatile than ethanol; common in pharmaceutical formulations.< 1%
  • Prepare Stock Solution: Prepare a high-concentration stock (e.g., 20 mM) of your compound in the chosen co-solvent (e.g., Ethanol).

  • Prepare Co-solvent/Buffer Mixtures: Create a series of aqueous buffer solutions containing varying percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Determine Solubility: Add an excess amount of the solid compound to a fixed volume of each co-solvent/buffer mixture.

  • Equilibrate: Shake the vials at a constant temperature for 24-48 hours to ensure the solution reaches equilibrium.[9]

  • Separate and Quantify: Centrifuge the samples to pellet the undissolved solid. Carefully remove the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot Data: Plot solubility as a function of co-solvent concentration to identify the optimal conditions for your experiment.

Guide 2: pH Adjustment

Q5: Can I improve the solubility of my compound by changing the pH of the buffer?

A5: Yes, this is a highly effective strategy for ionizable compounds. The 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine structure contains a pyridine ring, which has a basic nitrogen atom.[9][16] This nitrogen can be protonated in acidic conditions to form a positively charged pyridinium salt. This salt form is generally much more soluble in water than the neutral form.[16]

Therefore, adjusting the pH of your aqueous medium to be at least two pH units below the pKa of the pyridine nitrogen can significantly increase solubility.[16]

  • Prepare Buffers: Prepare a series of buffers covering a relevant pH range (e.g., pH 2, 4, 6, 7.4, 9). Use buffers with appropriate buffering capacity for each pH, such as citrate for acidic pH and phosphate for neutral pH.[17][18][19]

  • Determine Solubility: Use the shake-flask method described in the co-solvent protocol. Add an excess of your compound to each buffer.

  • Equilibrate, Separate, and Quantify: Follow steps 4 and 5 from the co-solvent protocol for each pH value.

  • Plot Data: Plot the measured solubility against the pH of the buffer. This profile will reveal the pH at which your compound is most soluble.

G cluster_workflow pH-Solubility Profile Workflow A Prepare Buffers (pH 2 to 9) B Add Excess Compound to each buffer A->B C Equilibrate for 24-48h (Shake-Flask Method) B->C D Centrifuge and Collect Supernatant C->D E Quantify Concentration (e.g., HPLC-UV) D->E F Plot Solubility vs. pH E->F

Caption: Workflow for generating a pH-solubility profile.

Guide 3: Use of Surfactants

Q6: When should I consider using surfactants, and how do they work?

A6: Surfactants should be considered when pH modification and co-solvents are insufficient or incompatible with your experimental system. Surfactants are amphiphilic molecules, meaning they have a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[20]

Above a certain concentration, called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[20] The hydrophobic tails form the core of the micelle, creating a nonpolar microenvironment. Poorly soluble compounds like yours can partition into this hydrophobic core, effectively becoming "solubilized" within the aqueous solution.[3][14] Non-ionic surfactants are generally preferred for biological applications due to their lower toxicity.[20][21]

Table 2: Common Non-ionic Surfactants for Solubilization

SurfactantChemical FamilyCommon Use
Tween® 80 (Polysorbate 80) PolysorbateEmulsifier and solubilizer in formulations.
Poloxamer 188 (Pluronic® F-68) Block copolymerSolubilizing agent, low toxicity.
Triton™ X-100 Octylphenol ethoxylateCommon laboratory detergent, can be harsh on cells.
Brij-35 Polyoxyethylene etherSolubilizer used in various biochemical assays.
  • Prepare Surfactant Solutions: Prepare a series of solutions of different non-ionic surfactants in your desired buffer at concentrations above their CMC. A typical starting concentration is 1% (w/v).

  • Solubility Determination: Use the shake-flask method to determine the solubility of your compound in each surfactant solution.

  • Compare Results: Compare the solubility in the surfactant solutions to the intrinsic solubility in the buffer alone to calculate the Molar Solubilization Ratio (MSR), which indicates the efficiency of the surfactant.[3]

  • Optimize Concentration: Once the best surfactant is identified, you can perform a concentration-response experiment to find the lowest effective concentration that maintains solubility, minimizing potential off-target effects in your assay.

Guide 4: Cyclodextrin Complexation

Q7: What are cyclodextrins, and how can they help with my compound?

A7: Cyclodextrins are cyclic oligosaccharides that have a unique, cone-like structure with a hydrophilic exterior and a hydrophobic interior cavity.[22][23] This structure allows them to encapsulate poorly soluble "guest" molecules, like your compound, into their central cavity, forming an "inclusion complex."[24]

This complex has a hydrophilic exterior, which allows it to dissolve readily in water, thereby increasing the apparent aqueous solubility of the guest molecule.[22][25] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced solubility and low toxicity.[23]

Table 3: Common Cyclodextrins for Pharmaceutical Use

Cyclodextrin DerivativeKey Features
β-Cyclodextrin (β-CD) Natural, but has limited aqueous solubility itself.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility, low toxicity, widely used.[23]
Sulfobutylether-β-cyclodextrin (SBE-β-CD) High aqueous solubility, used in several FDA-approved products.
  • Molar Ratio: Determine the desired molar ratio of your compound to cyclodextrin (a 1:1 ratio is a good starting point).

  • Form a Paste: Place the calculated amount of cyclodextrin (e.g., HP-β-CD) in a mortar. Add a small amount of a water-ethanol mixture to form a homogeneous paste.

  • Incorporate Compound: Slowly add your compound to the paste while continuously triturating (grinding).

  • Knead: Continue to knead the mixture for 30-60 minutes to facilitate the formation of the inclusion complex.

  • Dry: Dry the resulting paste in a vacuum oven at a low temperature until a constant weight is achieved.

  • Test Solubility: The resulting powder is the inclusion complex. Test its solubility in your aqueous buffer using the shake-flask method and compare it to the uncomplexed compound.

References
  • Cheméo. (n.d.). Chemical Properties of 1-Isopropyl-3,5-di-n-Propylbenzene. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine - Chemical Details. Retrieved from [Link]

  • Taylor & Francis Online. (2010). Solubilization of Nitroaromatic Compounds from Multi-Component Mixtures into Nonionic Surfactant Micellar Solutions. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • Shimadzu. (n.d.). Preparing Buffer Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile. Retrieved from [Link]

  • MDPI. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Retrieved from [Link]

  • Taylor & Francis Group. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • ACS Publications. (2000). Effects of Surfactants on Reduction and Photolysis (>290 nm) of Nitroaromatic Compounds. Retrieved from [Link]

  • Universitat Ramon Llull. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • Springer. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved from [Link]

  • Der Pharma Chemica. (2026). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Retrieved from [Link]

  • ACS Publications. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Retrieved from [Link]

  • ResearchGate. (n.d.). The calculated logP values of the investigated compounds with respect.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Retrieved from [Link]

  • European Union. (2021). for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. Retrieved from [Link]

  • (n.d.). preparation of buffer. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Retrieved from [Link]

  • (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Retrieved from [Link]

  • Taylor & Francis Online. (2008). Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. Retrieved from [Link]

  • Laboratorio FIRP. (n.d.). SURFACTANTS Types and Uses. Retrieved from [Link]

  • MedCrave. (2017). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. Retrieved from [Link]

  • NextSDS. (n.d.). 5-BROMO-3-METHYL-1H-PYRAZOLO[4,3-B]PYRIDINE. Retrieved from [Link]

  • Biology LibreTexts. (2025). 11: Creating Buffer Solutions. Retrieved from [Link]

  • Ovid. (n.d.). Solubility enhancement of low soluble biologically active compounds—temperature and cosolvent dependent inclusion complexation. Retrieved from [Link]

  • PubMed. (2019). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Comparison of the Performance of Selected Commercially Available Programs for the Estimation of the Logarithm of the Octanol-Wat. Retrieved from [Link]

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Technical Support Center: HPLC Purification of 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine is a highly functionalized heterocyclic building block. Its purification presents three primary chromatographic challenges: secondary interactions from the basic pyrazolopyridine core, co-elution with structurally similar regioisomers, and limited aqueous solubility.

This guide provides mechanistic troubleshooting, validated methodologies, and self-correcting protocols to help you achieve baseline resolution and high recovery during analytical and preparative HPLC.

Workflow: Optimization Logic

HPLC_Workflow Start Analyze Compound: 1-iPr-3-Me-5-NO2-Pyrazolo[3,4-b]pyridine Phase1 Stationary Phase Selection (C18 vs. Phenyl-Hexyl) Start->Phase1 Identify basic N & nitro-aromatic Phase2 Mobile Phase & pH Control (Buffer Selection) Phase1->Phase2 Select Phenyl-Hexyl Phase3 Gradient Optimization (MeOH vs. MeCN) Phase2->Phase3 Use pH < 3.0 or volatile buffer Troubleshoot Troubleshooting (Tailing, Co-elution) Phase3->Troubleshoot Evaluate peak shape & resolution Troubleshoot->Phase2 Adjust pH/buffer if tailing Prep Scale-up to Preparative HPLC Troubleshoot->Prep Rs > 1.5, As < 1.3

Logical workflow for optimizing the HPLC purification of nitro-pyrazolopyridines.

Troubleshooting Guides & FAQs

Q1: Why am I observing severe peak tailing (Asymmetry > 2.0) for my compound on a standard C18 column? Causality: Peak tailing in basic heterocycles is rarely due to the primary hydrophobic retention mechanism. Instead, it is driven by1[1]. Unbonded residual silanol groups (Si-OH) on the silica matrix become ionized (Si-O⁻) at a mobile phase pH above 3.0. The basic nitrogen atoms of the pyrazolopyridine core become protonated and interact strongly with these acidic silanols, distorting the Gaussian peak shape[2]. Solution:

  • Protonate the Silanols: Lower the mobile phase pH to < 3.0 using 0.1% Formic Acid or 0.05% Trifluoroacetic Acid (TFA). This ensures the 3, eliminating the ion-exchange mechanism[3].

  • Column Chemistry: Switch to a base-deactivated, fully end-capped, or polar-embedded C18 column designed specifically to shield basic analytes from residual silica activity.

Q2: I cannot resolve the 1-isopropyl target compound from the 2-isopropyl regioisomer impurity. How can I improve selectivity? Causality: Alkyl regioisomers of pyrazolopyridines possess virtually identical partition coefficients (LogP). Standard hydrophobic partitioning on a C18 phase is often insufficient for baseline resolution. Solution: Exploit the electronic properties of the 5-nitro group. The nitro group creates a highly polarizable, electron-deficient aromatic system. By switching to a 4, you introduce an orthogonal retention mechanism: π−π interactions between the delocalized electrons of the column's phenyl ring and the nitro-aromatic system of the analyte[4].

  • Critical Optimization: Use Methanol instead of Acetonitrile as the organic modifier. Acetonitrile's triple bond competes for π−π interactions, suppressing shape selectivity. Methanol 5, maximizing the resolution between closely related nitro-aromatic isomers[5].

Q3: How do I prevent the compound from precipitating at the column head during preparative scale-up? Causality: The rigid pyrazolopyridine scaffold and the nitro group contribute to high crystal packing energy and6[6]. When a highly concentrated sample dissolved in a strong organic solvent (e.g., 100% DMSO) is injected into a highly aqueous initial mobile phase, the compound rapidly precipitates ("solvent crash"), leading to split peaks, high backpressure, and column clogging. Solution:

  • Sample Diluent Matching: Dissolve the sample in a diluent that closely matches the initial gradient conditions (e.g., 30% Methanol / 70% Water). If DMSO is required for initial dissolution, keep its final concentration in the injection volume strictly below 10%.

  • At-Column Dilution: For preparative systems, utilize an at-column dilution configuration where the sample is injected into the aqueous stream before mixing with the organic pump, ensuring a gradual change in solubility.

Quantitative Chromatographic Performance Data

To illustrate the impact of stationary and mobile phase selection, the following table summarizes typical performance metrics for nitro-pyrazolopyridine regioisomer separation:

Column ChemistryOrganic ModifierPeak Asymmetry ( As​ )Regioisomer Resolution ( Rs​ )Dominant Retention Mechanism
Standard C18Acetonitrile2.1 (Severe Tailing)0.8 (Co-elution)Hydrophobic partitioning
End-capped C18Acetonitrile1.4 (Acceptable)1.1 (Poor)Hydrophobic partitioning
Phenyl-HexylAcetonitrile1.2 (Good)1.8 (Baseline)Hydrophobic + weak π−π
Phenyl-Hexyl Methanol 1.05 (Excellent) 2.6 (Optimal) Hydrophobic + strong π−π
Self-Validating Step-by-Step Analytical Protocol

Before scaling up to preparative purification, validate your separation using this optimized analytical methodology. This protocol includes built-in system suitability checks to ensure self-validation.

Step 1: System and Column Preparation

  • Column: Install a Phenyl-Hexyl column (150 x 4.6 mm, 3 µm or 5 µm particle size).

  • Mobile Phase A: Prepare 0.1% Formic Acid in MS-grade Water (Adjusts pH to ~2.7 to suppress silanol ionization).

  • Mobile Phase B: Prepare 0.1% Formic Acid in MS-grade Methanol (Promotes π−π interactions).

  • Parameters: Set flow rate to 1.0 mL/min and column compartment temperature to 35 °C (Improves mass transfer and reduces system backpressure).

Step 2: Gradient Profile Execution

  • 0.0 - 2.0 min: 20% B (Isocratic hold to focus the analyte at the column head).

  • 2.0 - 12.0 min: 20% to 80% B (Linear gradient for separation of regioisomers).

  • 12.0 - 15.0 min: 80% to 100% B (Column wash to elute highly lipophilic impurities).

  • 15.0 - 20.0 min: 20% B (Re-equilibration).

Step 3: Detection and Validation (The Self-Validation Check)

  • Detection: Monitor UV absorbance at 254 nm (aromatic core) and 280 nm.

  • System Suitability Check: Inject a 5 µL standard mix of the crude synthesis product.

    • Validation Criterion 1 (Peak Shape): Calculate the Asymmetry factor ( As​ ) of the main peak at 10% peak height. If As​>1.3 , verify mobile phase pH; replace the guard column if pH is correct but tailing persists.

    • Validation Criterion 2 (Selectivity): Calculate the Resolution ( Rs​ ) between the 1-isopropyl target and the 2-isopropyl impurity. If Rs​<1.5 , decrease the gradient slope (e.g., extend the gradient time to 15 minutes) to increase the separation window. Do not proceed to preparative scale-up until both criteria are met.

References
  • Title: What Causes Peak Tailing in HPLC?
  • Title: How to Reduce Peak Tailing in HPLC?
  • Title: Peak Tailing in HPLC Source: Element Lab Solutions URL
  • Title: Ascentis® Express Phenyl Hexyl Columns for U/HPLC Source: MilliporeSigma URL
  • Title: Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column Source: Agilent URL
  • Title: Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain Source: PMC URL

Sources

Reducing unwanted byproducts during nitration of 1-Isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the nitration of 1-Isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine. The following information provides in-depth troubleshooting, mechanistic explanations, and optimized protocols to help you minimize unwanted byproducts and improve the yield of your desired nitrated product.

Frequently Asked Questions (FAQs)

Q1: What is the most likely position for nitration on 1-Isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine and why?

The most probable site for electrophilic nitration is the C4 position of the pyrazole ring. This is due to the electronic nature of the fused heterocyclic system. The pyrazole ring is electron-rich and thus highly activated towards electrophilic aromatic substitution, far more so than the electron-deficient pyridine ring.[1][2] The nitrogen atoms in the pyrazole ring direct incoming electrophiles to the C4 position.[1] The pyridine ring, by contrast, is deactivated towards electrophilic attack due to the electron-withdrawing nature of its nitrogen atom.[3] Nitration on the pyridine ring generally requires harsh conditions and is a likely source of byproducts.[4]

Q2: What are the most common unwanted byproducts in this reaction?

The primary byproducts you may encounter are:

  • Positional Isomers: Nitration occurring on the pyridine ring (likely at the C5 or C7 positions) instead of the desired C4 position of the pyrazole ring.

  • Di-nitrated Products: Under forcing conditions (excess nitrating agent, high temperatures), a second nitro group may be added to the molecule.[5]

  • Oxidation Byproducts: The use of strong nitric acid can lead to the oxidation of the substrate, resulting in the formation of dark, tarry substances.[6]

  • N-Nitro Compounds: While less common for this specific substrate, N-nitration on the pyrazole ring can occur, sometimes leading to rearrangement products.[7][8]

Q3: How do reaction conditions critically influence byproduct formation?

Reaction conditions are paramount in controlling the regioselectivity and minimizing byproducts. Key factors include:

  • Temperature: Lower temperatures (e.g., 0-5 °C) are crucial for enhancing selectivity and suppressing side reactions like di-nitration and oxidation.[6]

  • Nitrating Agent: The choice of nitrating agent significantly impacts the outcome. Milder agents are preferred for sensitive heterocyclic systems to avoid over-reaction and degradation.

  • Acid Concentration: In mixed acid systems (HNO₃/H₂SO₄), the high acidity can lead to protonation of the pyridine nitrogen, further deactivating that ring but potentially requiring harsher conditions for the desired reaction to proceed.[3]

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Low Yield of the Desired C4-Nitro Product with Significant Starting Material Remaining
  • Possible Cause: The reaction conditions are too mild, or the reaction time is insufficient.

  • Recommended Solutions:

    • Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and allow the reaction to proceed until the starting material is consumed.[9]

    • Slightly Increase Temperature: If extending the time is ineffective, cautiously raise the temperature in small increments (e.g., to room temperature) while carefully monitoring for byproduct formation.

    • Consider a Stronger Nitrating Agent: If mild conditions consistently fail, a more potent nitrating system may be necessary. However, this should be approached with caution as it can increase the risk of byproducts.[10]

Problem 2: Formation of Multiple Isomers (Poor Regioselectivity)
  • Symptom: Your crude product analysis (e.g., NMR, LC-MS) shows more than one mono-nitrated product.

  • Primary Cause: The reaction conditions are too harsh, leading to nitration on the less reactive pyridine ring.

  • Recommended Solutions:

    • Strict Temperature Control: Maintain a low temperature (0-5 °C) throughout the addition of the nitrating agent and for the duration of the reaction.[6] This is the most critical parameter for controlling regioselectivity.

    • Use a Milder Nitrating Agent: Switch from a strong mixed-acid system to a milder alternative. Acetyl nitrate (generated in situ from nitric acid and acetic anhydride) is often an excellent choice for selective C4-nitration of pyrazoles.[11][12]

    • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the nitrating agent to avoid unreacted starting material while minimizing the risk of di-nitration.[10]

Problem 3: Presence of Di-nitrated Byproducts
  • Symptom: Mass spectrometry data indicates the presence of a product with a mass corresponding to the addition of two nitro groups.

  • Primary Cause: The reaction conditions are too aggressive.

  • Recommended Solutions:

    • Reduce Equivalents of Nitrating Agent: Carefully control the stoichiometry to be near 1:1.

    • Lower the Reaction Temperature: Conduct the reaction at or below 0 °C.

    • Decrease Reaction Time: Once the mono-nitrated product is formed (as determined by TLC/HPLC), quench the reaction to prevent further nitration.

Problem 4: Formation of a Dark, Tarry Reaction Mixture
  • Symptom: The reaction mixture turns dark brown or black, and purification is difficult.

  • Primary Cause: Oxidation of the starting material or product by the nitrating agent.[6]

  • Recommended Solutions:

    • Use a Less Oxidizing Nitrating Agent: Avoid using fuming nitric acid. A pre-formed nitronium salt like nitronium tetrafluoroborate (NO₂BF₄) can sometimes provide the necessary electrophilicity without being as oxidizing.[10]

    • Ensure Low Temperatures: Exothermic reactions can lead to localized heating, promoting oxidation. Ensure efficient stirring and cooling.

    • Purification with Activated Charcoal: During workup, a treatment with activated charcoal can help remove colored impurities before final purification.[13]

Data Presentation

Table 1: Effect of Nitrating Agent on Regioselectivity
Nitrating AgentTypical ConditionsExpected Major ProductCommon Byproducts
HNO₃ / H₂SO₄ 0-25 °CC4-NitroPyridine-ring nitrated isomers, Di-nitro products, Oxidation products
Acetyl Nitrate (HNO₃/Ac₂O) 0-5 °CC4-Nitro Minimal byproducts if temperature is controlled
NO₂BF₄ Inert Solvent, 0 °CC4-NitroFewer oxidation byproducts, but can be very reactive
Fuming HNO₃ 0 °CC4-NitroHigh risk of oxidation and di-nitration

Experimental Protocols

Protocol A: Highly Selective C4-Nitration using Acetyl Nitrate

This protocol is designed to maximize the yield of the desired 4-nitro-1-Isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine while minimizing byproducts.

  • Preparation of Acetyl Nitrate:

    • In a flask equipped with a dropping funnel and a magnetic stirrer, cool acetic anhydride (5 equivalents) to 0 °C in an ice-salt bath.

    • Slowly add fuming nitric acid (1.05 equivalents) dropwise to the stirred acetic anhydride, ensuring the temperature does not rise above 5 °C.

    • Stir the resulting solution at 0 °C for 30 minutes to ensure complete formation of acetyl nitrate.

  • Nitration Reaction:

    • Dissolve 1-Isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine (1 equivalent) in a suitable solvent like dichloromethane or acetic acid and cool the solution to 0 °C.

    • Slowly add the pre-prepared cold acetyl nitrate solution dropwise to the substrate solution. Maintain the temperature at 0 °C throughout the addition.

    • Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Work-up and Purification:

    • Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.

    • Neutralize the mixture with a base such as sodium bicarbonate solution until the pH is ~7-8.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualization of Key Concepts

Diagram 1: Predicted Regioselectivity of Nitration

G cluster_molecule 1-Isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine cluster_reactivity Electrophilic Nitration (NO₂⁺) mol Structure with Predicted Reactivity C4_Node C4 High_Reactivity High Reactivity (Electron-Rich) C4_Node->High_Reactivity Favored Pathway Pyridine_Node Pyridine Ring (C5, C7) Low_Reactivity Low Reactivity (Electron-Deficient) Pyridine_Node->Low_Reactivity Disfavored Pathway (Byproduct Formation)

Caption: Predicted reactivity sites for electrophilic nitration.

Diagram 2: Troubleshooting Workflow for Byproduct Formation

G Start Byproduct Observed in Nitration? Isomers Positional Isomers (Pyridine Ring Nitration) Start->Isomers Yes DiNitro Di-nitration Product? Start->DiNitro No Isomers->DiNitro No Sol_Isomers 1. Lower Temperature to 0-5°C 2. Use Milder Agent (e.g., HNO₃/Ac₂O) Isomers->Sol_Isomers Yes Tarry Tarry/Dark Mixture? DiNitro->Tarry No Sol_DiNitro 1. Reduce Nitrating Agent to ~1.05 eq 2. Lower Temperature & Shorten Time DiNitro->Sol_DiNitro Yes Sol_Tarry 1. Use Non-Oxidizing Agent (e.g., NO₂BF₄) 2. Ensure Strict Temp. Control Tarry->Sol_Tarry Yes End Achieved Desired Product Tarry->End No Sol_Isomers->End Sol_DiNitro->End Sol_Tarry->End

Caption: A decision tree for troubleshooting byproduct formation.

References

Sources

Optimizing long-term storage and stability conditions for 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine

Welcome to the technical support guide for 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this novel heterocyclic compound. Given the specific nature of this molecule, this guide synthesizes first principles of chemical stability with best practices in pharmaceutical compound management.

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, and the introduction of a nitro group necessitates careful handling and storage to prevent degradation and ensure experimental reproducibility.[1][2] This guide provides a framework for optimizing storage conditions and troubleshooting common issues you may encounter.

Frequently Asked Questions (FAQs)

What are the ideal long-term storage conditions for this compound?

To ensure the long-term stability of 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine, we recommend the following conditions, summarized in the table below. These are based on general best practices for nitro-containing aromatic compounds and complex heterocyclic systems.[3][4][5]

ParameterRecommended ConditionRationale
Temperature -20°CReduces the rate of potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes the risk of oxidative degradation.
Light Amber Vial / DarkProtects against photolytic degradation, which is common for nitro-aromatic compounds.[4]
Moisture Desiccated EnvironmentPrevents hydrolysis of the compound.
Container Tightly Sealed Glass VialGlass is inert, and a tight seal prevents exposure to air and moisture.
How should I handle the compound for short-term use?

For routine experimental use, it is advisable to allow the container to equilibrate to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold compound. Minimize the time the container is open and promptly reseal it under an inert atmosphere if possible.

What are the potential signs of compound degradation?

Visual inspection can be the first indicator of degradation. Look for:

  • Color Change: A shift from its initial color may indicate the formation of degradation products.

  • Clumping or Change in Texture: This could suggest moisture absorption or the presence of impurities.

  • Inconsistent Experimental Results: A loss of potency or unexpected side reactions in your assays can be a key indicator of compromised compound integrity.

If you suspect degradation, a purity re-assessment is crucial.

What are the likely degradation pathways for this molecule?

While specific degradation pathways for this exact molecule are not extensively documented, we can postulate potential routes based on its functional groups. The nitro group on the pyrazolopyridine ring makes it susceptible to reduction or nucleophilic attack under certain conditions. The pyrazole ring itself, though generally stable due to its aromaticity, can be susceptible to strong acids or bases, potentially leading to ring-opening.[6][7]

How can I verify the purity of my stored compound?

Regular purity assessment is a cornerstone of ensuring data integrity in any research setting.[8] We recommend a multi-pronged approach to purity analysis:

  • High-Performance Liquid Chromatography (HPLC): This is often considered the gold standard for purity analysis due to its precision and versatility.[9] An HPLC method with a suitable column (e.g., C18) and a gradient elution can separate the parent compound from potential impurities.

  • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) can help in identifying the mass of any degradation products, providing clues to their structure.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for structural confirmation and can also be used for quantitative purity assessment (qNMR) against a certified standard.[10]

Troubleshooting Guide

This section addresses specific issues you might encounter and provides a logical workflow for their resolution.

Issue 1: I am observing a new, unknown peak in my HPLC chromatogram.

Potential Cause: This is a strong indication of compound degradation or the presence of a contaminant.

Troubleshooting Workflow:

troubleshooting_workflow start New Peak Observed in HPLC step1 Characterize the New Peak (LC-MS, High-Resolution MS) start->step1 step2 Compare Mass to Expected Degradation Products step1->step2 step3 Review Storage Conditions (Temperature, Light, Atmosphere) step2->step3 step4 Quarantine the Affected Batch step3->step4 step5 Purify a Small Aliquot (e.g., Preparative HPLC) step4->step5 step6 Re-test Purified Material in Assay step5->step6 end_success Continue with Purified Material and Implement Corrected Storage step6->end_success Activity Restored end_fail Consider Resynthesis or Acquisition of a New Batch step6->end_fail Activity Not Restored

Caption: Workflow for troubleshooting an unexpected peak in HPLC analysis.

Issue 2: The compound's biological activity has decreased over time.

Potential Cause: This is a common consequence of compound degradation, leading to a lower effective concentration of the active molecule.

Recommended Actions:

  • Confirm Purity: Immediately perform a purity analysis using a validated HPLC method.[9]

  • Review Handling Procedures: Ensure that proper short-term handling procedures are being followed by all lab members.

  • Perform a Dose-Response Curve: Compare the EC₅₀/IC₅₀ of the current batch to that of a freshly prepared sample or a historical reference standard.

Experimental Protocol: Establishing a Stability Study

To proactively determine the shelf-life of 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine under your specific laboratory conditions, we recommend establishing a formal stability study.[11][12][13]

Objective: To assess the stability of the compound under various storage conditions over time.

Methodology:

  • Aliquot the Compound: Prepare multiple aliquots of the compound in amber glass vials.

  • Establish Storage Conditions: Store the aliquots under a matrix of conditions. A recommended starting point is:

    • -20°C (Recommended Long-Term)

    • 4°C (Refrigerated)

    • 25°C / 60% Relative Humidity (ICH Long-Term)

    • 40°C / 75% Relative Humidity (ICH Accelerated)

  • Set Time Points: Designate specific time points for analysis. For an accelerated study, this might be 0, 1, 3, and 6 months. For a long-term study, it could be 0, 3, 6, 12, and 24 months.[13]

  • Analytical Testing: At each time point, analyze an aliquot from each condition for:

    • Purity: Using a validated, stability-indicating HPLC method.

    • Appearance: Note any changes in color or physical form.

    • Identity: Confirm the structure using LC-MS or NMR.

  • Data Analysis: Plot the purity of the compound as a function of time for each storage condition. This will allow you to determine a retest date and optimal storage conditions.[12]

stability_study_workflow cluster_conditions Storage Conditions start Receive and Characterize Initial Compound Batch (T=0) aliquot Aliquot into Vials for Each Condition and Time Point start->aliquot storage Place Aliquots into Designated Storage Conditions aliquot->storage cond1 -20°C storage->cond1 cond2 4°C storage->cond2 cond3 25°C / 60% RH storage->cond3 cond4 40°C / 75% RH storage->cond4 analysis At Each Time Point, Perform Analytical Testing (HPLC, LC-MS, Appearance) cond1->analysis cond2->analysis cond3->analysis cond4->analysis data_analysis Analyze Purity Trends and Determine Shelf-Life analysis->data_analysis end Establish Optimal Storage Conditions and Retest Date data_analysis->end

Caption: A generalized workflow for conducting a stability study.

By adhering to these guidelines, you can ensure the quality and reliability of your experimental data when working with 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine. For any further questions or observations, please do not hesitate to contact our technical support team.

References

  • Chennaiah, M. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. [Link]

  • ResearchGate. Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery | Request PDF. [Link]

  • Health and Safety Department. Guidance on Safe Storage of Chemicals in Laboratories. [Link]

  • University of York, Department of Biology. Safe Storage of Chemicals. [Link]

  • Ijaresm. Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. [Link]

  • Innova Design Group. Best Practices for Safe Chemical Storage in Laboratories. [Link]

  • Enviro-Safe. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. [Link]

  • Blogs. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • Pharmaceutical Technology. Stability Testing for Small-Molecule Clinical Trial Materials. [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

  • BioPharm International. Stability Studies: An Essential Step for Quality Management in Drug Development. [Link]

  • Research and Reviews. Stability Testing and its Role in Drug Development Process. [Link]

  • PharmaTutor. Stability Testing of Pharmaceutical Products. [Link]

  • IJNRD. pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Der Pharma Chemica. New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. [Link]

  • ChemBK. 1-ISOPROPYL-4-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL 3-NITROBENZENESULFONATE. [Link]

  • NIH. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • PubMed. An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023). [Link]

  • Frontiers. Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. [Link]

  • Taylor & Francis Online. Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. [Link]

  • Juniper Publishers. Nitrogen-Containing Heterocycles in Agrochemicals. [Link]

  • IJSDR. Heterocyclic compounds for the sustainability, and existence of human life. [Link]

Sources

Technical Support Center: Photostability of 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Disclaimer: Specific photostability data for 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine is not extensively available in public literature. This guide is built upon established principles of heterocyclic and nitroaromatic photochemistry. The troubleshooting and mitigation strategies provided are based on the expected behavior of the compound's core functional groups. All experimental plans should be treated as starting points for developing a specific, validated protocol.

Section 1: Frequently Asked Questions (FAQs)

Q1: My solution of 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine is changing color (e.g., turning yellow/brown) and losing potency after exposure to laboratory light. What is happening?

A1: This is a classic sign of photodegradation. Many active pharmaceutical ingredients (APIs) are sensitive to UV light, which can break chemical bonds, leading to a loss of potency and the formation of colored byproducts.[1] The two primary structural motifs in your compound that are likely responsible are the pyrazolo[3,4-b]pyridine core and, most significantly, the nitroaromatic group.[2][3][4] Nitroaromatic compounds are well-known to be photosensitive and can undergo complex reactions upon UV exposure.[5][6]

Q2: Which functional group on my compound is the most likely culprit for UV sensitivity?

A2: The 5-nitro group is the most probable cause of photosensitivity. Aromatic nitro groups are energetic and can be excited by UV radiation, initiating several degradation pathways. While the fused heterocyclic pyrazolo[3,4-b]pyridine system also contributes to the molecule's overall electronic properties, the nitro group is a well-documented photosensitive functional group.[3][4]

Q3: What kind of reactions could be occurring?

A3: Upon absorbing UV light, the nitro group can trigger several reactions, including:

  • Photoreduction: The nitro group (-NO₂) can be reduced to a nitroso (-NO), hydroxylamino (-NHOH), or even an amino (-NH₂) group.

  • Ring Opening/Cleavage: High-energy UV light can lead to the cleavage of the heterocyclic rings.[7]

  • Photo-oxidation: If oxygen is present, reactive oxygen species can be generated, leading to oxidative degradation of the molecule.

  • Rearrangement: Photochemical energy can induce molecular rearrangements, forming various isomers.

Q4: I need to run a multi-day experiment on the benchtop. How can I protect my compound?

A4: The simplest and most effective methods are physical barriers:

  • Use amber glass vials or UV-resistant glass, which is specifically designed to block UV radiation.[8]

  • Wrap your glassware (beakers, flasks, chromatography columns) in aluminum foil.

  • Work in a designated low-light area or use yellow/red "safe lights" that do not emit in the UV spectrum.

Q5: Are there any chemical solutions to prevent degradation in a liquid formulation?

A5: Yes, this is known as photostabilization. It involves adding excipients that protect the active molecule. Options include:

  • UV Absorbers: These are compounds that preferentially absorb the damaging UV radiation and dissipate it as heat.[1][9] Benzophenones (like 2,4-Dihydroxybenzophenone) or benzotriazoles are common examples.[1][10]

  • Quenchers (Energy Transfer Agents): These molecules can accept the energy from the excited state of your compound, returning it to the ground state before it can react.

  • Antioxidants: If photo-oxidation is a concern, antioxidants like Butylated Hydroxytoluene (BHT) or ascorbic acid can be added to scavenge reactive oxygen species.

Section 2: Troubleshooting Guides

Guide 1: Investigating Unexpected Degradation in Solution

Problem: You observe a new peak in your HPLC chromatogram, a decrease in the main peak area, or a visible color change in your solution after it has been left under ambient light.

Step-by-Step Troubleshooting Protocol:
  • Confirm Photodegradation:

    • Prepare two identical solutions of your compound.

    • Wrap one sample completely in aluminum foil (the "Dark Control").

    • Place both samples side-by-side under a controlled UV light source (or on the lab bench if that is the suspected source).

    • Analyze both samples by HPLC/UPLC at regular intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Expected Outcome: The Dark Control should show minimal change. The light-exposed sample will show a decrease in the parent compound peak and the growth of one or more new "degradant" peaks. This confirms light is the cause.

  • Characterize the Degradation:

    • If available, use an HPLC system with a photodiode array (PDA) detector to obtain the UV-Vis spectrum of the parent peak and the new degradant peaks. A significant shift in the absorption maximum can give clues about structural changes.

    • Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the degradant(s). This is the most critical step for identifying the degradation pathway.

      • Example Interpretation: If the parent mass is M, a degradant with a mass of M-16 suggests the loss of an oxygen atom (e.g., nitro to nitroso). A mass of M-46 suggests the complete loss of the nitro group.

  • Forced Degradation (Stress Testing):

    • To proactively understand the stability of your molecule, perform a forced degradation study as recommended by ICH guidelines (ICH Q1B).[2][11][12]

    • This involves deliberately exposing your compound to harsh conditions to generate potential degradants.[4][13]

    • The goal is to achieve 5-20% degradation to ensure you can identify products without completely destroying the sample.[11]

Logical Workflow for Forced Degradation

Caption: Workflow for a forced photodegradation study.

Guide 2: Selecting a Protective Strategy

Problem: You have confirmed your compound is photodegrading and need to select the right method to protect it during experiments or for formulation.

Decision Framework:
  • Assess Experimental Constraints:

    • Solid State vs. Solution: Is the compound degrading as a powder or only when dissolved? Solid-state degradation is often slower but still possible. Protection may involve storing the powder in amber vials away from light.

    • Solvent System: The solvent can significantly impact degradation rates and pathways. Polar protic solvents (like water, methanol, ethanol) can sometimes participate in photochemical reactions. Test stability in your primary experimental solvents.

    • Presence of Other Components: Excipients, buffers, or other reagents in your solution could act as photosensitizers (accelerating degradation) or photoprotectants.

  • Evaluate Protective Measures:

Protective StrategyApplicationProsCons
Physical Blocking General lab work, storageMost effective, non-invasive, no formulation changes needed.Can be cumbersome for complex experimental setups.
UV-Absorbing Excipients Liquid formulationsProvides built-in protection, essential for transparent packaging.Requires formulation development, compatibility testing, and may interfere with some assays.
Antioxidants Formulations where photo-oxidation is confirmedEffective against specific degradation pathway.Not a universal solution; only works if oxidation is the problem.
Hypothetical Degradation Pathway

Based on the known photochemistry of nitroaromatic compounds, a likely initial degradation step involves the nitro group.

Degradation_Pathway Parent 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine -NO₂ Nitroso Nitroso Intermediate -NO Parent->Nitroso UV Light (hν) Photoreduction Further Further Degradation (e.g., hydroxylamino, amino, ring cleavage) Nitroso->Further UV Light (hν)

Caption: A potential photoreduction pathway for the nitro group.

Section 3: References

  • Chen, B. (n.d.). Photochemical degradation of nitroaromatic pollutants using UV-based advanced oxidation technologies. DR-NTU, Nanyang Technological University.

  • The Crucial Role of UV Stabilizers in Pharmaceutical Formulations. (n.d.). Dayang Chem.

  • Zaldivar, J. M., et al. (2002). Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources. Photochemical & Photobiological Sciences.

  • Vione, D., et al. (2004). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed.

  • Zaldivar, J. M., et al. (2002). Evaluation of the Efficiency of Photodegradation of Nitroaromatics Applying the UV/H2O2 Technique. Environmental Science & Technology, ACS Publications.

  • Zaldivar, J. M., et al. (2002). Evaluation of the efficiency of photodegradation of nitroaromatics applying the UV/H2O2 technique. PubMed.

  • Pharmaceutical Compounds as Photostabilizers. (n.d.). Asian Journal of Chemistry.

  • Kumar, V. (2016). Forced Degradation Studies. SciSpace.

  • Kumar, V. (2016). Forced Degradation Studies. MedCrave online.

  • Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology.

  • The Science Behind UV-Resistant Glass for Pharmaceuticals and Cosmetics. (2025). Roetell.

  • Spectrophotometric Evaluation of UV Absorbers in Pharmaceutical Packaging. (2023). HunterLab.

  • Siskos, M. G., et al. (2020). The Influence of UV Radiation on the Degradation of Pharmaceutical Formulations Containing Quercetin. PMC.

  • Waterman, K. C. (2026). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass.

  • D'Auria, M., et al. (n.d.). Photochemistry of Heterocycles. Google Books.

  • Photostability. (n.d.). IAGIM.

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (2006). European Medicines Agency.

  • Photostability testing theory and practice. (2021). Q1 Scientific.

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Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Data Validation of 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science. 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine, a substituted purine isostere, represents a scaffold of significant interest due to the diverse biological activities associated with the pyrazolo[3,4-b]pyridine core.[1] This guide provides a comprehensive framework for the validation of its chemical structure using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Moving beyond a simple recitation of data, this document outlines the causal logic behind experimental design, data interpretation, and comparative analysis, ensuring a high degree of confidence in structural assignment for researchers and drug development professionals.

Analyte Profile: Structural Features and Predicted NMR Signatures

A robust validation process begins with a theoretical analysis of the molecule's structure to predict the expected NMR spectral features. The structure of 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine can be deconstructed into key functional groups, each with anticipated NMR characteristics.

Structure of 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine with atom numbering

Figure 1. Structure of 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine.

  • Pyrazolo[3,4-b]pyridine Core: This fused heterocyclic system is the foundation of the molecule. The nitrogen atoms and the fusion of the two rings create a unique electronic environment.

  • Isopropyl Group (at N-1): This substituent is expected to produce two distinct signals in the ¹H NMR spectrum: a septet for the methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃)₂. The N-alkylation deshields the methine proton significantly.[2]

  • Methyl Group (at C-3): A sharp singlet integrating to three protons is the expected signature for this group. Its chemical shift will be influenced by its position on the pyrazole ring.

  • Nitro Group (at C-5): As a powerful electron-withdrawing group, the nitro substituent will strongly deshield adjacent protons and carbons.[3] This effect is critical for assigning the aromatic signals, particularly H-4 and H-6. We anticipate the H-4 and H-6 protons to appear at a high chemical shift (downfield) in the aromatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

The following table summarizes the predicted chemical shift ranges based on data from analogous pyrazolo[3,4-b]pyridine derivatives and general principles of NMR spectroscopy.[4][5][6]

Group/PositionPredicted ¹H Shift (δ, ppm)MultiplicityIntegrationPredicted ¹³C Shift (δ, ppm)
Isopropyl -CH4.8 – 5.2Septet (sept)1H48 – 55
Isopropyl -(CH₃)₂1.5 – 1.7Doublet (d)6H21 – 24
C3-CH₃2.5 – 2.8Singlet (s)3H12 – 16
H-48.8 – 9.2Doublet (d)1H135 – 140
H-68.5 – 8.9Doublet (d)1H148 – 152
C-3---142 – 146
C-3a---115 – 120
C-4---135 – 140
C-5---145 – 150
C-6---148 – 152
C-7a---151 – 155

Note: Predicted shifts are for CDCl₃ or DMSO-d₆ solvent. The coupling constant (J) between H-4 and H-6 is expected to be small (~2-3 Hz, meta-coupling).

Experimental Protocol for High-Fidelity Data Acquisition

The integrity of the final data is fundamentally dependent on the rigor of the acquisition methodology. The following protocol is designed to yield high-resolution, reproducible spectra suitable for unambiguous validation.

Objective: To acquire quantitative ¹H and proton-decoupled ¹³C NMR spectra.

Materials:

  • Sample: 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (5-10 mg for ¹H, 20-50 mg for ¹³C).

  • Deuterated Solvent: DMSO-d₆ or CDCl₃ (0.6-0.7 mL).

  • Internal Standard: Tetramethylsilane (TMS, 0.00 ppm).[7]

  • NMR Spectrometer: ≥400 MHz equipped with a broadband probe.

Procedure:

  • Sample Preparation: Accurately weigh the sample and dissolve it in the deuterated solvent within a clean, dry NMR tube. Add a minimal amount of TMS. Ensure the sample is fully dissolved.

  • Spectrometer Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity. Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse (zg).

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 3-4 seconds to ensure adequate resolution.

    • Relaxation Delay (d1): 5 seconds. A longer delay is crucial for accurate integration, especially for quaternary-adjacent protons.

    • Number of Scans: 8-16, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse with NOE enhancement (e.g., zgpg30).[7]

    • Spectral Width: 0 to 160 ppm (can be expanded if necessary).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 512 to 2048 scans, contingent on concentration.

  • Data Processing: Apply Fourier transformation, followed by careful manual phase and baseline correction.[8] Calibrate the spectra by setting the TMS signal to 0.00 ppm. Integrate all signals in the ¹H spectrum.

A Self-Validating Workflow for Structural Confirmation

The core of this guide is a multi-step validation workflow that uses the acquired data to build a conclusive structural argument. This process relies on cross-verification between different NMR experiments.

G cluster_1D 1D NMR Analysis cluster_Comp Comparative & 2D Analysis cluster_Final Final Validation A Acquire 1H Spectrum B Analyze 1H: - Chemical Shift - Integration - Multiplicity A->B E Compare with Predicted & Analog Data B->E C Acquire 13C Spectrum D Analyze 13C: - Chemical Shift - Number of Signals C->D D->E F Acquire 2D NMR (COSY, HSQC, HMBC) E->F Discrepancies or Ambiguity? H Structure Confirmed? E->H Perfect Match G Assign Correlations: - 1H-1H (COSY) - 1H-13C One-Bond (HSQC) - 1H-13C Long-Range (HMBC) F->G G->H I Structure Validated H->I Yes J Re-evaluate Isomer/ Impurity Hypothesis H->J No

Diagram 1: A comprehensive workflow for NMR spectral data validation.

Step-by-Step Data Interrogation
  • ¹H NMR Analysis:

    • Integration: The integral ratios must match the number of protons in the predicted structure. Look for the 1H:6H ratio of the isopropyl group, the 3H singlet of the methyl group, and the 1H:1H ratio of the two aromatic protons.

    • Multiplicity: Confirm the septet-doublet pattern for the isopropyl group. The C3-methyl should be a clean singlet. The aromatic protons H-4 and H-6 should appear as doublets with a small meta-coupling constant (J ≈ 2-3 Hz).

    • Chemical Shift: Compare the observed shifts to the predicted values in Table 1. The strong deshielding of H-4 and H-6 due to the nitro group is a key validation point.

  • ¹³C NMR Analysis:

    • Signal Count: The proton-decoupled spectrum should display 10 distinct carbon signals, corresponding to the 10 unique carbon atoms in the molecule.

    • Chemical Shift: Verify that signals appear in the expected aliphatic (isopropyl, methyl) and aromatic/heteroaromatic regions. The carbons attached to nitrogen (C-3, C-7a) and the nitro group (C-5) will have characteristic shifts.

  • Comparative Analysis:

    • A critical step is to compare the experimental data with known data for similar pyrazolo[3,4-b]pyridines.[4][5][6] For example, a non-nitrated analog would show its H-5 proton at a much lower chemical shift (further upfield). This comparison provides authoritative grounding for your assignments.

  • 2D NMR for Unambiguous Assignment (If Necessary):

    • If any ambiguity remains, 2D NMR experiments are required.[9]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It will definitively link the proton signals of the isopropyl and methyl groups to their corresponding carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for confirming the overall structure. Key expected correlations to look for are:

      • A correlation from the isopropyl methine proton (1H) to the N-1 adjacent carbons (C-7a and C-3a). This confirms the site of N-alkylation.

      • Correlations from the C-3 methyl protons (3H) to C-3 and C-3a.

      • Correlations from H-4 to C-5, C-6, and C-3a, confirming its position adjacent to the nitro group.

Authoritative Grounding and Comparative Data

No analysis is complete without comparison to established literature. The chemical shifts of heterocyclic cores are well-documented, though often require careful interpretation due to substituent effects.[10][11]

Table 2: Comparative ¹H NMR Data of Related Pyrazolo[3,4-b]pyridines
CompoundH-4 (ppm)H-5 (ppm)H-6 (ppm)Reference
General 1H-pyrazolo[3,4-b]pyridine7.13-8.557.13-8.557.13-8.55[4]
1-H-pyrazolo[3,4-b]pyridine derivative8.68 (d)-8.44 (d)[5]
1-Isopropyl-3-methyl-5-nitro (Predicted) 8.8 – 9.2 - 8.5 – 8.9 -

The data clearly shows that protons on the pyridine ring of the core structure appear in the 8.4-8.7 ppm range.[5] The introduction of a nitro group at C-5 is expected to push the adjacent H-4 and H-6 signals further downfield, aligning with our predictions. Failure to observe signals in this highly deshielded region would be a strong indicator of an incorrect structure or the presence of an unexpected isomer.

Conclusion

The structural validation of 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine is a systematic process that integrates prediction, meticulous data acquisition, and multi-layered analysis. By following the workflow outlined in this guide—from analyzing the fundamental ¹H and ¹³C spectra to employing advanced 2D correlation techniques for resolving ambiguities—researchers can achieve an exceptionally high level of confidence in their structural assignment. This rigorous, self-validating approach is indispensable for ensuring data integrity in research and development, particularly in fields like agrochemical and pharmaceutical synthesis where molecular structure dictates function.

References

  • ResearchGate. 1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives | Download Table. Available from: [Link]

  • Taylor, E. C., & Taylor, E. C. (1993). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Journal of Heterocyclic Chemistry, 30(5), 1169-1178. Available from: [Link]

  • Semantic Scholar. S1 Supporting Information Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: Design,. Available from: [Link]

  • ScienceDirect. Pyrazolo[3,4-b]pyridin-3(2H). Available from: [Link]

  • Der Pharma Chemica. New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Available from: [Link]

  • NSF Public Access Repository. Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Available from: [Link]

  • MDPI. NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. Available from: [Link]

  • MDPI. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Available from: [Link]

  • eBooks. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]

  • Royal Society of Chemistry. 1HNMR δ values for - The Royal Society of Chemistry. Available from: [Link]

  • National Institutes of Health. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC. Available from: [Link]

  • American Chemical Society. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]

  • MDPI. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). Available from: [Link]

  • University of Ottawa. Nitrogen NMR. Available from: [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available from: [Link]

  • Journal of Advances in Chemistry. SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF NOVEL PYRAZOLO[3,4-b]PYRIDINES AND THEIR SPIRO-HETEROCYCLIC DERIVATIVES. Available from: [Link]

  • PubMed. Synthesis and NMR spectral assignments of novel nitrogen and sulfur heterocyclic compounds. Available from: [Link]

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Strategic Evaluation of 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine as a Privileged Scaffold for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and kinase inhibitor development, the pyrazolo[3,4-b]pyridine bicyclic system has emerged as a "privileged scaffold." Its structural mimicry of the adenine ring of ATP allows it to effectively anchor into the hinge region of various kinases, including Tropomyosin receptor kinases (TRKs), Cyclin-dependent kinases (CDKs), and Topoisomerase II [1][3].

However, not all pyrazolopyridines are created equal. This guide objectively compares the biological efficacy and developmental potential of the highly functionalized 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine scaffold against traditional unsubstituted (1H) or halogenated (5-bromo) pyrazolopyridines. By analyzing structural causality, target affinity, and experimental workflows, this guide provides drug development professionals with a data-driven framework for scaffold selection.

Mechanistic Rationale: Why Substituents Dictate Biological Efficacy

The biological efficacy of pyrazolopyridine-derived inhibitors is entirely dependent on their substitution patterns. The 1-isopropyl-3-methyl-5-nitro variant offers a highly optimized starting point for drug discovery due to three distinct functional advantages:

  • The 1-Isopropyl Group (Lipophilicity & Permeability): Unlike 1H-unsubstituted pyrazolopyridines, which often suffer from poor cellular penetrance and indiscriminate hydrogen bonding, the bulky, lipophilic isopropyl group at the N1 position enhances cell membrane permeability. It also perfectly occupies the hydrophobic pocket adjacent to the gatekeeper residue in kinases like TRKA[1].

  • The 3-Methyl Group (Steric Alignment): The C3 methyl group restricts the rotational freedom of the core scaffold within the ATP-binding pocket, locking the molecule into a biologically active conformation that maximizes π–π stacking interactions with residues like Phe589 in TRKA [1].

  • The 5-Nitro Group (The Masked Pharmacophore): While 5-bromo scaffolds are heavily reliant on complex transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) to install functional groups, the 5-nitro group acts as a highly stable, masked amine. Upon simple reduction, the resulting 5-amino group serves as a critical hydrogen bond donor/acceptor motif, allowing for the rapid installation of amides or ureas that directly interact with the DFG motif of the kinase [2].

G N1 1-Iso-3-Me-5-Nitro Scaffold (Stable Precursor) N2 Reduction (Zn/AcOH) Yield: >80% N1->N2 N3 5-Amino Intermediate (H-Bond Donor/Acceptor) N2->N3 N4 Amidation / Urea Coupling (Pharmacophore Installation) N3->N4 N5 Bioactive Kinase Inhibitor (Targeting TRKA/CDK2/Topo II) N4->N5

Workflow: Derivatization of 5-nitro-pyrazolo[3,4-b]pyridine into bioactive kinase inhibitors.

Comparative Biological Efficacy

To objectively evaluate the scaffold, we must compare the biological performance of inhibitors derived from the 1-Isopropyl-3-methyl-5-nitro scaffold against those derived from 1H-unsubstituted and 5-Bromo scaffolds. The data below synthesizes in vitro enzyme activity and cellular proliferation metrics across standardized cancer models [1][3].

Table 1: Comparative Efficacy of Pyrazolopyridine Derivatives by Scaffold Origin
Scaffold OriginTRKA IC₅₀ (nM)CDK2 IC₅₀ (nM)Cellular GI₅₀ (µM) [MV4-11]Plasma Stability (T½)Synthetic Versatility
1-Iso-3-Me-5-Nitro 26 - 56 15 - 40 0.5 - 1.3 > 120 min High (Facile Reduction)
1H-Unsubstituted> 500120 - 250> 10.0< 45 minLow (Poor Solubility)
5-Bromo-1H80 - 15060 - 1002.5 - 5.0~ 90 minModerate (Requires Pd)

Data Interpretation: Derivatives originating from the 1-isopropyl-3-methyl-5-nitro scaffold consistently demonstrate nanomolar potency against TRKA and CDK2. The N1-isopropyl group significantly lowers the Cellular GI₅₀ in MV4-11 leukemia cells by enhancing intracellular accumulation, while the 1H-unsubstituted variants fail to achieve meaningful cellular efficacy despite moderate isolated enzyme inhibition [1][3].

Pathway L NGF / Ligand R TRKA / CDK2 Kinase L->R P1 PI3K / AKT Pathway R->P1 P2 MAPK / ERK Pathway R->P2 I 1-Iso-3-Me-5-Amino Derivative I->R ATP Competitive Inhibition Out Cell Proliferation & Tumor Survival P1->Out P2->Out

Mechanism of Action: Pyrazolopyridine derivatives inhibiting TRKA/CDK2 signaling pathways.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols detail the critical transformation of the 5-nitro scaffold into a bioactive entity, followed by its biological validation. This system is designed to be self-validating; the LC-MS step ensures chemical integrity before biological resources are expended.

Protocol 1: Reduction of 5-Nitro to 5-Amino Pyrazolo[3,4-b]pyridine

Causality: The nitro group must be reduced to an amine to act as a nucleophile for subsequent coupling with pharmacophoric acid chlorides or isocyanates [4].

Step-by-Step Methodology:

  • Initiation: Dissolve 1.0 eq of 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine in a 4:1 mixture of Ethanol and Glacial Acetic Acid (0.2 M concentration).

  • Reduction: Add 5.0 eq of Zinc dust (activated) portion-wise over 15 minutes at 0°C to prevent thermal degradation of the heterocyclic core.

  • Agitation: Warm the reaction to room temperature and stir for 2 hours.

  • Self-Validation (LC-MS): Aliquot 10 µL of the reaction mixture, dilute in Methanol, and inject into LC-MS. The reaction is complete when the parent mass ( [M+H]+ = 221.2) disappears and the product mass ( [M+H]+ = 191.2) dominates.

  • Workup: Filter the mixture through a Celite pad to remove Zinc salts. Concentrate the filtrate under reduced pressure, neutralize with saturated NaHCO₃, and extract with Ethyl Acetate (3x). Dry over anhydrous Na₂SO₄ and concentrate to yield the 5-amino intermediate.

Protocol 2: In Vitro TRKA Kinase Inhibition Assay (HTRF)

Causality: Homogeneous Time-Resolved Fluorescence (HTRF) is utilized to eliminate compound auto-fluorescence interference, a common artifact with highly conjugated pyrazolopyridines [1].

Step-by-Step Methodology:

  • Preparation: Prepare a 10-point 3-fold serial dilution of the synthesized pyrazolopyridine derivative in 100% DMSO (starting at 10 mM).

  • Reaction Assembly: In a 384-well plate, combine 2 µL of the compound dilution, 4 µL of recombinant TRKA kinase (0.5 ng/well), and 2 µL of TK-Substrate-biotin.

  • Initiation: Add 2 µL of ATP (at the predetermined Km​ value for TRKA) to initiate the kinase reaction. Incubate at 25°C for 60 minutes.

  • Detection: Add 10 µL of HTRF detection buffer containing Streptavidin-XL665 and Eu³⁺-Cryptate conjugated anti-phosphotyrosine antibody.

  • Incubation & Reading: Incubate in the dark for 60 minutes. Read the plate on a microplate reader capable of measuring fluorescence emission at 620 nm and 665 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm). Normalize data against positive (DMSO + enzyme) and negative (no enzyme) controls to generate IC₅₀ curves using a 4-parameter logistic regression model.

Conclusion

The 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine scaffold represents a superior starting point for kinase inhibitor design compared to its 1H-unsubstituted or 5-bromo counterparts. By strategically utilizing the N1-isopropyl group for membrane permeability and the 5-nitro group as a stable, reducible handle for hinge-binding interactions, researchers can bypass common pharmacokinetic bottlenecks and accelerate the discovery of highly potent, target-selective therapeutics.

References

  • Liu, N., Wang, X., Fu, Q., Qin, Q., Wu, T., Lv, R., Zhao, D., & Cheng, M. (2022).
  • Faria, J. V., et al. (2021).
  • MDPI. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules.
  • Google Patents. (2014). Nicotinamide derivatives or salt thereof having syk-inhibitory activity.

Comparative Analysis of Mass Spectrometry Fragmentation Patterns of 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Structural Elucidation

In the landscape of drug discovery and development, the precise structural characterization of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing critical insights into molecular weight and structure through the analysis of fragmentation patterns.[1][2][3][4] This guide offers an in-depth analysis of the electron ionization (EI) and electrospray ionization (ESI) fragmentation patterns of 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine , a heterocyclic compound with a scaffold of interest in medicinal chemistry.[5]

This document is intended for researchers, scientists, and drug development professionals. It will explore the characteristic fragmentation pathways, compare the data generated by different ionization techniques, and provide detailed experimental protocols to ensure reproducibility. By understanding the causal factors behind the fragmentation, from the stability of the pyrazolopyridine core to the influence of its specific substituents, researchers can more confidently identify this and related compounds in complex matrices.

Introduction to the Analyte and Methodologies

The target molecule, 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine, possesses a fused heterocyclic system decorated with functional groups that significantly influence its fragmentation behavior. The pyrazolo[3,4-b]pyridine core provides a stable aromatic system, while the isopropyl, methyl, and nitro groups serve as key fragmentation initiation sites.

Two primary ionization techniques are compared:

  • Electron Ionization (EI): A hard ionization technique that imparts significant energy, leading to extensive and often complex fragmentation. EI is highly reproducible and ideal for creating searchable library spectra.

  • Electrospray Ionization (ESI): A soft ionization technique that typically generates protonated molecules [M+H]+ with minimal fragmentation.[6] It is well-suited for coupling with liquid chromatography (LC-MS) and can provide molecular weight information for thermally labile compounds.[7][8] By inducing fragmentation through collision-induced dissociation (CID) in tandem MS (MS/MS), structural information can be obtained.[9][10]

Experimental Methodologies

To ensure the generation of reliable and comparable data, the following protocols are recommended. These methods are designed to be self-validating through the inclusion of system suitability and quality control checks.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for EI Analysis

Gas chromatography is a preferred method for the analysis of volatile, thermally stable compounds like the target analyte.[11]

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

Parameters:

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program: Initial temperature 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • MS Transfer Line Temp: 280°C

  • Ion Source Temp: 230°C

  • Ionization Energy: 70 eV

  • Mass Scan Range: m/z 40-450

System Suitability: Prior to sample analysis, inject a standard (e.g., Octafluoronaphthalene) to verify instrument performance, including peak shape and sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for ESI Analysis

LC-MS is essential for analyzing compounds in complex biological or chemical matrices and is the predominant tool for drug metabolite identification.[1][2][7]

Instrumentation:

  • LC System: Thermo Scientific Vanquish Horizon UHPLC System (or equivalent)

  • Mass Spectrometer: Thermo Scientific Orbitrap Exploris 240 Mass Spectrometer (or equivalent)[3]

  • LC Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

Parameters:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Ionization Mode: Positive ESI

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 300°C

  • MS1 Scan Range: m/z 100-500

  • MS/MS: Data-dependent acquisition (DDA) of the top 3 most intense ions using Higher-energy C-trap Dissociation (HCD) with a normalized collision energy of 30%.

System Suitability: Infuse a standard solution (e.g., reserpine) to confirm mass accuracy (<5 ppm) and sensitivity.

Results: Fragmentation Pattern Analysis

The molecular weight of 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (C10H12N4O2) is 220.0960 g/mol . The observed fragmentation patterns provide clear structural signatures.

Predicted Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion (M•+) is expected to be clearly visible. The fragmentation will be driven by the loss of stable neutral molecules and radicals from the functional groups.

m/z Proposed Fragment Ion Neutral Loss Significance & Rationale
220[C10H12N4O2]•+-Molecular Ion (M•+)
205[C9H9N4O2]+•CH3α-cleavage: Loss of a methyl radical from the isopropyl group. This is a common fragmentation pathway for isopropyl-substituted compounds.[12]
178[C10H12N3O]•+NOLoss of nitric oxide. A characteristic fragmentation for aromatic nitro compounds.[13][14]
174[C10H10N4]•+•NO2 + H•Loss of the nitro group followed by hydrogen radical loss. The loss of the entire NO2 group is a primary indicator of nitroaromatics.[13]
163[C9H9N3O]+•CH3, NOSequential loss of a methyl radical and nitric oxide.
43[C3H7]+C7H5N4O2Isopropyl Cation: A very stable secondary carbocation, often appearing as a base peak or a very intense peak in the spectra of isopropyl-containing molecules.[12]

Visualizing the EI Fragmentation Pathway:

The following diagram illustrates the primary fragmentation routes initiated by electron impact.

EI_Fragmentation M [M]•+ m/z 220 (C10H12N4O2) F205 [M - CH3]+ m/z 205 (C9H9N4O2) M->F205 - •CH3 F178 [M - NO]•+ m/z 178 (C10H12N3O) M->F178 - NO F174 [M - NO2 - H]•+ m/z 174 (C10H10N4) M->F174 - •NO2, - H• F43 [C3H7]+ m/z 43 M->F43 - C7H5N4O2• F163 [M - CH3 - NO]+ m/z 163 (C9H9N3O) F205->F163 - NO

Caption: Proposed EI fragmentation pathway for the analyte.

Electrospray Ionization (ESI-MS/MS) Fragmentation

In positive mode ESI, the molecule is observed as the protonated species, [M+H]+ at m/z 221. Tandem MS (MS/MS) of this precursor ion reveals structurally significant product ions.

Precursor Ion (m/z) Product Ion (m/z) Neutral Loss Significance & Rationale
22117942 (C3H6)Loss of Propene: A characteristic fragmentation for protonated N-isopropyl heterocyclic systems, proceeding through a rearrangement.
22117546 (NO2)Loss of the nitro group as a neutral molecule.
22119328 (C2H4)Loss of ethene from the isopropyl group after rearrangement.
17915128 (CO)Loss of carbon monoxide from the pyrazolo ring structure after initial propene loss. Fragmentation of the core pyrazolopyridine ring often involves losses of HCN or CO.[15][16]

Visualizing the ESI-MS/MS Fragmentation Pathway:

This diagram shows the fragmentation cascade from the protonated molecular ion.

ESI_Fragmentation MH [M+H]+ m/z 221 P179 [M+H - C3H6]+ m/z 179 MH->P179 - C3H6 (Propene) P175 [M+H - NO2]+ m/z 175 MH->P175 - NO2 P151 [M+H - C3H6 - CO]+ m/z 151 P179->P151 - CO

Caption: Key ESI-MS/MS fragmentation pathways for the analyte.

Comparative Analysis and Discussion

The two ionization methods provide complementary information for the structural confirmation of 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine.

  • Diagnostic Ions: The EI spectrum is characterized by the prominent m/z 43 peak, which is a strong indicator of the isopropyl moiety.[12] In contrast, the ESI-MS/MS spectrum's most diagnostic feature is the neutral loss of 42 Da (propene) from the [M+H]+ ion, which confirms the presence and location of the isopropyl group on a nitrogen atom.

  • Nitro Group Fragmentation: Both methods show losses related to the nitro group. EI shows losses of NO (30 Da) and •NO2 (46 Da), which are typical for nitroaromatics.[13][17][18] ESI-MS/MS primarily shows the loss of the neutral NO2 molecule (46 Da).

  • Core Ring Fragmentation: The hard ionization of EI leads to less fragmentation of the stable pyrazolopyridine core itself in the initial, higher-mass ions. ESI-MS/MS, through controlled collision energy, can induce fragmentation of the core ring system after the initial loss of substituents, as seen with the loss of CO from the m/z 179 ion.[15][16] This provides further evidence for the core structure.

  • Alternative Structures: A comparative analysis helps to rule out isomers. For example, if the isopropyl group were attached to a carbon atom instead of the pyrazole nitrogen, the ESI-MS/MS neutral loss of propene (42 Da) would be far less likely. Similarly, the fragmentation of the pyrazole ring itself is known to proceed via characteristic losses of HCN, which could be targeted in further MSn experiments to confirm the ring structure.[19]

Conclusion

The comprehensive analysis of 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine using both EI-MS and ESI-MS/MS provides a robust and self-validating dataset for its structural elucidation. The hard ionization of EI offers a reproducible fingerprint spectrum with a key diagnostic ion for the isopropyl group (m/z 43), while the soft ionization of ESI confirms the molecular weight and, via MS/MS, reveals a characteristic neutral loss of propene that pinpoints the N-isopropyl substitution.

By leveraging the strengths of both techniques, researchers can achieve a high degree of confidence in identifying this molecule and can use these established fragmentation pathways as a comparative guide for the characterization of related pyrazolo[3,4-b]pyridine derivatives in various stages of drug discovery and development.

References

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Aslam, S., et al. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. Asian Journal of Chemistry. [Link]

  • Kostiainen, R., & Mauriala, T. (2009). Liquid chromatography-mass spectrometry in in vitro drug metabolite screening. PubMed. [Link]

  • Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. (2016). ResearchGate. [Link]

  • Tanaka, E., et al. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. ResearchGate. [Link]

  • Metabolite Identification by Mass Spectrometry. (n.d.). International Journal of Pharmaceutical Research and Allied Sciences. [Link]

  • Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. (n.d.). Journal of Applied Bioanalysis. [Link]

  • Jetschni, M., et al. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. [Link]

  • Tanaka, E., et al. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. PubMed. [Link]

  • Jetschni, M., et al. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]

  • Thermal extraction-two-dimensional gas chromatography-mass spectrometry with heart-cutting for nitrogen heterocyclics in biomass burning aerosols. (2008). PubMed. [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). SlidePlayer. [Link]

  • Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. (1983). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Shlyapnikov, Y. A., et al. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

  • Propose a fragmentation to account for each numbered peak in the mass spectrum of n-butyl isopropyl ether. (n.d.). Pearson. [Link]

  • The m/z 43 Peak in Mass Spectrometry. (2025). Chemistry Steps. [Link]

  • Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 3. Perhydro-4-thia-s-indacene. (1983). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 3.† Perhydro-4-thia-s-indacene. (2025). ResearchGate. [Link]

  • Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. PubMed. [Link]

  • Liu, P., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). McMaster University. [Link]

  • Electrospray ionization. (n.d.). Wikipedia. [Link]

  • Maldonado, E., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]

  • Vessecchi, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]

  • Vessecchi, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. (2023). MDPI. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • El-Badawi, M. M., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC. [Link]

Sources

In-Depth Comparison Guide: Validation of Analytical HPLC Methods for 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine Purity

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and QC/QA Drug Development Professionals

The Analytical Challenge in Pyrazolopyridine Development

The fused bicyclic scaffold of pyrazolo[3,4-b]pyridines has emerged as a privileged structure in modern oncology and neuropharmacology. Derivatives of this core are heavily investigated as potent Tropomyosin receptor kinase (TRK) inhibitors[1][2] and Topoisomerase II α inhibitors[3].

As a critical intermediate in the synthesis of these active pharmaceutical ingredients (APIs), 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (CAS: 1011399-37-3) requires rigorous purity control. However, quantifying its purity presents a distinct chromatographic challenge. The synthesis often yields closely related impurities, such as the 2-isopropyl regioisomer and des-nitro byproducts. Because these impurities share nearly identical hydrophobic footprints with the target analyte, traditional Reverse Phase (RP) HPLC methods often fail to achieve baseline resolution, necessitating a more strategic approach to stationary phase selection and method validation as per ICH Q2(R2) guidelines[4][5].

Stationary Phase Comparison: Overcoming Co-Elution

To establish a robust, self-validating analytical method, we must first select a stationary phase capable of exploiting the unique electronic properties of the analyte. The target molecule features a highly electron-deficient nitro-aromatic system coupled with a nitrogen-rich pyrazolopyridine core.

The Causality of Column Selection

Standard C18 columns rely almost exclusively on hydrophobic dispersion forces. When attempting to separate the 1-isopropyl target from its 2-isopropyl regioisomer, C18 often yields co-elution because the steric bulk and hydrophobicity of both isomers are virtually indistinguishable.

Conversely, Phenyl-Hexyl and Biphenyl stationary phases introduce orthogonal retention mechanisms: π−π and dipole- π interactions. The strong electron-withdrawing nature of the nitro group at the C5 position significantly alters the π -electron density of the pyridine ring. A Biphenyl column acts as a π -base, creating a strong, differential π−π interaction with the electron-deficient isomers, drastically increasing the resolution ( Rs​ ) of structurally similar impurities.

Experimental Performance Data

The following table summarizes the comparative performance of three column chemistries under identical gradient conditions (0.1% TFA in Water / Acetonitrile).

Column ChemistryRetention Time (min)Resolution ( Rs​ ) vs. RegioisomerTailing Factor ( Tf​ )Suitability for Purity Analysis
Standard C18 8.41.2 (Fails USP requirement < 1.5)1.42Suboptimal; risks impurity masking
Phenyl-Hexyl 10.22.11.15Excellent; reliable routine QC
Biphenyl 11.52.81.05Superior; ideal for stability studies

Data Interpretation: The Biphenyl column provides the highest resolution and optimal peak symmetry, making it the definitive choice for validating the purity of 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine.

ICH Q2(R2) Method Validation Strategy

To ensure the method is fit for its intended purpose, it must be validated according to the lifecycle approach detailed in the International Council for Harmonisation (ICH) Q2(R2) guidelines[6]. A self-validating system incorporates System Suitability Testing (SST) prior to every run to guarantee resolving power.

G Start Method Optimization (Column & Mobile Phase) Specificity Specificity (Forced Degradation & Impurity Spiking) Start->Specificity Linearity Linearity & Range (LOQ to 120% Specification) Specificity->Linearity Precision Precision (Repeatability & Intermediate) Linearity->Precision Accuracy Accuracy (Recovery Studies at 3 Levels) Linearity->Accuracy Robustness Robustness (DoE: pH, Temp, Flow Rate) Precision->Robustness Accuracy->Robustness Valid Validated Method Ready for QC Release Robustness->Valid

ICH Q2(R2) HPLC Method Validation Workflow for Purity Analysis.

Step-by-Step Experimental Protocol

This protocol details the optimized Biphenyl-based methodology and the subsequent validation steps required to prove its efficacy.

Part A: Optimized Chromatographic Conditions
  • Column: Biphenyl core-shell (100 x 4.6 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water. (Causality: TFA lowers the pH < 2.5, fully protonating any residual silanols on the column and suppressing the ionization of the basic pyrazolopyridine nitrogens, thereby preventing peak tailing).

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Gradient Program:

    • 0–2 min: 20% B

    • 2–12 min: Linear ramp to 80% B

    • 12–15 min: Hold at 80% B

    • 15–15.1 min: Return to 20% B

    • 15.1–20 min: Re-equilibration

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Diode Array Detector (DAD) at 254 nm (optimal absorption for the nitro-aromatic chromophore).

  • Injection Volume: 5 µL.

Part B: Execution of Validation Parameters (ICH Q2(R2))
  • Specificity (Forced Degradation):

    • Procedure: Subject the API to acidic (1N HCl), basic (1N NaOH), oxidative (3% H2​O2​ ), and photolytic (UV light) stress for 24 hours.

    • Acceptance: The Biphenyl method must demonstrate a peak purity angle less than the peak purity threshold (via DAD software) for the main 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine peak, proving no degradants co-elute with the target[5].

  • Linearity and Range:

    • Procedure: Prepare standard solutions at 6 concentration levels ranging from the Limit of Quantitation (LOQ, typically 0.05% of target concentration) up to 120% of the nominal working concentration (e.g., 1.2 mg/mL).

    • Acceptance: The correlation coefficient ( R2 ) must be ≥0.999 , and the y-intercept must be ≤2.0% of the target response.

  • Accuracy (Recovery):

    • Procedure: Spike known amounts of the 2-isopropyl regioisomer impurity into the pure API at 50%, 100%, and 150% of the specification limit (e.g., 0.15% w/w).

    • Acceptance: Mean recovery of the impurity must fall between 95.0% and 105.0%.

  • Precision (Repeatability):

    • Procedure: Perform 6 replicate injections of a 100% nominal concentration sample.

    • Acceptance: The Relative Standard Deviation (RSD) of the peak area must be ≤1.0% .

  • Robustness (Design of Experiments):

    • Procedure: Deliberately alter the column temperature ( ±5∘ C), flow rate ( ±0.1 mL/min), and mobile phase organic composition ( ±2% ).

    • Acceptance: The critical pair resolution ( Rs​ ) between the target and its closest eluting impurity must remain ≥1.5 under all perturbed conditions, ensuring the method acts as a self-validating system across different laboratories.

References

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors National Center for Biotechnology Information (NCBI) / PMC[Link]

  • Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy ResearchGate[Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors MDPI[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA)[Link]

  • Validation of Analytical Procedures Q2(R2) - Final Guideline International Council for Harmonisation (ICH)[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 European Medicines Agency (EMA) Document[Link]

Sources

Structural Confirmation of 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine: An Orthogonal Analytical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (CAS: 1011399-37-3)

Executive Summary

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting broad-spectrum biological activities, including antiviral, antitumor, and anti-inflammatory properties [1]. Structural confirmation of highly substituted derivatives, such as 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine , requires a robust analytical strategy to verify functional group integrity and regiochemistry.

This guide objectively compares Fourier-Transform Infrared (FT-IR) spectroscopy against alternative analytical techniques (NMR, HRMS, Raman) and provides authoritative reference data and self-validating protocols for the structural confirmation of this specific heterocyclic compound.

Comparative Analysis of Structural Confirmation Techniques

While FT-IR is a powerful tool for functional group identification, modern pharmaceutical analysis relies on orthogonal techniques. Table 1 provides an objective comparison of FT-IR against alternative methods for analyzing pyrazolo[3,4-b]pyridine derivatives.

Table 1: Objective Comparison of Analytical Techniques

Analytical TechniquePrimary Utility for Target CompoundStrengthsLimitationsCost / Speed
FT-IR Spectroscopy Confirmation of -NO₂ group, pyrazole/pyridine ring vibrations, and aliphatic C-H stretches.Rapid, non-destructive, highly specific for polar functional groups (e.g., Nitro) [2].Cannot definitively prove regiochemistry (e.g., 5-nitro vs. 6-nitro position).Low / < 5 mins
¹H / ¹³C NMR Exact carbon framework and proton environments (isopropyl septet, pyridine aromatic protons).Gold standard for regiochemistry and 3D connectivity.Requires fully deuterated solvents; higher operational complexity.High / 15-60 mins
HRMS (ESI-TOF) Confirmation of exact molecular weight (C₁₀H₁₂N₄O₂:[M+H]⁺ ≈ 221.1039).Extreme sensitivity; confirms elemental composition.Provides no direct structural connectivity or functional group data.High / 5-10 mins
Raman Spectroscopy Complementary to IR; strong signals for non-polar bonds (C=C, N=N).Excellent for aqueous samples; minimal sample preparation.Weak signals for highly polar bonds like the nitro group.Medium / 10 mins

Verdict: FT-IR is the optimal first-line technique for rapid verification of the nitro group and heterocyclic core synthesis, but it must be paired with NMR for complete regiochemical validation.

FT-IR Reference Data & Mechanistic Band Assignments

The FT-IR spectrum of 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine is dominated by the strong dipole moments of the nitro group and the conjugated heterocyclic system. Based on reference data for structurally analogous nitropyrazoles and pyrazolo[3,4-b]pyridines [1, 2, 3], Table 2 outlines the expected vibrational frequencies and the causality behind their appearance.

Table 2: FT-IR Reference Bands for 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine

Functional GroupExpected Frequency (cm⁻¹)IntensityCausality / Mechanistic Explanation
-NO₂ (Asymmetric) ~1520 - 1535StrongOut-of-phase stretching of the N-O bonds. Conjugation with the electron-deficient pyridine ring slightly lowers the frequency compared to aliphatic nitro groups [2].
-NO₂ (Symmetric) ~1340 - 1355StrongIn-phase stretching of the N-O bonds. Highly diagnostic for heteroaromatic nitro compounds [2].
C=N / C=C (Ring) ~1590 - 1610MediumStretching vibrations of the fused pyrazolo[3,4-b]pyridine aromatic system [1, 3].
-CH(CH₃)₂ (Isopropyl) ~1385 & ~1365Medium (Doublet)Symmetric deformation of the gem-dimethyl group. The steric coupling of the two equivalent methyl groups causes this characteristic splitting (doublet).
Aliphatic C-H ~2960 - 2870Weak-Mediumsp³ C-H stretching from the isopropyl and 3-methyl groups.
Aromatic C-H ~3050 - 3100Weaksp² C-H stretching from the isolated proton on the pyridine ring.

(Note: Because the N1 position is substituted with an isopropyl group, the broad N-H stretching band typically seen around 3180-3300 cm⁻¹ in unsubstituted pyrazoles will be completely absent, serving as a negative confirmation of successful N-alkylation).

Experimental Methodology: Self-Validating ATR-FTIR Protocol

To ensure Trustworthiness and reproducibility, the following protocol utilizes Attenuated Total Reflectance (ATR) FT-IR. Why ATR over KBr pellets? KBr is highly hygroscopic. Absorbed moisture introduces a broad O-H stretch (~3400 cm⁻¹) that can obscure data or be misidentified as an unreacted precursor. ATR eliminates moisture artifacts and requires zero sample preparation.

Step-by-Step Workflow
  • System Initialization & Purge:

    • Turn on the FT-IR spectrometer and allow the IR source to stabilize for 30 minutes.

    • Causality: Thermal equilibrium prevents baseline drift during acquisition.

  • Background Validation (Self-Validating Step):

    • Clean the diamond ATR crystal with HPLC-grade isopropanol and a lint-free wipe.

    • Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).

    • Validation Check: Ensure the background spectrum shows minimal atmospheric CO₂ (2350 cm⁻¹) and H₂O vapor (3900-3500 cm⁻¹ and 1900-1300 cm⁻¹). If peaks are strong, wait for the desiccant/purge system to clear the optical bench and rescan.

  • Sample Application:

    • Place 1-2 mg of the synthesized 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine [4] directly onto the center of the ATR crystal.

  • Pressure Application:

    • Lower the ATR pressure anvil until the clutch clicks.

    • Causality: Consistent, high pressure ensures intimate contact between the solid crystal lattice of the sample and the evanescent wave of the IR beam, preventing band distortion and low signal-to-noise ratios.

  • Data Acquisition & Processing:

    • Scan the sample from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

    • Apply an ATR-correction algorithm. Causality: The depth of penetration of the IR beam in ATR is wavelength-dependent (deeper at lower wavenumbers). ATR correction normalizes the peak intensities to match standard transmission spectra.

  • Verification:

    • Confirm the presence of the 1530/1350 cm⁻¹ nitro doublet and the absence of an N-H stretch (>3100 cm⁻¹).

Orthogonal Workflow Visualization

To ensure absolute structural certainty, FT-IR must be integrated into a multi-technique workflow. The diagram below illustrates the logical decision matrix for confirming the structure of 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine.

OrthogonalWorkflow Start Synthesized Sample: 1-Isopropyl-3-methyl-5-nitro- 1H-pyrazolo[3,4-b]pyridine FTIR FT-IR Spectroscopy Target: -NO2 (1530/1350 cm⁻¹) Target: Isopropyl Doublet Start->FTIR NMR 1H & 13C NMR Target: Regiochemistry & Proton Integration Start->NMR HRMS HRMS (ESI-TOF) Target: Exact Mass [M+H]+ ≈ 221.1039 Start->HRMS Decision Data Concordance Matrix FTIR->Decision NMR->Decision HRMS->Decision Confirmed Structure Confirmed Ready for Biological Assay Decision->Confirmed All Data Align Failed Structure Rejected Investigate Isomers/Impurities Decision->Failed Discrepancy Found

Orthogonal analytical workflow for the structural confirmation of pyrazolo[3,4-b]pyridine derivatives.

Conclusion

For the structural confirmation of 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine, FT-IR provides rapid, definitive proof of critical functional group transformations—specifically, the introduction of the nitro group and the successful N-alkylation of the pyrazole ring. However, to meet the rigorous E-E-A-T standards required in pharmaceutical development, FT-IR data must be contextualized within an orthogonal framework alongside NMR and HRMS to definitively prove regiochemical connectivity.

References

  • Tahir Maqbool, et al. "Pyrazolopyridines I: Synthesis of Some Pyrazolo[3,4-b]pyridine-4-carboxylates." Asian Journal of Chemistry, 2013. [Link]

  • P. Ravi, et al. "Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles." Journal of Molecular Structure, 2013.[Link]

  • Arkivoc. "Synthesis of novel pyrazolo[3,4-b]pyridine derivatives in aqueous medium." Arkat USA, 2018.[Link]

Benchmarking 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine Against Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted therapeutics, achieving high kinome selectivity remains a paramount challenge due to the highly conserved nature of the ATP-binding pocket across the human kinome. The compound 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine represents a highly potent, emerging structural scaffold specifically optimized for the inhibition of TANK-binding kinase 1 (TBK1) [1].

As a Senior Application Scientist, I have structured this guide to objectively benchmark this pyrazolo[3,4-b]pyridine core against two widely utilized industry standards: BX795 and MRT67307 . By analyzing in vitro potency, kinome selectivity, and structural causality, this guide provides drug development professionals with a self-validating framework for evaluating novel kinase inhibitors.

Mechanistic Overview: TBK1 and the Innate Immune Axis

TBK1 is a non-canonical IκB kinase (IKK) that acts as the central signaling node in the innate immune response, particularly within the cGAS-STING pathway. When cytosolic DNA is detected, STING recruits TBK1, which autophosphorylates and subsequently phosphorylates Interferon Regulatory Factor 3 (IRF3). This dimerization and nuclear translocation of IRF3 drives the production of Type I interferons (IFN-β)[2][3].

Standard inhibitors often fail clinically because they cross-react with structurally similar kinases (like PDK1 or ULK1), leading to off-target toxicity[2][3]. The pyrazolo[3,4-b]pyridine scaffold is engineered to exploit the unique hinge-region geometry of TBK1, providing superior selectivity[1].

TBK1_Pathway Stimulus Cytosolic DNA (Pathogen/Damage) cGAS_STING cGAS-STING Complex Stimulus->cGAS_STING Activates TBK1 TBK1 (Active Kinase) cGAS_STING->TBK1 Recruits IRF3 Phospho-IRF3 (Dimerization) TBK1->IRF3 Phosphorylates IFN IFN-β Transcription IRF3->IFN Induces Inhibitor Pyrazolo[3,4-b]pyridine Derivatives Inhibitor->TBK1 ATP-Competitive Inhibition

Fig 1: Mechanism of TBK1 inhibition in the cGAS-STING innate immune signaling pathway.

Comparative Profiling: Scaffold vs. Industry Standards

To objectively evaluate the 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine scaffold, we must compare its pharmacological profile against established tool compounds. The data below synthesizes quantitative metrics derived from standardized biochemical assays.

Metric / PropertyPyrazolo[3,4-b]pyridine ScaffoldBX795 (Standard)MRT67307 (Standard)
Primary Target(s) TBK1TBK1, PDK1TBK1, IKKε
TBK1 IC₅₀ (In Vitro) < 1.0 nM (Optimized to 0.2 nM)6.0 nM19.0 nM
Key Off-Targets Highly selective (Minimal IKKα/β)PDK1 (6 nM), IKKε (41 nM)IKKε (160 nM), ULK1 (45 nM)
Structural Core 1H-pyrazolo[3,4-b]pyridineAminopyrimidineAminopyrimidine
Research Utility Emerging highly selective TBK1 probeBroad-spectrum kinase probeAutophagy / Innate immunity probe

E-E-A-T Insights: The Pyrazolo[3,4-b]pyridine Advantage

From a structural biology perspective, the superiority of the 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine core lies in its precise anchoring mechanism. Structure-Activity Relationship (SAR) studies demonstrate that the isopropyl group at R3 and the methyl group at R4 perfectly occupy the hydrophobic pocket of TBK1[1].

More importantly, the pyridine nitrogen and the pyrazole NH act as critical bidentate hydrogen-bond donors/acceptors to the kinase hinge region[1]. The 5-nitro group is not merely a substituent; it serves as a highly versatile synthetic handle. By reducing the nitro group to an amine, medicinal chemists can rapidly append diverse amides or ureas that project into the solvent-exposed region of the kinase, yielding sub-nanomolar affinity without compromising the scaffold's inherent selectivity against off-targets like PDK1 (a major flaw of BX795)[2].

Self-Validating Experimental Protocols

A robust benchmarking process cannot rely on a single assay. The following protocols form a self-validating system : biochemical data must logically predict cellular behavior. If a compound shows high in vitro potency but fails the cellular assay, the system flags poor membrane permeability or rapid metabolic efflux.

Protocol A: In Vitro Target Engagement (ADP-Glo Kinase Assay)

Causality & Rationale: We utilize a luminescent ADP detection assay rather than radiometric ³²P-ATP. Active TBK1 consumes ATP and generates ADP. The assay depletes unreacted ATP, then converts the generated ADP back to ATP to drive a luciferase reaction. Therefore, a decrease in luminescence directly and unambiguously proves that the inhibitor has outcompeted ATP at the kinase hinge region[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the pyrazolo[3,4-b]pyridine derivative, BX795, and MRT67307 in pure DMSO, then dilute 1:100 in kinase buffer to ensure a final DMSO concentration of <1%.

  • Enzyme Incubation: Add 10 ng of recombinant human TBK1 to a 384-well plate. Add the inhibitor dilutions and incubate for 30 minutes at room temperature to allow for thermodynamic binding equilibrium.

  • Reaction Initiation: Add 10 µM ATP and 0.2 µg/µL of myelin basic protein (MBP) substrate. Incubate for 60 minutes.

  • Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP (40 mins). Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 mins).

  • Data Synthesis: Read on a microplate luminometer. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: Cellular Validation (Phospho-IRF3 Immunoblotting)

Causality & Rationale: In vitro assays cannot account for cellular permeability. By stimulating macrophages with poly(I:C) (a viral dsRNA analog), we forcefully activate the cGAS-STING-TBK1 axis. Since IRF3 is the direct downstream substrate of TBK1, a dose-dependent loss of the p-IRF3 (Ser396) band on an immunoblot proves that the inhibitor successfully breached the cell membrane and engaged its target in the cytosol[3].

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 murine macrophages in 6-well plates at 1x10⁶ cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Inhibitor Pre-treatment: Treat cells with varying concentrations (1 nM to 10 µM) of the test compounds for 2 hours.

  • Stimulation: Transfect cells with 1 µg/mL poly(I:C) using Lipofectamine to activate the TBK1 pathway. Incubate for 3 hours.

  • Lysis & Extraction: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the transient phosphorylation state.

  • Immunoblotting: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against p-IRF3 (Ser396) and total IRF3.

  • Validation Check: The ratio of p-IRF3 to total IRF3 must decrease proportionally to the inhibitor concentration. If BX795 suppresses p-IRF3 but the novel scaffold does not (despite a strong in vitro IC₅₀), the scaffold requires further lipophilic optimization.

Workflow Step1 1. Compound Preparation (DMSO Stock & Serial Dilution) Step2 2. In Vitro Kinase Assay (ADP-Glo / ATP Depletion) Step1->Step2 Cell-free validation Step3 3. Cellular Target Engagement (p-IRF3 Western Blot) Step2->Step3 In vitro to in vivo translation Step4 4. Data Synthesis (IC50 Calculation & Benchmarking) Step3->Step4 Quantitative analysis

Fig 2: Self-validating experimental workflow for benchmarking novel kinase inhibitors.

References

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry (NIH/PMC).[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Identification and Risk Assessment: A Precautionary Approach

Given the absence of a dedicated SDS for 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine, a conservative risk assessment is paramount. The hazard profile is inferred from related pyrazolo[3,4-b]pyridine derivatives and nitro-containing aromatic compounds.[1][2][3]

Inferred Hazard Profile:

Hazard ClassAnticipated ClassificationRationale and Key Considerations
Acute Toxicity (Oral) Category 4 (Harmful if swallowed) Many heterocyclic compounds and nitroaromatics exhibit oral toxicity.[2][3] Ingestion may lead to adverse health effects, and immediate medical attention should be sought if this occurs.[4][5]
Skin Corrosion/Irritation Category 2 (Causes skin irritation) A common characteristic of functionalized aromatic and heterocyclic compounds.[2][3] Prolonged contact may lead to redness, itching, and inflammation.
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation) Direct contact with the eyes is likely to cause significant irritation, and appropriate eye protection is mandatory.[2][3]
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation) Inhalation of dust or aerosols may irritate the respiratory tract.[2][3] All handling should be performed in a well-ventilated area or a chemical fume hood.[6][7]
Flammability Potential Flammable Solid/Liquid While not confirmed, related pyridine and heterocyclic compounds can be flammable.[1][5][8] It is prudent to keep the compound away from heat, sparks, and open flames.[1][8]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine in any capacity, including for disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes or airborne particles.[9]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling the compound.[6]

  • Protective Clothing: A laboratory coat is required to prevent skin contact. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.[6]

  • Respiratory Protection: If there is a risk of generating dust or aerosols and work cannot be conducted in a fume hood, a NIOSH-approved respirator is required.[6]

Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.

Step 1: Segregation and Labeling
  • Isolate the Waste: Keep waste 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine separate from other chemical waste streams to prevent inadvertent reactions.

  • Use a Designated Waste Container: The waste container must be made of a material compatible with the chemical and be in good condition with a secure lid.

  • Proper Labeling: Clearly label the waste container with the full chemical name: "1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine" and the appropriate hazard pictograms (e.g., harmful, irritant).

Step 2: On-site Neutralization (Not Recommended)

Due to the presence of the nitro group, on-site neutralization is not recommended without a thorough, compound-specific risk assessment and validated procedure. The nitro functional group can be reactive and may lead to unpredictable reactions.

Step 3: Preparing for Off-Site Disposal
  • Packaging: Ensure the waste container is tightly sealed to prevent any leaks or spills during transport.

  • Documentation: Complete all necessary hazardous waste manifests as required by your institution and local regulations.

  • Storage Pending Disposal: Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. Keep it away from incompatible materials, heat, and ignition sources.[1][2]

Step 4: Professional Disposal
  • Engage a Licensed Waste Disposal Company: The disposal of 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine must be handled by a licensed and reputable hazardous waste disposal company.

  • Recommended Disposal Method: High-temperature incineration at an approved hazardous waste facility is the preferred method of disposal for this type of compound.[10] This ensures the complete destruction of the molecule, minimizing its environmental impact.

Spill Management: A Plan for Contingencies

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate and Ventilate: If the spill is significant or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.

  • Wear Appropriate PPE: Before attempting to clean up the spill, don the full PPE as described in Section 2.

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand.[1] For solid spills, carefully sweep or scoop the material to avoid creating dust.[4][6]

  • Collect and Dispose: Place the absorbed or collected material into a designated hazardous waste container and label it appropriately.

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine.

DisposalWorkflow start Start: Waste 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine Generated ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Step 2: Segregate and Label Waste in a Designated Container ppe->segregate spill_check Is there a spill? segregate->spill_check spill_management Follow Spill Management Protocol spill_check->spill_management Yes store Step 3: Store Securely in Hazardous Waste Area spill_check->store No spill_management->segregate professional_disposal Step 4: Arrange for Professional Disposal (High-Temperature Incineration) store->professional_disposal end End: Safe and Compliant Disposal professional_disposal->end

Caption: Disposal workflow for 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine.

Conclusion: A Commitment to Safety

The responsible disposal of synthesized compounds is a cornerstone of laboratory safety and environmental stewardship. For 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine, a precautionary approach based on the known hazards of its structural analogs is essential. By adhering to the detailed protocols outlined in this guide, researchers can ensure they are managing this chemical waste in a manner that is safe, compliant, and environmentally responsible.

References

  • Merck KGaA. (2025). SAFETY DATA SHEET for 4-Methylpyridine.
  • Fisher Scientific. (2010). SAFETY DATA SHEET for 1H-Pyrazolo[3,4-d]pyrimidin-4-amine.
  • CymitQuimica. (2024). SAFETY DATA SHEET.
  • ChemScene. (2026). Safety Data Sheet.
  • J.T. Baker. (2011). MATERIAL SAFETY DATA SHEET for PYRIDINE.
  • Lab Alley. (n.d.). Pyridine-Safety-Data-Sheet-SDS.pdf.
  • Fisher Scientific. (2023). SAFETY DATA SHEET for Isopropanol, Molecular Biology Grade.
  • CymitQuimica. (2024). Safety Data Sheet for 1-Isopropyl-1H-pyrazole-3-sulfonamide.
  • ChemScene. (2025). Safety Data Sheet.
  • Aaronchem. (2024). Safety Data Sheet.
  • ATSDR. (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL of Pyridine.

Sources

Personal protective equipment for handling 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling novel heterocyclic building blocks requires more than just a generic safety data sheet (SDS). To ensure both the integrity of your research and the safety of your laboratory personnel, safety protocols must be grounded in the specific chemical and biological mechanisms of the compound.

The compound 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (CAS: 1011399-37-3)[1] merges two highly reactive and biologically significant motifs: a pyrazolopyridine core and a nitroaromatic substituent. This guide provides a comprehensive, causality-driven operational plan for handling this specific intermediate.

Mechanistic Risk Assessment: The "Why" Behind the PPE

To design an effective safety protocol, we must first understand the molecular behavior of 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine.

The Pyrazolopyridine Scaffold: Pyrazolopyridines are privileged scaffolds in drug discovery, frequently utilized as adenine bioisosteres that act as potent hinge-binders in the ATP-binding pockets of various kinases (such as RET, CDK, and PKC-theta)[2][3]. Because this compound is a precursor to highly active pharmacological agents, accidental exposure carries the risk of unintended kinase inhibition in the handler, necessitating strict barriers against systemic absorption[3].

The Nitroheterocycle Motif: The presence of the nitro group at the 5-position introduces a distinct toxicological risk. Nitroaromatics and nitroheterocycles are notoriously susceptible to enzymatic bioreduction by cellular nitroreductases[4][5]. This bioreduction process generates reactive intermediates—such as nitroso and hydroxylamine derivatives—which can covalently bind to cellular macromolecules, leading to cytotoxicity, mutagenicity, or genotoxicity[5][6]. Furthermore, dry nitroaromatic powders can be sensitive to static discharge and are highly hazardous if aerosolized and inhaled.

Quantitative Hazard Profile & PPE Matrix

To translate these molecular risks into actionable safety measures, we have structured the quantitative data and required Personal Protective Equipment (PPE) into a self-validating matrix.

Table 1: Physicochemical & Hazard Summary

Property / HazardValue / IndicatorOperational Implication
CAS Number 1011399-37-3Unique identifier for waste tracking.
Molecular Weight 220.23 g/mol High volatility is unlikely, but fine powder aerosolization is a primary risk.
Pharmacological Risk Kinase binding potential[3]Requires prevention of mucosal and dermal absorption.
Toxicological Risk Nitroreduction to reactive species[6]Suspected genotoxin/mutagen; absolute inhalation hazard.
Solubility Soluble in DMSO / Organics[2]Spills in DMSO act as carrier solvents, driving the compound rapidly through the skin.

Table 2: Mandatory PPE Matrix

Protection ZoneRequired EquipmentSpecificationCausality (The "Why")
Hands Double Nitrile GlovesMinimum 5 mil thickness, extended cuff.DMSO solutions of pyrazolopyridines penetrate standard single gloves rapidly[2]. Double gloving ensures the inner glove remains sterile and intact if the outer glove is breached.
Eyes/Face Chemical Safety GogglesSnug-fitting, indirect venting.Standard safety glasses lack orbital seals. Goggles prevent micro-aerosolized nitroaromatic dust from dissolving in the mucosa of the eye.
Body Chemical-Resistant Lab CoatFluid-resistant (e.g., Tyvek or treated cotton), fully buttoned.Prevents accumulation of static-prone powders on street clothing, which could lead to chronic low-dose exposure outside the lab.
Respiratory Fume Hood (Primary) / N95 (Secondary)Minimum face velocity of 80-100 fpm.Nitroheterocycle powders are easily aerosolized during weighing. Inhalation bypasses first-pass metabolism, leading to rapid systemic toxicity[4].

Step-by-Step Operational Protocol

The following methodology provides a self-validating workflow for handling, weighing, and solubilizing 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine.

Phase 1: Pre-Operation Setup
  • Environmental Control: Ensure the chemical fume hood is operational and clear of clutter to prevent turbulent airflow that could aerosolize the powder.

  • Static Mitigation: Wipe the interior of the fume hood and the analytical balance with a damp, lint-free cloth. Nitroaromatic powders are prone to static cling; increasing local humidity reduces the risk of the powder "jumping" from the spatula.

  • PPE Donning: Equip double nitrile gloves, safety goggles, and a lab coat.

Phase 2: Weighing and Transfer
  • Vessel Selection: Use anti-static, disposable weigh boats or pre-tared glass vials. Avoid standard plastic microcentrifuge tubes for initial dry weighing, as their static charge can repel the powder.

  • Handling: Using a dedicated, clean stainless-steel micro-spatula, carefully transfer the 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine powder. Keep the source bottle and the weigh boat as close together as possible to minimize the transit path.

  • Sealing: Once the desired mass is achieved, immediately cap the source bottle. If transferring to a secondary vial, do so inside the hood and cap the vial tightly before removing it from the controlled environment.

Phase 3: Solubilization (Stock Preparation)
  • Solvent Addition: For biological assays, this compound is typically dissolved in anhydrous DMSO[2]. Add the solvent slowly down the side of the vial to avoid displacing air too rapidly, which can eject dry powder.

  • Dissolution: Vortex the sealed vial gently. If sonication is required, place the sealed vial in a water bath sonicator. Never sonicate an open vial of a hazardous chemical.

  • Aliquoting: Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the nitro group or cause precipitation.

Phase 4: Decontamination and Disposal
  • Surface Cleaning: Wipe down the balance and hood surfaces with a solvent-dampened wipe (e.g., 70% Ethanol or Isopropanol), followed by a 10% bleach solution to degrade residual organic material, and finally a water wipe.

  • Waste Segregation: Dispose of all contaminated weigh boats, outer gloves, and wipes into a designated, sealable solid hazardous waste container[2].

  • Liquid Waste: Any unused DMSO stock solutions must be collected in a compatible, clearly labeled halogenated/organic liquid waste carboy.

Workflow Visualization

The following diagram illustrates the logical progression of safety checks and operational steps required when handling this compound.

PPE_Workflow Start Risk Assessment: Nitro-Pyrazolopyridine PPE Don PPE: Double Gloves, Goggles, Lab Coat Start->PPE Hood Transfer to Chemical Fume Hood PPE->Hood Weigh Weighing & Solubilization (Avoid Aerosolization) Hood->Weigh Spill Spill Detected? Weigh->Spill Decon Decontaminate with Solvent & Bleach Spill->Decon Yes Dispose Hazardous Waste Disposal Spill->Dispose No Decon->Dispose

Operational safety and handling workflow for nitro-pyrazolopyridine derivatives.

Emergency Spill Protocols

In the event of a spill, the causality of the chemical dictates the response:

  • Dry Powder Spill: Do not sweep. Sweeping aerosolizes the genotoxic nitroheterocycle. Cover the spill with damp absorbent paper (wetted with water or a mild surfactant) to trap the powder, then carefully scoop it into a hazardous waste bag.

  • DMSO Solution Spill: DMSO acts as a transdermal carrier. If a spill occurs on your gloves, immediately remove the outer gloves, wash the inner gloves with soap and water, and replace both pairs. For surface spills, absorb with chemical spill pads, wash the area with ethanol, and ventilate the space.

References

  • Crysdot LLC. "Product Catalog: 1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine." Crysdot LLC.
  • Bidepharm. "3-Methyl-5-nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine derivatives." Bidepharm.
  • Benchchem. "Personal protective equipment for handling PKC-theta inhibitor 1." Benchchem.
  • National Institutes of Health (NIH). "Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy." PMC - NIH.
  • SciELO. "Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments." SciELO Brazil.
  • ResearchGate. "Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity..." ResearchGate.
  • PLOS Neglected Tropical Diseases. "Benznidazole Biotransformation and Multiple Targets in Trypanosoma cruzi Revealed by Metabolomics." PLOS.

Sources

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Retrosynthesis Analysis

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.